Potassium tert-butyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;tert-butyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BF3.K/c1-4(2,3)5(6,7)8;/h1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBQQKQAMBSJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260112-05-7 | |
| Record name | potassium tert-butyltrifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Potassium tert-Butyltrifluoroborate from tert-Butylboronic Acid
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of potassium tert-butyltrifluoroborate from tert-butylboronic acid. This transformation is a cornerstone reaction for accessing a versatile and stable organoboron reagent crucial in modern synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical applications. We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, and discuss the critical aspects of handling and characterization.
Introduction: The Ascendancy of Organotrifluoroborates
Potassium organotrifluoroborates have emerged as superior alternatives to their boronic acid counterparts in a multitude of organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] Their enhanced stability as crystalline, air- and moisture-stable solids simplifies handling, storage, and stoichiometry, leading to improved reproducibility in synthetic protocols.[1] The tert-butyl moiety is a prevalent structural motif in medicinal chemistry, often introduced to impart steric bulk, enhance metabolic stability, or modulate a compound's lipophilicity.[1] Consequently, a reliable and efficient synthesis of this compound is of paramount importance.
This guide will focus on the most common and efficient method for this synthesis: the reaction of tert-butylboronic acid with potassium hydrogen difluoride (KHF₂).[2][3] This method, largely popularized by Vedejs and colleagues, offers high yields and operational simplicity.[3]
Mechanistic Rationale: The Role of Potassium Hydrogen Difluoride
The conversion of a boronic acid to a trifluoroborate salt is not a simple displacement of hydroxyl groups by fluoride ions. In fact, potassium fluoride (KF) alone is generally ineffective at promoting this transformation.[3] The key to this synthesis lies in the use of potassium hydrogen difluoride (KHF₂), which acts as the fluorinating agent.
The reaction proceeds through the interaction of the boronic acid with KHF₂ in a suitable solvent system, typically a mixture of methanol and water.[1][4] The bifluoride ion ([F-H-F]⁻) is a more potent fluorinating agent than the fluoride ion alone. The equilibrium of the reaction is driven towards the formation of the thermodynamically stable trifluoroborate salt, which often precipitates from the reaction mixture, further favoring product formation.[5] It is important to note that boroxines or boronic acid dimers, which can be present in commercial boronic acids, also react efficiently under these conditions.[3]
Experimental Protocol: A Validated Step-by-Step Synthesis
This protocol is a robust and reproducible method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| tert-Butylboronic acid | ≥97% | Standard Chemical Supplier | |
| Potassium hydrogen difluoride (KHF₂) | ≥98% | Standard Chemical Supplier | Corrosive and Toxic |
| Methanol (MeOH) | Anhydrous | Standard Chemical Supplier | |
| Deionized Water (H₂O) | |||
| Diethyl ether (Et₂O) | Anhydrous | Standard Chemical Supplier | For washing the product |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator (optional)
-
Drying oven or vacuum desiccator
Synthetic Procedure
-
Dissolution of Boronic Acid: In a round-bottom flask, dissolve tert-butylboronic acid in methanol.
-
Preparation of KHF₂ Solution: In a separate beaker, carefully prepare a saturated aqueous solution of potassium hydrogen difluoride. Caution: KHF₂ is corrosive and toxic; handle with appropriate personal protective equipment (PPE).[6][7]
-
Reaction: While stirring the tert-butylboronic acid solution at room temperature, slowly add the aqueous KHF₂ solution. A white precipitate of this compound should begin to form.[1][4]
-
Reaction Completion: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.[4]
-
Isolation of Product: Isolate the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold methanol or diethyl ether to remove any unreacted starting materials or impurities.[1]
-
Drying: Dry the purified this compound under vacuum to obtain the final product.
The following diagram illustrates the experimental workflow for this synthesis.
Conclusion
The synthesis of this compound from tert-butylboronic acid using potassium hydrogen difluoride is a highly efficient, reliable, and scalable method. The resulting product is a stable and versatile reagent that has found widespread application in modern organic synthesis, particularly in the pharmaceutical industry. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently prepare this valuable building block for their synthetic endeavors.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available from: [Link]
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Loba Chemie. (n.d.). POTASSIUM HYDROGEN FLUORIDE EXTRA PURE. Available from: [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Potassium Hydrogen Fluoride. Available from: [Link]
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Alfa Aesar. (2014). Potassium hydrogen fluoride - SAFETY DATA SHEET. Available from: [Link]
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Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(8), 1315–1332. Available from: [Link]
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Wikipedia. (2023). Organotrifluoroborate. Available from: [Link]
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Cammidge, A. N., & Creton, I. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(38), 9456-9458. Available from: [Link]
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Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc., 134(20), 8484–8487. Available from: [Link]
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Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8484–8487. Available from: [Link]
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Academia.edu. (n.d.). (PDF) KHF2 and glassware. Available from: [Link]
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Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 32. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Available from: [Link]
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Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available from: [Link]
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Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2013). PREPARATION OF TETRABUTYLAMMONIUM(4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses, 90, 261. Available from: [Link]
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da Silva, F. M., & de Oliveira, M. C. F. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(12), 833–838. Available from: [Link]
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Introduction: The Rise of a Superior Building Block in Modern Synthesis
An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate (CAS No. 1260112-05-7) for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, the quest for stable, reliable, and versatile reagents is perpetual. This compound (CAS No. 1260112-05-7) has emerged as a preeminent tool for the introduction of the tert-butyl moiety, a group of significant interest for its ability to confer metabolic stability, enhance binding affinity, and modulate lipophilicity in bioactive molecules.[1][2] This technical guide offers a comprehensive exploration of the properties, stability, and applications of this invaluable reagent, providing researchers and drug development professionals with the in-depth knowledge required for its effective utilization.
Potassium organotrifluoroborates, as a class, have gained prominence as superior alternatives to their boronic acid counterparts.[3][4] Their crystalline, free-flowing nature, coupled with remarkable stability to air and moisture, simplifies handling, storage, and reaction setup, thereby enhancing experimental reproducibility.[1][3][5] This guide will delve into the chemical principles underpinning these advantages and provide detailed, field-proven protocols for the application of this compound in one of the most powerful transformations in modern medicinal chemistry: the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties at a Glance
A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. The key physicochemical characteristics of this compound are summarized below.
| Property | Value |
| CAS Number | 1260112-05-7 |
| Molecular Formula | C₄H₉BF₃K |
| Molecular Weight | 164.02 g/mol |
| Appearance | White to off-white solid[2][6] |
| Melting Point | >370 °C[2] |
| Purity (Typical) | 95-97% |
| Solubility | Soluble in acetone and acetonitrile[2] |
A Deep Dive into Stability and Handling
The exceptional stability of this compound is its defining feature. Unlike many organoboron reagents that are sensitive to air and moisture, this salt can be handled on the benchtop without the need for stringent inert atmosphere techniques, and it can be stored for extended periods at room temperature without degradation.[1][2][5]
The Chemistry of Stability
The enhanced stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom. The three electron-withdrawing fluorine atoms form a stable anionic complex with the boron, effectively "masking" the inherent reactivity of the carbon-boron bond.[4] This contrasts with tricoordinate boronic acids, which are more susceptible to side reactions such as protodeboronation.
However, the stability of this compound is not absolute. Its degradation is primarily influenced by pH and the presence of Lewis acids.[5][6]
-
Hydrolytic Stability : The key to the reactivity of this compound in cross-coupling reactions is its controlled hydrolysis to the corresponding boronic acid. This process is a prerequisite for transmetalation to the palladium catalyst.[5] Under neutral or acidic conditions, the trifluoroborate is remarkably stable. However, under the basic conditions typically employed in Suzuki-Miyaura reactions, hydrolysis is facilitated, releasing the active boronic acid species in situ.[5][6] The rate of hydrolysis can be influenced by the choice of base and solvent system.
-
Sensitivity to Lewis Acids : this compound can be sensitive to strong Lewis acids and silica gel, which can promote its decomposition.[2][6] This is an important consideration during reaction workup and purification.
Recommended Storage and Handling
For routine use, this compound can be handled in the air. However, for long-term storage and to maintain the highest purity, the following conditions are recommended:
-
Storage : Store in a tightly sealed container in a cool, dry place. For extended storage, keeping the material in a freezer at temperatures between -20°C and 8°C is advisable.[7] Handle and store under an inert gas such as argon or nitrogen to protect from atmospheric moisture over the long term.
-
Handling : Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.[8] In case of spills, take up the material dry and dispose of it properly, avoiding dust generation.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary and most impactful application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2] This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecular architectures.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The cycle begins with the oxidative addition of an aryl halide to the active Pd(0) catalyst, followed by transmetalation with the boronic acid (generated in situ from the trifluoroborate), and concludes with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative procedure for the cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).[1]
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).[1]
-
Add toluene (5 mL) and water (0.5 mL) via syringe.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butylated biaryl compound.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction in a research setting.
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound is a robust, versatile, and highly valuable reagent for the introduction of the tert-butyl group in organic synthesis. Its exceptional stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and process development scientists. [2]The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its successful and safe application in the laboratory, empowering researchers to leverage its full potential in the synthesis of novel and impactful molecules.
References
-
Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
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Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. Organic Syntheses. [Link]
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Potassium tert-butyltrifluoroboranuide | C4H9BF3K | CID 63702250. PubChem. [Link]
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The Dawn of a New Boron Era: An In-depth Technical Guide to the Early Research on Potassium Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Paradigm Shift in Boron Chemistry
For decades, the utility of organoboron compounds in synthetic organic chemistry was undeniable, yet fraught with challenges. The air and moisture sensitivity of many organoboranes, coupled with the sometimes-problematic reactivity of boronic acids, necessitated meticulous handling and often led to reproducibility issues. The landscape began to shift dramatically with the advent of a new class of reagents: potassium organotrifluoroborates. These crystalline, air-stable solids heralded a new era of convenience, reliability, and expanded synthetic possibilities, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide delves into the seminal research that established potassium organotrifluoroborates as indispensable tools for the modern synthetic chemist, exploring their synthesis, characterization, and groundbreaking early applications.
The Genesis of Stability: The Emergence of Potassium Organotrifluoroborates
The quest for more robust organoboron reagents was a long-standing challenge. While boronic acids offered significant advantages over their more pyrophoric trialkylborane predecessors, their propensity for dehydration to form boroxines and their susceptibility to protodeboronation under certain conditions were persistent hurdles. The conceptual breakthrough came with the understanding that the Lewis acidic tricoordinate boron atom was the root of this instability. By forming a tetracoordinate "ate" complex, the boron center's vacant p-orbital is occupied, rendering the entire molecule significantly more stable to air and moisture.
While the concept of organofluoroborates was not entirely new, it was the seminal work of Vedejs and his group in 1995 that truly unlocked their potential for widespread synthetic use.[1] They developed a practical and high-yielding method for the preparation of potassium aryltrifluoroborates from readily available arylboronic acids using potassium hydrogen fluoride (KHF₂).[1] This simple, one-step procedure transformed what was once a laboratory curiosity into a readily accessible and bench-stable reagent.
Causality Behind the Stability: The Tetracoordinate Advantage
The exceptional stability of potassium organotrifluoroborates stems from the formation of a tetracoordinate boron center. The strong electron-withdrawing nature of the three fluorine atoms makes the boron atom highly electrophilic, readily accepting a lone pair from a fluoride ion to form the [R-BF₃]⁻ anion. This tetrahedral geometry shields the boron atom from electrophilic attack and significantly reduces its Lewis acidity, thereby preventing the decomposition pathways common to tricoordinate organoboranes.
Foundational Synthesis: The Vedejs Protocol and Beyond
The initial breakthrough by Vedejs and co-workers provided a straightforward and efficient method for the synthesis of potassium aryltrifluoroborates.[1] This protocol laid the groundwork for the preparation of a diverse array of these valuable reagents.
The Vedejs Synthesis of Potassium Aryltrifluoroborates
This procedure involves the reaction of a boronic acid with an excess of potassium hydrogen fluoride in a mixture of methanol and water. The product precipitates from the reaction mixture and can be isolated by simple filtration.
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate
-
To a solution of phenylboronic acid (1.0 eq) in methanol, add a solution of potassium hydrogen fluoride (3.0-4.0 eq) in water.
-
Stir the resulting mixture at room temperature for 15-30 minutes.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold methanol and then diethyl ether.
-
Dry the resulting white crystalline solid under vacuum to afford potassium phenyltrifluoroborate.
Table 1: Representative Early Syntheses of Potassium Organotrifluoroborates
| Organotrifluoroborate | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Potassium Phenyltrifluoroborate | Phenylboronic Acid | KHF₂ | MeOH/H₂O | >90 | Vedejs et al. (1995)[1] |
| Potassium Vinyltrifluoroborate | Vinylmagnesium Bromide, Trimethyl Borate | KHF₂ | THF, then MeOH/H₂O | ~70 | Genet et al. (1998)[2] |
| Potassium Alkyltrifluoroborates | Trialkylboranes | KHF₂ | THF/H₂O | Variable | Molander et al. |
Expansion to Alkenyl and Alkyl Derivatives
Building upon this foundation, researchers quickly expanded the methodology to include the synthesis of potassium alkenyl- and alkyltrifluoroborates. Darses, Genet, and their collaborators demonstrated that potassium vinyltrifluoroborate could be prepared on a large scale from vinylmagnesium bromide and trimethyl borate, followed by treatment with KHF₂.[2] This opened the door to a wide range of vinylation reactions. Similarly, Molander and his group pioneered the synthesis of various potassium alkyltrifluoroborates, further broadening the synthetic utility of this class of reagents.[3][4]
Diagram 1: General Synthetic Routes to Potassium Organotrifluoroborates
Caption: Early synthetic pathways to potassium organotrifluoroborates.
Characterization: Spectroscopic Fingerprints of Stability
The robust nature of potassium organotrifluoroborates simplifies their characterization compared to their boronic acid counterparts. They are readily analyzed by standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR and ¹⁹F NMR are particularly informative. The ¹¹B NMR spectrum typically shows a quartet due to coupling with the three fluorine atoms, with a chemical shift significantly upfield compared to boronic acids, indicative of the tetracoordinate environment. The ¹⁹F NMR spectrum displays a quartet due to coupling with the ¹¹B nucleus.[5][6]
-
Infrared (IR) Spectroscopy: Strong B-F stretching vibrations are characteristic and typically appear in the region of 950-1100 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is effective for observing the [R-BF₃]⁻ anion.
The Suzuki-Miyaura Revolution: Early Applications in Cross-Coupling
The true transformative power of potassium organotrifluoroborates was unleashed in their application as coupling partners in the Suzuki-Miyaura reaction. Their enhanced stability and ease of handling addressed many of the limitations of using boronic acids, leading to more reliable and reproducible outcomes.
Pioneering Work of Genet and Molander
In 1998, Genet and co-workers reported the first use of potassium vinyltrifluoroborate in Suzuki-Miyaura coupling reactions with arenediazonium salts, providing an efficient route to styrenes.[2] Shortly thereafter, Molander's group published their preliminary results on the coupling of potassium vinyltrifluoroborate with aryl bromides, which laid the foundation for a broad and versatile methodology.[7][8] These early studies demonstrated that potassium organotrifluoroborates were not only viable surrogates for boronic acids but, in many cases, superior coupling partners.
Mechanistic Considerations in Early Studies
The mechanism of the Suzuki-Miyaura reaction with organotrifluoroborates was a subject of considerable interest from the outset. It was generally accepted that the catalytically active species was a Pd(0) complex. The key transmetalation step, however, was proposed to proceed through a different pathway than with boronic acids. Early hypotheses suggested that the trifluoroborate salt first undergoes hydrolysis to the corresponding boronic acid in the presence of the basic aqueous medium, which then participates in the catalytic cycle in the conventional manner.[2][9]
Diagram 2: Proposed Early Mechanistic Pathway for Suzuki-Miyaura Coupling
Caption: Simplified early proposed mechanism of the Suzuki-Miyaura reaction.
The role of the base was also a critical consideration. Besides facilitating the hydrolysis of the trifluoroborate, the base is essential for the formation of a boronate species, which is believed to be the active nucleophile in the transmetalation step.[10][11]
A Field-Proven Protocol: The Molander Conditions
The extensive work by Molander and his research group led to the development of robust and general conditions for the Suzuki-Miyaura coupling of potassium organotrifluoroborates with a wide range of electrophiles.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Phenyltrifluoroborate with 4-Bromoanisole
-
To a reaction vessel, add potassium phenyltrifluoroborate (1.2 eq), 4-bromoanisole (1.0 eq), palladium(II) acetate (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Add a solution of a base, such as cesium carbonate (3.0 eq), in a mixture of an organic solvent (e.g., toluene or THF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Early Suzuki-Miyaura Couplings with Potassium Organotrifluoroborates
| Organotrifluoroborate | Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Potassium Vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O | 72 | Molander & Brown (2006)[7] |
| Potassium Phenyltrifluoroborate | 4-Iodotoluene | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 95 | Molander et al. |
| Potassium n-Butyltrifluoroborate | 1-Bromonaphthalene | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 85 | Molander et al. (2002)[12] |
| Potassium Isopropenyltrifluoroborate | 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 78 | Molander & Bernardi (2002)[9] |
Conclusion: A Legacy of Innovation
The early research on potassium organotrifluoroborates fundamentally reshaped the landscape of synthetic organic chemistry. The development of practical synthetic methods and the demonstration of their exceptional utility in Suzuki-Miyaura cross-coupling reactions provided chemists with a powerful and reliable set of tools for the construction of complex molecules. The enhanced stability, ease of handling, and broad functional group tolerance of these reagents have made them indispensable in academic and industrial laboratories alike, paving the way for countless discoveries in drug development, materials science, and beyond. The pioneering work detailed in this guide serves as a testament to the power of innovative thinking in overcoming long-standing synthetic challenges and continues to inspire the development of new and even more powerful chemical technologies.
References
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Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]
-
Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids to Trifluoroborates: New Reagents for Suzuki Coupling. J. Org. Chem.1995 , 60 (10), 3020–3027. [Link]
-
Darses, S.; Genet, J.-P.; Brayer, J.-L.; Demoute, J.-P. Palladium-catalysed vinylation of arenediazonium tetrafluoroborates by potassium vinyltrifluoroborate. Tetrahedron Lett.1998 , 39 (29), 5143-5146. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. J. Org. Chem.2006 , 71 (25), 9681–9686. [Link]
-
da Silva, F. de A.; da Silva, J. F. M.; de Mattos, M. C. S.; de Souza, R. O. M. A. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47 (10), 873-878. [Link]
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Molander, G. A.; Yun, C.-S.; Ribagorda, M.; Biolatto, B. B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. J. Org. Chem.2003 , 68 (14), 5534–5539. [Link]
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Stefani, H. A.; Cella, R.; Vieira, A. S. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47 (10), 873-878. [Link]
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Molander, G. A.; Rivero, M. R. Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Org. Lett.2002 , 4 (1), 107–109. [Link]
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Molander, G. A.; Ito, T. Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Org. Lett.2001 , 3 (3), 393–396. [Link]
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Molander, G. A.; Biolatto, B. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. J. Org. Chem.2003 , 68 (11), 4302–4314. [Link]
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Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Chemistry Portal. [Link]
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Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034. [Link]
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Braga, A. A. C.; Morgon, N. H.; Ujaque, G.; Maseras, F. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.2005 , 127 (25), 9298–9307. [Link]
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Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]
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Ting, R.; Harwig, C. W.; Lo, J.; Li, Y.; Adam, M. J.; Ruth, T. J.; Perrin, D. M. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012 , 134 (17), 7431–7441. [Link]
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Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angew. Chem. Int. Ed.2009 , 48 (47), 8820-8845. [Link]
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Molander, G. A.; Fleury-Brégeot, N. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2009 , 74 (1), 373–378. [Link]
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ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube, March 22, 2024. [Link]
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Carrow, B. P.; Hartwig, J. F. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.2011 , 133 (47), 19038–19041. [Link]
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Molander, G. A.; Yun, C.-S. B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8416–8423. [Link]
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A Deep Dive into the Solubility of Potassium tert-Butyltrifluoroborate: A Technical Guide for Chemical Researchers
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, potassium organotrifluoroborates have carved out a significant niche as robust and versatile reagents.[1] Among these, potassium tert-butyltrifluoroborate (K[t-BuBF₃]) has gained prominence as a stable, crystalline solid that serves as an effective precursor for the introduction of the bulky and synthetically valuable tert-butyl group in cross-coupling reactions.[2][3] Despite its widespread use, a comprehensive understanding of its solubility across a range of organic solvents—a critical parameter for reaction optimization, purification, and overall process efficiency—remains a nuanced subject.
This technical guide provides an in-depth exploration of the solubility of this compound. Moving beyond simple empirical observations, we will delve into the underlying chemical principles that govern its solubility, present a framework for its quantitative determination, and offer practical insights for researchers, scientists, and drug development professionals.
Physicochemical Properties at a Glance
Before examining its solubility, it is essential to understand the fundamental physicochemical properties of this compound. These characteristics intrinsically influence its behavior in different solvent environments.
| Property | Value | Reference(s) |
| CAS Number | 1260112-05-7 | [4] |
| Molecular Formula | C₄H₉BF₃K | [4] |
| Molecular Weight | 164.02 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | >370 °C | [5] |
| Stability | Air and moisture stable at room temperature | [5] |
Understanding the "Why": Intermolecular Forces and Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. The solubility of this compound is a direct consequence of the interplay of intermolecular forces between the salt and the solvent molecules. As an ionic compound, K[t-BuBF₃] exists as a crystal lattice composed of potassium cations (K⁺) and tert-butyltrifluoroborate anions ([t-BuBF₃]⁻). For dissolution to occur, the solvent molecules must overcome the lattice energy of the salt by establishing sufficiently strong ion-dipole interactions.
The [t-BuBF₃]⁻ anion itself possesses a complex character. The boron-fluorine bonds are highly polar, creating a region of negative charge on the fluorine atoms. The tert-butyl group, in contrast, is nonpolar and lipophilic. This dual nature dictates its interaction with different types of solvents.
-
Polar Protic Solvents (e.g., Methanol): These solvents, characterized by O-H or N-H bonds, can engage in hydrogen bonding. While not directly hydrogen bonding with the anion, their high polarity and ability to solvate the potassium cation contribute to solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents possess significant dipole moments but lack O-H or N-H bonds. They are particularly effective at solvating the potassium cation through ion-dipole interactions. The negative end of the solvent's dipole (e.g., the oxygen in acetone or DMSO) coordinates with the K⁺ ion, while the positive end interacts with the fluorine atoms of the anion. This strong solvation of both ions is why potassium organotrifluoroborates generally exhibit good solubility in these solvents.[5][6]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack a significant dipole moment and are incapable of forming strong interactions with the K⁺ and [t-BuBF₃]⁻ ions. The energy gained from weak van der Waals forces between the solvent and the nonpolar tert-butyl group is insufficient to overcome the salt's lattice energy, resulting in poor solubility.[5][6]
The logical relationship governing solubility can be visualized as follows:
Caption: Factors influencing the solubility of K[t-BuBF₃].
Quantitative and Qualitative Solubility Data
For comparative insight, the table below includes quantitative solubility data for a structurally related potassium salt, potassium tert-butoxide. It is crucial to note that while both salts share the potassium cation and a tert-butyl group, the anionic components (trifluoroborate vs. butoxide) have different electronic properties and geometries, which will result in different absolute solubility values. However, the general trends in solubility across solvent polarities can be expected to show some correlation.
| Organic Solvent | Polarity (Dielectric Constant, 20°C) | Qualitative Solubility of K[t-BuBF₃] | Quantitative Solubility of Potassium tert-butoxide ( g/100g , 25°C) |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Generally Soluble | High (Qualitative) |
| N,N-Dimethylformamide (DMF) | 36.7 | Generally Soluble | High (Qualitative) |
| Acetonitrile | 36.6 | Soluble[5] | Moderate (Qualitative) |
| Methanol | 32.7 | Generally Soluble | Moderate (Qualitative) |
| Acetone | 20.7 | Soluble[5] | Moderate (Qualitative) |
| Tetrahydrofuran (THF) | 7.5 | Slightly Soluble | 25.0 |
| Toluene | 2.4 | Sparingly Soluble to Insoluble | 2.27 |
| Diethyl Ether | 4.3 | Insoluble | 4.34 |
| Hexane | 1.9 | Insoluble | 0.27 |
Experimental Protocol for Solubility Determination: The Isothermal Saturation Method
For researchers needing precise solubility data for specific applications, the isothermal saturation method is a robust and accurate approach.[2] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Scintillation vials or sealed flasks with magnetic stir bars
-
Thermostatically controlled shaker or stir plate
-
Syringe filters (0.22 or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gravimetric analysis: Drying oven, desiccator, pre-weighed weighing dishes
-
Spectroscopic analysis: UV-Vis or HPLC instrument and appropriate standards
Step-by-Step Methodology:
-
Preparation: a. Ensure all glassware is scrupulously clean and dry to prevent contamination. b. Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure saturation is achieved and maintained. c. Pipette a precise volume of the chosen organic solvent into each vial.
-
Equilibration: a. Seal the vials tightly to prevent solvent evaporation. b. Place the vials in a thermostatically controlled environment (e.g., a shaker bath or a stir plate in a temperature-controlled chamber) set to the desired temperature. c. Agitate the mixtures at a constant rate for a sufficient period to reach equilibrium. The time required can vary from hours to days and should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[2]
-
Sample Collection and Preparation: a. Once equilibrium is reached, cease agitation and allow the excess solid to settle. b. Carefully draw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed. c. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed, and labeled container. This step is critical to separate the dissolved solute from the undissolved solid.
-
Concentration Analysis (Gravimetric Method): a. Accurately weigh the container with the collected saturated solution. b. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the salt. c. Once the solvent is fully removed, dry the remaining solid to a constant weight in a vacuum oven. d. Cool the container in a desiccator and weigh it accurately. e. Calculate the mass of the dissolved solute and the mass of the solvent to determine the solubility (e.g., in g/100 g of solvent).
-
Concentration Analysis (Spectroscopic Method - for UV-active solvents/impurities): a. Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest. b. Accurately dilute a known volume or mass of the filtered saturated solution. c. Measure the absorbance or peak area of the standard solutions and the diluted sample using a suitable instrument (UV-Vis or HPLC). d. Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample, and subsequently, the original saturated solution.
The workflow for this experimental determination is outlined below:
Sources
"molecular structure and bonding of potassium tert-butyltrifluoroborate"
An In-depth Technical Guide to the Molecular Structure and Bonding of Potassium Tert-Butyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound has emerged as a reagent of significant interest in modern organic synthesis, finding particular utility in the pharmaceutical and agrochemical industries. Its growing prominence stems from its superior stability, ease of handling, and predictable reactivity compared to traditional organoboron compounds like boronic acids. As a crystalline, air- and moisture-stable solid, it simplifies experimental setups and enhances reproducibility, making it an invaluable tool for constructing complex molecular architectures.[1]
The tert-butyl moiety is a critical structural motif in medicinal chemistry, often incorporated into drug candidates to impart steric bulk, enhance metabolic stability, or modulate lipophilicity. This compound serves as a highly efficient precursor for introducing this group, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This guide provides a comprehensive technical overview of the molecular structure and bonding of this compound, details the analytical methods for its characterization, and explains how its structural features govern its stability and reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below, offering a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 1260112-05-7 | [2][3] |
| Molecular Formula | C₄H₉BF₃K | [2][3] |
| Molecular Weight | 164.02 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | >370 °C | [2] |
| Solubility | Soluble in acetone and acetonitrile | [2] |
| Stability | Air- and moisture-stable; can be stored indefinitely at room temperature.[2][1] It is generally stable under oxidative conditions but can be sensitive to strong Lewis acids and silica gel.[2][1] |
Molecular Structure and Bonding
The unique stability and reactivity of this compound are direct consequences of its distinct molecular structure and bonding arrangement. The compound is an ionic salt composed of a potassium cation (K⁺) and a tert-butyltrifluoroborate anion ([C(CH₃)₃BF₃]⁻).
-
The Tetra-coordinate Boron Center : Unlike boronic acids, which feature a trigonal planar, sp²-hybridized boron atom, the boron in this compound is sp³-hybridized and tetra-coordinate.[1] This "ate" complex features a central boron atom bonded to three fluorine atoms and the quaternary carbon of the tert-butyl group, resulting in a tetrahedral geometry. This saturated coordination state means the boron atom lacks an empty p-orbital, rendering the molecule non-Lewis acidic and significantly more stable towards oxidation and protodeboronation compared to its boronic acid counterpart.[1]
-
Carbon-Boron (C-B) Bond : The C-B bond is a single, covalent bond. The high electronegativity of the three fluorine atoms attached to the boron creates a strong electron-withdrawing effect, polarizing the C-B bond. This electronic feature is crucial for its role in transmetalation during catalytic cycles.
-
Boron-Fluorine (B-F) Bonds : The three B-F bonds are highly polar and strong, contributing to the overall stability of the trifluoroborate anion. The anionic charge is delocalized across this electronegative BF₃ moiety.
-
Ionic Interaction : The overall structure is held together in the solid state by the electrostatic attraction between the positively charged potassium ion (K⁺) and the negatively charged tert-butyltrifluoroborate anion.
Spectroscopic and Crystallographic Characterization
A combination of spectroscopic and crystallographic techniques is required to elucidate and confirm the structure of this compound. While a definitive single-crystal X-ray structure has not been deposited in public databases, the following methods represent the standard for full characterization.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure in solution.
-
¹H NMR : The proton NMR spectrum is expected to be simple, showing a sharp singlet around 1.0 ppm corresponding to the nine chemically equivalent protons of the tert-butyl group.
-
¹³C NMR : The carbon spectrum should display two distinct signals: one for the three equivalent methyl carbons and another for the quaternary carbon attached to the boron atom. The signal for the carbon atom directly bonded to boron may appear broadened due to quadrupolar relaxation of the boron nucleus.[5]
-
¹⁹F NMR : The fluorine NMR should exhibit a single resonance, as all three fluorine atoms are chemically equivalent. This signal may show coupling to the ¹¹B nucleus.
-
¹¹B NMR : Boron NMR is critical for confirming the tetra-coordinate nature of the boron atom. A characteristic chemical shift in the range expected for tetra-coordinate boron species, along with a potential quartet splitting pattern due to coupling with the three fluorine atoms (¹JBF), would provide definitive evidence of the [R-BF₃]⁻ structure.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrations of the functional groups within the molecule. The IR spectrum of this compound is expected to show:
-
C-H Stretching : Strong absorptions in the 2950-2850 cm⁻¹ region, characteristic of the sp³ C-H bonds of the tert-butyl group.
-
B-F Stretching : Very strong and broad absorption bands, typically in the 1100-950 cm⁻¹ region, which are indicative of the B-F bonds in a trifluoroborate anion.
-
C-H Bending : Absorptions around 1470 cm⁻¹ and 1370 cm⁻¹ corresponding to the asymmetric and symmetric bending vibrations of the methyl groups.
X-ray Crystallography: The Definitive Structural Analysis
Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional atomic arrangement, bond lengths, and bond angles of a crystalline solid.[6] Although the specific crystal structure of this compound is not publicly available, the following workflow outlines the established methodology for its determination.[4]
-
Synthesis and Purification : Synthesize this compound using the established Vedejs protocol.[4] Dissolve tert-butylboronic acid in methanol, and add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). Stir for 1-2 hours at room temperature. Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Single Crystal Growth : The key, and often most challenging, step is to grow diffraction-quality single crystals.[6] This is typically achieved by slow recrystallization.
-
Technique: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., hot acetonitrile or an acetone/water mixture).
-
Procedure: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator. Alternatively, employ slow evaporation of the solvent from a loosely covered vial or vapor diffusion by placing the vial of the saturated solution inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble.
-
-
X-ray Diffraction Data Collection : Mount a suitable single crystal (typically >0.1 mm in all dimensions) on a goniometer head of a single-crystal X-ray diffractometer.[6][7] An intense, monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections that are recorded by a detector.
-
Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.[7] Computational methods are then used to solve the "phase problem" and generate an initial electron density map of the molecule. This map is used to build an atomic model, which is then refined against the experimental data to yield the final, precise three-dimensional structure.[7]
Relating Structure to Stability and Reactivity
The robust nature of this compound is a direct result of its tetra-coordinate boron center. This structural feature provides a significant kinetic barrier to decomposition pathways that readily affect boronic acids, such as protodeboronation and oxidative degradation.[2][1]
Synthesis Protocol
The synthesis is straightforward and relies on the favorable thermodynamics of forming the stable trifluoroborate salt.[2][4]
-
Preparation : In a flask, dissolve tert-butylboronic acid (1.0 equiv) in methanol.
-
Reaction : In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, ~3.0 equiv). Add the KHF₂ solution to the stirred boronic acid solution at room temperature.
-
Precipitation : A white solid of this compound will precipitate from the solution upon stirring for 1-2 hours.
-
Isolation : Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol or diethyl ether to remove impurities.
-
Drying : Dry the final product under vacuum to yield a stable, white crystalline solid.
Reactivity in Suzuki-Miyaura Cross-Coupling
While highly stable for storage, this compound is a competent nucleophile in palladium-catalyzed cross-coupling reactions. The accepted mechanism posits that the trifluoroborate salt is not the active transmetalating species itself. Instead, under the basic, aqueous conditions of the Suzuki-Miyaura reaction, it serves as a stable "pre-reagent" that slowly hydrolyzes to generate the corresponding boronic acid (or a related boronate species) in situ.[1] This slow, controlled release of the active reagent helps to maintain a low steady-state concentration, which can suppress common side reactions like protodeboronation of the catalyst and homo-coupling of the boronic acid, often leading to cleaner reactions and higher yields.[1]
Conclusion
This compound is a cornerstone reagent for the introduction of the tert-butyl group in modern synthetic chemistry. Its molecular architecture, defined by a stable, tetra-coordinate trifluoroborate anion ionically bonded to a potassium cation, is the key to its utility. This structure imparts exceptional air and moisture stability, simplifying handling and storage, while also allowing for controlled reactivity in catalytic processes like the Suzuki-Miyaura cross-coupling. A thorough understanding of its structure, bonding, and the analytical techniques used for its characterization enables researchers to fully leverage its advantages in the synthesis of novel therapeutics and other advanced materials.
References
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- BenchChem. (2025). Application Notes and Protocols: this compound in Pharmaceutical Synthesis. BenchChem.
- BenchChem. (2025).
- Longdom Publishing. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing.
- SK. (2015, November 2). Organotrifluoroborate Salts.
- Molander, G. A. (2013). Organotrifluoroborates: Another Branch of the Mighty Oak.
- PubChem. Potassium tert-butyltrifluoroboranuide.
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- Wikipedia. (2024). X-ray crystallography.
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Theoretical Frameworks for Understanding the Reactivity of Organotrifluoroborates
An In-depth Technical Guide for Researchers
A Senior Application Scientist's Guide to Computational Analysis and Mechanistic Insights
Abstract
Organotrifluoroborates have emerged as indispensable reagents in modern synthetic chemistry, prized for their remarkable stability, ease of handling, and broad functional group tolerance.[1][2] Unlike their boronic acid counterparts, they are typically crystalline, monomeric solids that are stable to air and moisture.[1][3][4] This guide provides a deep dive into the theoretical and computational studies that have illuminated the reactivity of these versatile compounds. We will move beyond simple reaction schemes to explore the fundamental principles governing their activation, with a particular focus on the hydrolysis mechanism that is often a prerequisite for their participation in catalytic cycles like the Suzuki-Miyaura cross-coupling reaction.[5] By leveraging Density Functional Theory (DFT) and other computational tools, researchers can gain predictive power over reaction outcomes, enabling more efficient and rational synthetic design.
The Dual Nature of Organotrifluoroborates: Stability and Latent Reactivity
Potassium organotrifluoroborates (RBF₃K) are best understood as protected, or latent, forms of boronic acids.[2][3][6] The tetracoordinate boron center, saturated by three highly electronegative fluorine atoms, renders the "ate" complex nucleophilically weak and stable under many conditions that would degrade other organoboron species.[3][7] This stability is a significant practical advantage, allowing for the incorporation of complex and sensitive functionalities within a molecule while the carbon-boron bond remains intact for a later, strategic transformation.[2][6]
However, this inherent stability means that the organotrifluoroborate itself is often not the active species in transition-metal-catalyzed reactions.[3] The productive pathway almost invariably involves a controlled release of a more reactive trivalent boron species, typically the corresponding boronic acid (RB(OH)₂), through solvolysis.[3][8] The rate of this release is a critical parameter that dictates the success of a reaction, minimizing side reactions like protodeboronation and oxidative homocoupling by keeping the concentration of the highly reactive boronic acid low and steady throughout the reaction.[9][5][10][11]
The Central Role of Hydrolysis: A Mechanistic Deep Dive
The conversion of an organotrifluoroborate to a boronic acid is not a simple, irreversible step but rather a complex equilibrium. Theoretical studies have been pivotal in dissecting this process.
The Hydrolytic Equilibrium
The hydrolysis proceeds through a stepwise displacement of fluoride ions by hydroxide or water, passing through intermediate difluoroborane (RBF₂) and hydroxydifluoroborate species. The overall process is driven forward by the sequestration of the released fluoride ions.[11] This can be accomplished by a base or, interestingly, by the surface of the glass reaction vessel itself, which can act as a fluorophile.[11][12]
The following diagram illustrates the general workflow from the stable organotrifluoroborate salt to its participation in a catalytic cycle.
The "Acid-Base Paradox"
One of the most significant insights from mechanistic studies is the "acid-base paradox".[9][5][10] While Suzuki-Miyaura reactions are run under basic conditions, the hydrolysis of many organotrifluoroborates—particularly those with electron-neutral or weakly donating aryl groups—is surprisingly slow and can be acid-catalyzed.[9][5] This is because the initial dissociation of a fluoride ion from the tetracoordinate borate is often the rate-limiting step, which can be facilitated by protonation. Under basic conditions, this pathway is suppressed. However, factors such as phase-splitting of THF/water mixtures induced by bases like Cs₂CO₃ can create localized regions of lower pH, profoundly impacting the hydrolysis rate in a way that depends on stirring rate and even the shape of the reaction vessel.[9][5][10][11]
Predictive Modeling of Reactivity Using DFT
Density Functional Theory (DFT) has become the primary tool for rationalizing and, more importantly, predicting the hydrolytic activity of organotrifluoroborates. By calculating ground-state electronic properties, we can forecast reactivity without needing to model the entire complex reaction coordinate.
Correlating B-F Bond Length with Hydrolysis Rate
A key finding is the strong correlation between the calculated B-F bond lengths of the intermediate difluoroborane (RBF₂) and the experimentally observed rate of hydrolysis.[9][5][10]
-
Fast Hydrolysis: Reagents with R groups that are strong π-donors (e.g., anisyl) or capable of hyperconjugation (e.g., isopropyl) stabilize the electron-deficient trivalent boron in the RBF₂ and RB(OH)₂ forms. This results in shorter B-F bonds in the intermediate and a faster "direct" hydrolysis pathway.[9][10]
-
Slow Hydrolysis: Reagents with R groups that have high s-character at the C-B bond (e.g., alkynyl) or are electron-withdrawing (e.g., nitrophenyl) are extremely slow to hydrolyze.[9][10]
-
Intermediate Hydrolysis: Aryl groups often fall in the middle and are subject to the complex acid-base paradox.[9]
This correlation allows for an a priori evaluation of a novel organotrifluoroborate's likely behavior.
Quantitative Data Summary
The following table summarizes the relationship between the nature of the organic substituent (R), its electronic properties, and the resulting hydrolysis behavior as predicted by theoretical models and confirmed by experiment.
| R Group Example | Electronic Character | Predicted Intermediate B-F Bond Length (DFT) | Observed Hydrolysis Rate |
| p-Anisyl | Strong π-donor | Shorter | Fast[9] |
| Isopropyl | σ-donor (Hyperconjugation) | Shorter | Fast[9] |
| p-Fluorophenyl | Inductively withdrawing, π-donating | Intermediate | Slow (Acid-catalyzed)[9] |
| Phenyl | Aromatic | Intermediate | Slow (Acid-catalyzed)[10] |
| Phenylethynyl | High s-character, withdrawing | Longer | Very Slow[9] |
| p-Nitrophenyl | Strong π-acceptor | Longer | Very Slow[10] |
A Practical Protocol for Computational Analysis
For researchers looking to apply these theoretical principles, the following outlines a standard computational workflow for assessing a new organotrifluoroborate.
Objective:
To predict the likely hydrolysis rate of a novel aryltrifluoroborate, K[ArBF₃], by calculating the B-F bond lengths of the corresponding difluoroborane intermediate, ArBF₂.
Step-by-Step Methodology:
-
Structure Generation:
-
Using molecular modeling software (e.g., Avogadro, GaussView), construct the 3D structure of the difluoroborane intermediate (ArBF₂).
-
Perform an initial, rough geometry optimization using a low-level method like molecular mechanics to obtain a reasonable starting structure.
-
-
DFT Calculation Setup:
-
Software: Gaussian, ORCA, etc.
-
Method (Functional): B3LYP is a widely used and well-validated functional for this type of analysis.
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Karlsruhe basis set like def2-TZVP provides a good balance of accuracy and computational cost.
-
Solvent Model: Include an implicit solvent model (e.g., PCM or SMD) to account for the bulk solvent effects of the reaction medium (e.g., THF or water).
-
-
Execution of Calculations:
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the ArBF₂ molecule.
-
Frequency Calculation: Run a frequency calculation on the optimized geometry. This serves two purposes:
-
It confirms the structure is a true energy minimum (no imaginary frequencies).
-
It provides thermodynamic data (zero-point vibrational energy, etc.).
-
-
-
Data Analysis and Interpretation:
-
Measure the B-F bond lengths in the final optimized structure.
-
Compare these values to benchmark calculations on known "fast" and "slow" hydrolyzing species (e.g., compare to anisyl-BF₂ and phenylethynyl-BF₂). A shorter B-F bond length relative to the benchmarks suggests a higher propensity for rapid hydrolysis.
-
The logical flow of this computational protocol is visualized below.
Conclusion: Bridging Theory and Practice
Theoretical studies, anchored by DFT, provide an indispensable framework for understanding and predicting the reactivity of organotrifluoroborates. For the medicinal chemist or process scientist, this is not merely an academic exercise. The ability to predict a priori whether a custom-designed organotrifluoroborate will release its active boronic acid component slowly and controllably, or too quickly, or not at all, is critical for reaction design and optimization. By understanding the subtle electronic factors that govern the crucial hydrolysis step, researchers can make more informed choices about which organoboron species to employ, saving valuable experimental time and resources. The synergy between computational prediction and experimental validation continues to expand the synthetic utility of these powerful and versatile reagents.
References
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Organotrifluoroborate Salts. (2015). Chem-Station Int. Ed.[Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.[Link]
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Cox, P. A., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed.[Link]
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Organotrifluoroborate. (n.d.). Wikipedia.[Link]
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Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012). University of Bristol.[Link]
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Molander, G. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. NIH Public Access.[Link]
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed.[Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.[Link]
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Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. NIH Public Access.[Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate.[Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Sóvágó, I., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... MDPI.[Link]
-
Braga, A. A. C., et al. (2006). A DFT study of the full catalytic cycle of the Suzuki-Miyaura cross-coupling on a model system. Universitat Autònoma de Barcelona Research Portal.[Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Stefani, H. A., et al. (2007). Recent Advances in Organotrifluoroborates Chemistry. ResearchGate.[Link]
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The Ascent of Organotrifluoroborates: A Technical Guide to Their Discovery, Development, and Application
Foreword: Beyond the Boronic Acid
For decades, the boronic acid reigned supreme as the workhorse of palladium-catalyzed cross-coupling reactions. Its utility in forging carbon-carbon bonds, particularly in the Nobel Prize-winning Suzuki-Miyaura reaction, is undeniable. However, those of us in the field are intimately familiar with its limitations: the often-troublesome instability, the propensity to form dehydrative trimers (boroxines), and the resulting challenges in precise stoichiometry. These practical hurdles in drug development and materials science necessitated a more robust alternative.
This technical guide delves into the history and practical application of that alternative: the organotrifluoroborate salt. We will journey from its initial discovery as a chemical curiosity to its current status as an indispensable tool in the synthetic chemist's arsenal. This is not merely a historical account, but a field-proven guide designed to provide researchers, scientists, and drug development professionals with a deep understanding of why and how these remarkable reagents work. We will explore the causality behind their enhanced stability and provide the practical knowledge required to harness their full potential.
A Historical Perspective: From Obscurity to Ubiquity
The journey of organotrifluoroborates is a compelling story of a reagent class waiting for its moment to shine. Initially overlooked, their unique properties eventually led to their widespread adoption.
The Genesis: Early Discoveries
The first documented synthesis of an organotrifluoroborate complex dates back to 1940. Fowler and Krauss reported the preparation of tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[1] They achieved this by reacting a triphenylborane-ammonia complex with a tetraalkylammonium fluoride.[1] However, for two decades, these compounds remained largely as laboratory curiosities.[1]
The 1960s saw a renewed interest, driven by the need for stable perfluoroalkylated boron compounds.[1] Researchers like Chambers and his team successfully synthesized potassium trifluoromethyltrifluoroborate, a compound that exhibited exceptional stability compared to its trivalent boron counterparts.[1] This early work hinted at the unique stability conferred by the tetra-coordinate boron center. A significant, yet initially overlooked, breakthrough occurred in 1967 when Thierig and Umland reported a method for preparing potassium phenyltrifluoroborate.[2] This work, however, lay dormant in the literature for many years.[2]
The Renaissance: The Rise of a Reagent
The true potential of organotrifluoroborates in broader organic synthesis began to be realized in the 1990s and was significantly propelled by the work of pioneers such as Susan Darses, Jean-Pierre Genet, and Gary Molander. Their research illuminated the exceptional stability and versatility of potassium organotrifluoroborates (K-RBF3), transforming them from niche compounds to mainstream reagents.[1] This era saw the development of general and efficient synthetic methods that made a wide array of these salts readily accessible.[1]
The following timeline illustrates the key milestones in the discovery and development of organotrifluoroborate salts:
Sources
The Ascendancy of Potassium Tert-butyltrifluoroborate: A Technical Guide to a Superior Reagent in Modern Synthesis
Introduction: Beyond the Boronic Acids in Cross-Coupling Chemistry
For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Their utility in academic and industrial settings is undeniable, enabling the construction of complex molecular architectures that are central to drug discovery and materials science. However, the inherent limitations of boronic acids—namely their propensity for decomposition and challenging purification—have driven the search for more robust alternatives.[1] This guide provides an in-depth technical exploration of potassium tert-butyltrifluoroborate, a reagent that has emerged as a superior alternative, offering enhanced stability, ease of handling, and often improved reactivity in demanding synthetic applications.[1][2] We will delve into the fundamental chemical principles that underpin its advantages, provide practical, field-proven protocols, and offer insights to guide researchers in leveraging this powerful tool.
The Core Advantage: Unraveling the Stability of the Trifluoroborate Salt
The primary distinction and principal advantage of this compound over tert-butylboronic acid lies in its exceptional stability.[3] This stability is a direct consequence of the boron atom's coordination state.
-
Boronic Acids: In tert-butylboronic acid, the boron atom is trivalent (tricoordinate) and electron-deficient, making it susceptible to various decomposition pathways. A significant issue is the equilibrium with its cyclic trimeric anhydride, known as a boroxine, through the loss of water.[4] This process complicates stoichiometry and can lead to inconsistent reactivity. Furthermore, the C-B bond in boronic acids is prone to protodeboronation, a reaction where the boron group is cleaved by a proton source, leading to loss of the desired reagent.[5][6] This instability is often exacerbated by purification and long-term storage.[1][7]
-
Potassium Trifluoroborates: In contrast, the boron atom in this compound is tetra-coordinate, forming a stable anionic complex with three fluorine atoms.[1] This tetracoordinate nature shields the carbon-boron bond, significantly reducing its susceptibility to protodeboronation and other degradation pathways.[5][6] As a result, this compound is a crystalline, free-flowing solid that is remarkably stable to both air and moisture.[1][2][8] This allows for indefinite storage at room temperature without special precautions, a stark contrast to the often-delicate nature of boronic acids.[5][9]
This fundamental difference in stability is visually represented below.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
While stability in storage is a significant logistical advantage, the performance of a reagent in a reaction is the ultimate measure of its utility. Potassium organotrifluoroborates have demonstrated themselves to be highly effective partners in Suzuki-Miyaura cross-coupling reactions, often providing higher yields and greater reliability than their boronic acid counterparts.[5][8]
The accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key difference when using organotrifluoroborates is the initial activation step. While boronic acids typically require activation by a base to form a more nucleophilic "ate" complex, trifluoroborates are believed to undergo a slow, controlled hydrolysis under the reaction conditions to generate the active boronic acid in situ.[10][11][12] This "slow release" can be advantageous as it maintains a low concentration of the potentially unstable boronic acid, minimizing side reactions like homocoupling and protodeboronation.[10][12]
Data-Driven Comparison
The advantages of this compound are not merely theoretical. The following table summarizes typical performance differences observed in synthetic applications.
| Feature | tert-Butylboronic Acid | This compound | Rationale & Field Insight |
| Physical Form | Often a waxy or amorphous solid | Crystalline, free-flowing solid[1] | Ease of handling, weighing, and dispensing is significantly improved, leading to greater reproducibility. |
| Air/Moisture Stability | Prone to dehydration (boroxine formation) and protodeboronation | Exceptionally stable; can be stored indefinitely at room temperature[5][6][9] | Eliminates the need for glovebox handling or fresh preparation, streamlining experimental workflows. |
| Purification | Can be challenging to purify; boroxine formation complicates analysis[1] | Readily purified by recrystallization[13] | Ensures high purity and accurate stoichiometry, which is critical for high-yielding, clean reactions. |
| Reaction Yields | Variable; can be lowered by reagent decomposition | Generally higher and more consistent yields[5][8] | The enhanced stability ensures that the active reagent is available throughout the course of the reaction. |
| Functional Group Tolerance | Can be limited due to the Lewis acidic nature of the boron center | High functional group tolerance[2][14] | The protected nature of the trifluoroborate allows for its use in the presence of sensitive functional groups. |
| Safety | Boron-based reagents are generally less toxic than organotin alternatives[2] | Similar low toxicity profile to boronic acids | Byproducts are easily removed during aqueous workup. |
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical advantages, we present a comparative, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-bromoanisole with the respective boron reagent to form 4-tert-butyl-anisole.
Workflow Overview
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Stability of Potassium tert-Butyltrifluoroborate: A Comprehensive Technical Guide for Researchers
Introduction: The Rise of Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science, the demand for robust, versatile, and safe reagents is paramount. Potassium organotrifluoroborates have emerged as a superior class of organoboron compounds, largely supplanting their more sensitive predecessors, such as boronic acids and boronate esters. Their enhanced stability, ease of handling, and predictable reactivity have made them indispensable tools for a myriad of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1]
This technical guide focuses specifically on potassium tert-butyltrifluoroborate, a valuable reagent for introducing the sterically demanding tert-butyl group, a motif frequently employed in medicinal chemistry to enhance metabolic stability and modulate biological activity.[2] We will provide an in-depth analysis of its stability with respect to air and moisture, offering practical insights and experimental protocols to ensure its effective and safe utilization in the laboratory.
Chemical Stability Profile of this compound
This compound is a white to off-white crystalline solid that is generally characterized by its remarkable stability to air and moisture, allowing for indefinite storage at room temperature without the need for stringent inert atmosphere techniques.[3][4] This inherent stability is a significant advantage over many other organometallic reagents.[3] However, its stability is not absolute and is influenced by several factors, primarily pH and the presence of Lewis acids.[2][5]
Hydrolytic Stability: A pH-Dependent Equilibrium
The principal degradation pathway for this compound is hydrolysis to the corresponding tert-butylboronic acid.[2][3] This process is, in fact, a prerequisite for its participation in palladium-catalyzed cross-coupling reactions, where the boronic acid is the active transmetalating species.[3]
The rate of hydrolysis is highly dependent on the pH of the medium. Under neutral or acidic conditions, this compound exhibits considerable stability.[3] However, under the basic conditions typically employed in Suzuki-Miyaura reactions, the hydrolysis is promoted.[3] One study noted that while potassium aryltrifluoroborates were quite stable at pH 7.0, potassium butyltrifluoroborate showed 30-50% hydrolysis to the boronic acid after 24 hours in a TRIS buffer at 37°C.[5] The hydrolysis was observed to be faster in a phosphate buffer.[5]
Mechanism of Hydrolysis:
The hydrolysis of organotrifluoroborates is a complex equilibrium process. It is understood to proceed through a stepwise displacement of fluoride ions by hydroxide ions. The presence of a base is necessary to drive the equilibrium towards the boronic acid by neutralizing the released fluoride ions.[6] Paradoxically, under the nominally basic conditions of a Suzuki-Miyaura coupling, the hydrolysis can be influenced by acid catalysis, leading to complex kinetic profiles that can be affected by the reaction vessel's material and surface area.[6]
Caption: Hydrolysis of this compound to tert-butylboronic acid.
Oxidative Stability: A Robust Reagent
This compound demonstrates good stability towards various oxidizing agents, a property that expands its utility in synthetic chemistry. This robustness allows for chemical transformations on other parts of a molecule containing a trifluoroborate moiety without affecting the carbon-boron bond.
Thermal Stability: High Decomposition Threshold
This compound is a thermally stable solid with a high melting point, reported to be above 370°C.[2][7] This high thermal stability allows for its use in reactions that require elevated temperatures without significant decomposition.
| Property | Value | References |
| Appearance | White to off-white solid | [2] |
| Melting Point | >370 °C | [2][7] |
| Molecular Formula | C₄H₉BF₃K | [8] |
| Molecular Weight | 164.02 g/mol | [8] |
| Solubility | Soluble in acetone and acetonitrile | [2] |
Handling and Storage Protocols: Ensuring Reagent Integrity
While this compound is lauded for its stability, proper handling and storage are crucial to maintain its purity and reactivity over time.
Storage Recommendations:
For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Although it is generally stable in air, prolonged exposure to high humidity should be avoided to minimize slow hydrolysis.[3] While room temperature storage is generally acceptable, some suppliers recommend refrigeration at 4°C for extended periods.[3]
Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound.[9]
-
Avoid Dust Inhalation: Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]
-
Incompatible Materials: Avoid contact with strong Lewis acids and silica gel, as they can promote decomposition.[2][5]
Experimental Protocols for Stability Assessment
To provide researchers with practical methods for evaluating the stability of this compound under their specific experimental conditions, the following protocols are provided.
Protocol for Monitoring Hydrolytic Stability by ¹⁹F NMR Spectroscopy
This protocol allows for the quantitative monitoring of the hydrolysis of this compound to tert-butylboronic acid.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Buffer solutions of desired pH
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent.
-
In an NMR tube, combine the stock solution with the buffer solution to achieve the desired final concentration and pH.
-
Acquire a ¹⁹F NMR spectrum at time zero (t=0). The trifluoroborate signal will appear as a characteristic quartet.
-
Incubate the NMR tube at the desired temperature.
-
Acquire subsequent ¹⁹F NMR spectra at regular time intervals.
-
Integrate the signal corresponding to the trifluoroborate and any new signals that may appear due to degradation products.
-
Plot the concentration of this compound versus time to determine the rate of hydrolysis.
Caption: Experimental workflow for assessing hydrolytic stability.
Safety and Disposal Considerations
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8]
First Aid Measures:
-
In case of eye contact: Rinse immediately with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
In case of skin contact: Wash with plenty of soap and water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Call a poison center or doctor if you feel unwell.[8]
Disposal:
Dispose of waste material in accordance with local, state, and federal regulations. All chemical waste should be handled by qualified personnel.[10]
Conclusion
This compound stands out as a robust and versatile reagent in the synthetic chemist's toolbox. Its notable stability to air and moisture simplifies handling and storage, offering a significant advantage over more sensitive organoboron precursors. A thorough understanding of its pH-dependent hydrolytic stability is key to its successful application, particularly in Suzuki-Miyaura cross-coupling reactions. By following the guidelines and protocols outlined in this guide, researchers can confidently and safely leverage the unique properties of this compound to advance their synthetic endeavors in drug discovery and materials science.
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]
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Molander, G. A.; Figueroa, R. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. J. Org. Chem.2006 , 71 (16), 6135–6137. [Link]
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Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009 , 12 (6), 811-23. [Link]
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Purdue University. Boron Trifluoride Safety Information. [Link]
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Organic Syntheses. Oxidation of Potassium Organotrifluoroborates: Potassium 1-Naphthyltrifluoroborate. Org. Synth.2012 , 89, 91. [Link]
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Molander, G. A.; Ito, T. Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Org. Lett.2001 , 3 (3), 393–396. [Link]
- Lennox, A. J. J. Organotrifluoroborate Preparation, Coupling and Hydrolysis. Springer, 2015.
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Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angew. Chem. Int. Ed.2012 , 51, 9385-9388. [Link]
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Ortiz-Alvarado, R.; et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2013 , 51(12), 855-860. [Link]
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Shcherbakov, D.; et al. NMR Reaction Monitoring Robust to Spectral Distortions. Anal. Chem.2019 , 91(15), 10148-10155. [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Using Potassium tert-Butyltrifluoroborate
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the diverse array of organoboron reagents utilized in this transformation, potassium organotrifluoroborates have emerged as exceptionally valuable coupling partners.[1][3] Their crystalline, free-flowing nature, coupled with their notable stability to both air and moisture, presents a significant advantage over traditional boronic acids and esters, which can be prone to decomposition and challenging to purify.[3][4] This inherent stability simplifies storage and handling and broadens the scope of compatible functional groups and reaction conditions.[3]
Among this class of reagents, potassium tert-butyltrifluoroborate is a critical building block for introducing the tert-butyl group. This moiety is a prevalent motif in pharmacologically active molecules, where it can enhance metabolic stability and binding affinity.[4] This guide provides a comprehensive overview of the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering detailed protocols and mechanistic insights for professionals in drug discovery and development.
The Decisive Edge: Advantages of this compound
The adoption of this compound in Suzuki-Miyaura couplings is underpinned by several key advantages over conventional organoboron reagents:
-
Enhanced Stability: Unlike many of their counterparts, potassium organotrifluoroborates are solids that can be handled and stored without special precautions, leading to improved experimental reproducibility.[4] The tetracoordinate nature of the boron atom, strongly bonded to three fluorine atoms, makes them less susceptible to protodeboronation.[1][3]
-
High Functional Group Tolerance: The Suzuki-Miyaura coupling using this compound is compatible with a wide array of functional groups commonly found in complex pharmaceutical intermediates.[4]
-
Safety and Reduced Toxicity: Boron-based reagents and their byproducts are generally less toxic and more easily removed during workup than their organotin or organozinc counterparts.[4]
-
Versatility: It serves as an effective nucleophilic partner for a variety of electrophiles, including aryl and heteroaryl halides and triflates.[4]
The Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle. The cycle commences with the oxidative addition of the aryl halide to the active Pd(0) catalyst.[4] This is followed by transmetalation with the organotrifluoroborate in the presence of a base, and the cycle concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocols
Synthesis of this compound
A widely adopted method for the synthesis of this compound is the Vedejs protocol, which involves the conversion of a boronic acid to the corresponding trifluoroborate salt.[6]
Materials:
-
tert-Butylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
In a flask, dissolve tert-butylboronic acid in methanol.[6]
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride.[6]
-
Slowly add the KHF₂ solution to the stirred solution of tert-butylboronic acid at room temperature.[6]
-
Continue stirring the mixture for 1-2 hours to ensure the complete reaction.[6]
-
Remove the methanol under reduced pressure.[6]
-
The resulting aqueous solution is then extracted with diethyl ether to remove any unreacted boronic acid or organic impurities.[6]
-
The aqueous layer is concentrated to induce precipitation of the this compound salt.[6]
-
The solid product is collected by vacuum filtration, washed with a small amount of cold water or diethyl ether, and dried under vacuum.[6]
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials and Reagents:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
Potassium carbonate (3.0 mmol)
-
Palladium(II) acetate (0.02 mmol)
-
SPhos (0.04 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.[4]
-
Add palladium(II) acetate and SPhos.[4]
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).[4]
-
Add toluene and water via syringe.[4]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[4]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[4]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.[4]
-
Concentrate the filtrate under reduced pressure to yield the crude product.[4]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butylated biaryl compound.[4]
Data Presentation: Reaction Parameters and Outcomes
The success of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, and solvent system. The following table summarizes typical conditions and their impact on the reaction outcome.
| Parameter | Typical Reagents/Conditions | Effect on Reaction |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that form the active Pd(0) species in situ.[7] |
| Ligand | SPhos, XPhos, PCy₃ | Sterically bulky, electron-rich phosphines enhance catalytic activity.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for the activation of the organoboron reagent to facilitate transmetalation.[8] |
| Solvent System | Toluene/Water, THF/Water | Biphasic systems are common, with water playing a beneficial role.[4][9] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion.[10] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling and storage of the palladium source and ligand. Consider using a fresh batch. |
| Insufficient base | Increase the equivalents of base or switch to a stronger base like Cs₂CO₃. | |
| Poor quality reagents | Verify the purity of the starting materials. | |
| Formation of Byproducts | Protodeboronation of the organotrifluoroborate | Use anhydrous solvents and ensure the reaction is under an inert atmosphere. |
| Homocoupling of the aryl halide | Optimize the reaction temperature and catalyst loading. | |
| Difficulty in Product Isolation | Emulsion formation during workup | Add brine to the aqueous layer to break the emulsion. |
| Co-elution during chromatography | Experiment with different solvent systems for chromatography. |
Conclusion: A Robust Tool for Modern Chemistry
This compound has proven to be a highly effective and user-friendly reagent for the introduction of the tert-butyl group in Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling, and high reactivity make it an invaluable tool for medicinal chemists and process development scientists.[4][10] The protocols and insights provided in this guide are intended to facilitate the successful implementation of this reagent in the synthesis of complex, biologically active molecules.
References
- Application Notes and Protocols: this compound in Pharmaceutical Synthesis. Benchchem.
- An In-depth Technical Guide to this compound for Researchers and Drug Development Professionals. Benchchem.
- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. Benchchem.
- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews - ACS Publications.
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH.
- Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. ScholarlyCommons.
- An In-depth Technical Guide to the Crystal Structure Determination of this compound. Benchchem.
- Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC - NIH.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry - ACS Publications.
- Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. organic-chemistry.org.
- Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC - NIH.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH.
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry - ACS Publications.
- Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. PMC - NIH.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace.
- Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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Application Notes and Protocols: A Detailed Guide to Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Organotrifluoroborates in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] While traditionally reliant on boronic acids, the inherent challenges of their stability, purification, and propensity for protodeboronation have spurred the search for more robust alternatives.[1][4] Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners, offering enhanced stability to air and moisture, which simplifies handling and storage.[1][4][5][6] These crystalline, free-flowing solids are readily prepared and can often be utilized in near-stoichiometric amounts, thereby improving the atom economy of the reaction.[1][7]
The tetracoordinate nature of the boron atom in organotrifluoroborates confers this increased stability, effectively "masking" the reactive C-B bond until it is unveiled under the reaction conditions.[8][9] This guide provides a comprehensive overview and detailed protocols for the effective application of potassium organotrifluoroborates, with a particular focus on tert-butyltrifluoroborate, in Suzuki-Miyaura cross-coupling reactions.
Advantages of Potassium Organotrifluoroborates
| Feature | Description | Supporting Evidence |
| Air and Moisture Stability | Unlike many boronic acids, potassium organotrifluoroborates are typically crystalline solids that are stable to air and moisture, allowing for indefinite storage without special precautions.[4][5][6][7][10] | Can be handled on the benchtop without significant degradation. |
| Ease of Preparation | Synthesized from various organoboron precursors, such as boronic acids or organometallics, by treatment with inexpensive potassium hydrogen fluoride (KHF₂).[5][8][11][12][13] | Straightforward, often one-pot procedures are available.[12] |
| Enhanced Reactivity | In many cases, they exhibit enhanced reactivity and provide higher yields compared to their boronic acid counterparts, particularly in challenging couplings.[6] | The slow release of the reactive boronic acid in situ can suppress side reactions. |
| Functional Group Tolerance | The stability of the trifluoroborate moiety allows for the presence of a wide array of functional groups in the organotrifluoroborate partner.[8][14] | Compatible with esters, ketones, nitriles, and even nitro groups.[14][15] |
| Stoichiometric Control | Due to their well-defined nature and stability, they can be weighed and used with high precision, often requiring only a slight excess.[1][16] | Improves reproducibility and atom economy. |
Detailed Experimental Protocol: Coupling of Potassium tert-Butyltrifluoroborate with an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a representative potassium alkyltrifluoroborate with an aryl chloride.
Reagents and Equipment
-
Aryl Halide: e.g., 4-Chlorotoluene (1.0 equiv)
-
This compound: (1.05 - 1.2 equiv)
-
Palladium Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (2 mol %)
-
Ligand: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol %)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)[1][17]
-
Solvent: Toluene and deionized water (e.g., 10:1 ratio)[1]
-
Inert Gas: Argon or Nitrogen
-
Reaction Vessel: Schlenk tube or similar oven-dried glassware
-
Standard laboratory equipment: Magnetic stirrer, heating plate/oil bath, syringes, needles, etc.
Reaction Setup and Execution
-
Glassware Preparation: Ensure the Schlenk tube and magnetic stir bar are thoroughly oven-dried to remove any residual moisture.
-
Addition of Solids: To the Schlenk tube, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.525 mmol, 1.05 equiv), and the base (1.5 mmol, 3.0 equiv).[1]
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of toluene and 0.5 mL of water) via syringe. The mixture should be stirred and sparged with argon for an additional 15 minutes to ensure thorough deoxygenation.[1][14]
-
Catalyst/Ligand Addition: In a separate vial, combine the palladium catalyst and the ligand. Add this mixture to the reaction vessel under a positive pressure of argon.[1]
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).[1][2]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water.[1] For reactions involving basic workups, a wash with a saturated aqueous solution of ammonium chloride may be beneficial.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.[18]
The Mechanism of Suzuki Coupling with Potassium Organotrifluoroborates
The catalytic cycle of the Suzuki-Miyaura reaction with potassium organotrifluoroborates is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[13] A crucial initial step is the slow hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling with potassium organotrifluoroborates.
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl or vinyl halide (R¹-X) to form a palladium(II) intermediate.[13]
-
Activation of the Trifluoroborate: The potassium organotrifluoroborate (R²BF₃⁻K⁺) undergoes slow hydrolysis in the presence of a base and water to generate the corresponding boronic acid (R²B(OH)₂).[19]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The presence of a base is crucial for this step.[3][13]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[13]
Optimization of Reaction Parameters
The success of the Suzuki-Miyaura coupling with potassium organotrifluoroborates is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical, especially for less reactive electrophiles like aryl chlorides. Electron-rich and sterically hindered phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.
| Catalyst/Ligand System | Common Electrophiles | Notes |
| PdCl₂(dppf)·CH₂Cl₂ | Aryl bromides, iodides, and triflates[14][17] | A versatile and widely used catalyst system. |
| Pd(OAc)₂ / RuPhos | Aryl chlorides, electron-rich and hindered aryl halides[15][16] | RuPhos is a highly effective ligand for challenging couplings. |
| Pd(OAc)₂ / S-Phos | Aryl chlorides, heteroaryl chlorides[20] | S-Phos is another excellent biarylphosphine ligand for demanding reactions. |
| Pd(OAc)₂ / PPh₃ | Aryl bromides and iodides[21][22] | A more classical and less expensive option for reactive electrophiles. |
Role of the Base and Solvent
The base plays a multifaceted role in the reaction, including facilitating the hydrolysis of the trifluoroborate and promoting the transmetalation step. The solvent system must be capable of dissolving the various components of the reaction mixture to some extent.
| Base | Common Solvents | Notes |
| Cs₂CO₃ | THF/H₂O, Toluene/H₂O[17][21] | A highly effective base, often providing superior results. |
| K₂CO₃ | Toluene/H₂O, Alcohols (Methanol, Ethanol)[1][15][20] | A common and cost-effective choice. |
| K₃PO₄ | Toluene, THF[17] | Can be effective, particularly with boronic acids. |
| t-BuNH₂ or Et₃N | i-PrOH/H₂O[14] | Amine bases are often used for coupling with alkenyltrifluoroborates. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor choice of ligand, base, or solvent- Low reaction temperature | - Use a fresh batch of catalyst and ensure proper inert gas technique.- Screen different ligands, bases, and solvents.- Increase the reaction temperature. |
| Formation of Homocoupled Byproducts | - Reaction temperature is too high- Inefficient transmetalation | - Lower the reaction temperature.- Optimize the base and solvent system to favor transmetalation. |
| Protodeboronation of the Trifluoroborate | - Presence of strong acid- Prolonged reaction times at high temperatures | - Ensure the reaction medium is not acidic.- Monitor the reaction closely and stop it once the starting material is consumed. |
Experimental Workflow Visualization
Figure 2: General experimental workflow for Suzuki-Miyaura coupling with potassium organotrifluoroborates.
Conclusion
Potassium organotrifluoroborates represent a significant advancement in Suzuki-Miyaura cross-coupling technology. Their stability, ease of use, and broad applicability make them invaluable tools for synthetic chemists in academia and industry. By understanding the underlying principles and optimizing the reaction parameters as outlined in this guide, researchers can effectively harness the power of these versatile reagents to construct complex molecular architectures.
References
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. Benchchem.
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-
Molander, G. A., et al. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3601–3607. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. organic-chemistry.org. [Link]
-
Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(10), 3509–3514. [Link]
-
Molander, G. A., et al. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 75(23), 8141–8150. [Link]
-
Molander, G. A., & Traister, K. M. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(18), 7145–7150. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Gravel, M. (2002). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 41(16), 2983-2985. [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.
-
Barder, T. E., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 6(16), 2649–2652. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. NIH Public Access. [Link]
- Molander, G. A., & Fumagalli, T. (2006). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.
-
Molander, G. A. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]
- Molander, G. A., & Bernardi, C. R. (2002).
- Barder, T. E., & Buchwald, S. L. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Huang, H., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Organic & Biomolecular Chemistry, 20(7), 1433-1438. [Link]
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Introduction: The Ascendancy of Potassium Organotrifluoroborates in Cross-Coupling Chemistry
An In-Depth Guide to Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Potassium tert-Butyltrifluoroborate
The Suzuki-Miyaura cross-coupling reaction is a foundational pillar of modern organic synthesis, enabling the strategic formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While boronic acids have been the traditional nucleophilic partners, their inherent instability, particularly towards dehydration to form cyclic boroxines and susceptibility to protodeboronation, can pose significant challenges in complex syntheses.[2] In response to these limitations, potassium organotrifluoroborates (R-BF₃K) have emerged as exceptionally robust and versatile alternatives.[3]
This compound, in particular, serves as a critical reagent for introducing the tert-butyl moiety—a sterically demanding group frequently employed in pharmaceutical and materials science to enhance metabolic stability, modulate lipophilicity, or confer specific conformational properties.[4][5] These crystalline, free-flowing solids exhibit superior stability to air and moisture, simplifying handling, storage, and reaction stoichiometry.[2][4] This guide provides a detailed exploration of the palladium catalyst systems optimized for the coupling of this compound, offering field-proven insights and detailed protocols for researchers in synthetic chemistry and drug development.
Deconstructing the Catalytic System: A Synergy of Components
The success of a Suzuki-Miyaura coupling reaction hinges on the synergistic interplay of the palladium source, a carefully selected ligand, a suitable base, and the solvent system. The tetracoordinate nature of the boron atom in organotrifluoroborates necessitates specific conditions to facilitate the key transmetalation step.[1][6]
The Palladium Precursor: Initiating the Cycle
The choice of the palladium precatalyst is the first step in building an active catalytic system. While numerous Pd(0) and Pd(II) sources can be effective, palladium(II) acetate, Pd(OAc)₂, is among the most common and cost-effective choices.[2][4] It is readily reduced in situ by phosphine ligands or other reaction components to the active Pd(0) species that enters the catalytic cycle. Another frequently used precatalyst is PdCl₂(dppf), which often shows high efficacy in these couplings.[7][8]
The Ligand: The Architect of Reactivity
For the coupling of sp³-hybridized organoboron reagents like this compound, the ligand is arguably the most critical component. The challenges associated with these substrates, including slower transmetalation and the potential for β-hydride elimination, are overcome by using sterically bulky, electron-rich monophosphine ligands.[9]
-
Buchwald Biarylphosphines: Ligands such as SPhos, RuPhos, and XPhos are the gold standard for this transformation.[4][6][10]
-
Causality: Their steric bulk promotes the formation of monoligated, coordinatively unsaturated L-Pd(0) species. This is crucial for facilitating the oxidative addition of the aryl halide.[9] Their strong electron-donating ability increases the electron density on the palladium center, which not only accelerates oxidative addition but is also believed to facilitate the difficult transmetalation and final reductive elimination steps.[9][11] SPhos, in particular, has demonstrated high activity for Suzuki couplings involving challenging substrates.[4][10]
-
The Base: The Key to Boron Activation
A base is essential for the Suzuki-Miyaura reaction.[12] In the case of organotrifluoroborates, its role is multifaceted. The generally accepted mechanism involves the base promoting the hydrolysis of the R-BF₃K salt to a more reactive boronic acid (RB(OH)₂) or a related boronate species in situ.[13][14] This "slow release" of the active boron species can minimize side reactions like protodeboronation and homocoupling.[14][15]
-
Common Choices: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are most frequently employed.[1][2][4] K₂CO₃ is often sufficient and more economical, while the higher solubility and basicity of Cs₂CO₃ can sometimes provide superior results, particularly with more challenging substrates.[1][7]
The Solvent System: The Reaction Medium
A biphasic solvent system is typically required. The organic phase solubilizes the palladium catalyst, ligand, and the electrophile, while the aqueous phase dissolves the inorganic base and facilitates the hydrolysis of the trifluoroborate salt.
-
Typical Systems: Mixtures of an ethereal or aromatic solvent with water are standard. Common examples include Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[2][4][16] A 10:1 ratio of organic solvent to water is a common starting point.[1][17]
The Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura coupling of this compound follows a well-established mechanistic pathway, illustrated below. The cycle is initiated by the active Pd(0) catalyst.
Caption: General experimental workflow for the coupling reaction.
Detailed Step-by-Step Protocol
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%) [10]* Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene, anhydrous
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (Schlenk tube or reaction vial), magnetic stir bar, condenser, oil bath
Procedure:
-
Vessel Preparation: To a clean, oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.5 mmol), and potassium carbonate (3.0 mmol). [4]2. Catalyst Addition: In the same vessel, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol). [4] * Scientist's Note: For ease of handling, the catalyst and ligand can be added as a solution in a small amount of the reaction solvent, though adding them as solids is common practice. The 2:1 ligand-to-palladium ratio ensures the formation of the active monoligated palladium species while minimizing inactive, bis-ligated complexes.
-
Inerting the Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst. [2]4. Solvent Addition: Degas the toluene and water by bubbling argon through them for 15-20 minutes. Using syringes, add the degassed toluene (5 mL) and water (0.5 mL) to the reaction vessel. [2][4] * Scientist's Note: Proper degassing is critical for reproducibility and achieving high yields, as dissolved oxygen can lead to phosphine oxidation and catalyst decomposition.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously. [4]6. Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours. [4]7. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Add water (10 mL) and separate the layers. [4]8. Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine all organic layers. [4]9. Washing and Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. [4]10. Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure tert-butylated aryl product. [4]
Quantitative Data Summary
The following table presents representative conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides, demonstrating the versatility of the palladium-catalyzed systems.
| Electrophile (Ar-X) | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 100 | 18 | >95 | [4] |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | 24 | ~85-95 | [1][17] |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 100 | 12 | >90 | [4] |
| 2-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | THF/H₂O | 80 | 16 | ~70-80 | [7][8] |
| 1-Bromo-2,6-dimethylbenzene | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ (3) | CPME/H₂O | 100 | 24 | ~80-90 | [6] |
Note: Yields are approximate and can vary based on specific substrate and reaction scale.
Conclusion
Palladium catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands like SPhos, RuPhos, and XPhos, provide a highly effective and reliable platform for the Suzuki-Miyaura coupling of this compound. The enhanced stability and ease of handling of this organoboron reagent, combined with optimized catalytic protocols, make it an invaluable tool for introducing the sterically important tert-butyl group in pharmaceutical and materials synthesis. By understanding the causal relationships between the catalyst components and the reaction mechanism, researchers can confidently apply and adapt these protocols to achieve their synthetic goals.
References
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
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Molinaro, C., et al. (2013). Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. PMC - NIH. Available at: [Link]
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Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(27), 8570-8580. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (n.d.). Aryl bromide scope in the cross-coupling of potassium... ResearchGate. Available at: [Link]
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Molander, G. A., & Dreher, S. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. Available at: [Link]
-
Cammidge, A. N., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. Available at: [Link]
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Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC - NIH. Available at: [Link]
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Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications. Available at: [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. Available at: [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic Letters, 3(3), 393-396. Available at: [Link]
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Molander, G. A., & Biolatto, B. (2002). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. Available at: [Link]
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Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC - NIH. Available at: [Link]
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Molander, G. A., et al. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). SPhos. Wikipedia. Available at: [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ACS Publications. Available at: [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4267-4292. Available at: [Link]
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ResearchGate. (n.d.). SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2. ResearchGate. Available at: [Link]
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Darses, S., et al. (1999). Potassium Organotrifluoroborates: New Partners in Palladium‐Catalysed Cross‐Coupling Reactions. European Journal of Organic Chemistry, 1999(8), 2137-2143. Available at: [Link]
-
Walker, S. D., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
Biscoe, M. R., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(4), 2128-2134. Available at: [Link]
-
Doucet, H., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Organometallics, 41(1), 1-13. Available at: [Link]
-
Ren, W., et al. (2012). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. Tetrahedron, 68(17), 3339-3344. Available at: [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2459-2483. Available at: [Link]
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Application Notes and Protocols for Optimal Base and Solvent Selection in Suzuki-Miyaura Reactions with Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Organotrifluoroborates in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] While boronic acids have long been the traditional nucleophilic partners, their inherent challenges, such as instability and a propensity for protodeboronation and trimerization into boroxines, can complicate stoichiometry and reaction reproducibility.[3][4] Potassium organotrifluoroborates have emerged as a superior class of reagents, offering exceptional stability to air and moisture, which simplifies handling, storage, and precise stoichiometric control.[1][5][6] These crystalline, free-flowing solids act as protected forms of boronic acids, expanding the versatility and robustness of the Suzuki-Miyaura coupling.[4][7]
This guide provides an in-depth exploration of the critical parameters of base and solvent selection for Suzuki-Miyaura reactions involving organotrifluoroborates. Understanding the interplay between these components is paramount to unlocking the full potential of these powerful reagents.
The Mechanistic Imperative: Activating the Organotrifluoroborate
Unlike their three-coordinate boronic acid counterparts, the tetracoordinate boron center in organotrifluoroborates is less nucleophilic.[5] Activation is required to initiate the catalytic cycle. The prevailing mechanism involves the in-situ hydrolysis of the organotrifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step.[5][7][8] This "slow-release" mechanism is a key advantage, as maintaining a low concentration of the reactive boronic acid minimizes undesirable side reactions like homocoupling.[8][9]
The base and solvent are not merely reaction additives; they are integral to this activation process and govern the efficiency of the entire catalytic cycle.
-
Role of the Base: The primary function of the base is to facilitate the transmetalation step by forming a boronate species (e.g., [RB(OH)3]⁻) from the boronic acid. This enhances the nucleophilicity of the organic group on the boron, promoting its transfer to the palladium center.[10][11]
-
Role of the Solvent: The solvent system, often aqueous, is crucial for the initial hydrolysis of the organotrifluoroborate.[5][12] It also dictates the solubility of the catalyst, base, and reactants, which in turn affects reaction rates and, in some cases, chemoselectivity.[13][14]
Figure 1: Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates
Part 1: A Systematic Guide to Base Selection
The choice of base is critical and depends on the specific substrates and solvent system. Both inorganic and organic bases are commonly employed, each with distinct properties.
Inorganic Bases: The Workhorses of Suzuki Coupling
Carbonate and phosphate bases are most frequently used. Their selection is often a balance between reactivity and the potential for side reactions.
-
Cesium Carbonate (Cs₂CO₃): Often the base of choice, Cs₂CO₃ exhibits high solubility in many organic solvents, which can be advantageous in achieving homogeneous reaction conditions.[15][16][17] Its efficacy is attributed to enhancing the nucleophilicity of the boronic acid, thereby promoting the transmetalation step.[11] It is generally more effective than K₂CO₃ or Na₂CO₃.[11][18]
-
Potassium Carbonate (K₂CO₃): A widely used and cost-effective base.[1][19] It is effective in a variety of solvent systems, particularly in aqueous mixtures like toluene/water or alcohol/water.[12]
-
Potassium Phosphate (K₃PO₄): A stronger base than the carbonates, K₃PO₄ can be effective for less reactive coupling partners, such as aryl chlorides.[15]
Organic Bases: Mild Alternatives for Sensitive Substrates
For substrates containing base-labile functional groups, organic amine bases can be a milder alternative.
-
Triethylamine (NEt₃) and Hünig's Base (DIPEA): These bases have been successfully used, particularly for the coupling of alkenyltrifluoroborates.[3] However, they can sometimes deactivate the palladium catalyst by coordination.[15]
-
tert-Butylamine (t-BuNH₂): Found to be particularly effective in combination with isopropanol/water for the coupling of potassium alkenyltrifluoroborates.[3]
Data-Driven Base Selection
The following table summarizes the performance of various bases under specific reaction conditions as reported in the literature.
| Base | Coupling Partners | Catalyst System | Solvent | Yield (%) | Reference |
| Cs₂CO₃ | Potassium (1-hexyn-1-yl)trifluoroborate + 1-Bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ | THF-H₂O | 85 | [15] |
| K₂CO₃ | Potassium Phenyltrifluoroborate + 1-Bromonaphthalene | Pd(OAc)₂ (ligandless) | MeOH | 98 | [19] |
| K₃PO₄ | Potassium (1-hexyn-1-yl)trifluoroborate + 1-Bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ | THF-H₂O | 62 | [15] |
| t-BuNH₂ | Potassium (E)-dec-1-en-1-yltrifluoroborate + 1-Bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ | i-PrOH-H₂O | 78 | [3] |
| NEt₃ | Potassium (E)-dec-1-en-1-yltrifluoroborate + 1-Bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ | n-PrOH | Good | [3] |
Part 2: A Systematic Guide to Solvent Selection
The solvent system plays a multifaceted role, influencing everything from the initial hydrolysis of the RBF₃K salt to catalyst stability and product selectivity.[13][14]
Protic Solvents and Aqueous Mixtures
Protic solvents, especially in combination with water, are essential for the hydrolysis of the organotrifluoroborate to the active boronic acid.[5][8]
-
Methanol (MeOH) and Water (H₂O): This combination is highly effective for many couplings, particularly under ligandless conditions.[19] The high polarity facilitates the dissolution of the inorganic base and the trifluoroborate salt.
-
Isopropanol/Water (i-PrOH/H₂O) & THF/Water: These mixed solvent systems are versatile and widely employed.[3][16] The organic component helps to solubilize the organic coupling partner and the palladium complex, while water facilitates hydrolysis and dissolves the base. A typical ratio is 9:1 or 10:1 (organic solvent to water).[16][20]
Aprotic and Biphasic Systems
For certain substrates, particularly when water might lead to side reactions, aprotic or biphasic systems are preferred.
-
Toluene/Water: A common biphasic system used for coupling primary alkyltrifluoroborates with aryl chlorides.[12] The reaction occurs at the interface, and this system can be effective for a broad range of substrates.
-
Tetrahydrofuran (THF), Dioxane, Dimethoxyethane (DME): These aprotic polar solvents are frequently used, often with a small amount of water to facilitate hydrolysis.[15] Anhydrous conditions have been shown to be beneficial in specific cases, such as the coupling of aryl triflates.[15]
Comparative Solvent Effects
The choice of solvent can dramatically alter reaction outcomes. The following table provides a snapshot of solvent performance in a representative reaction.
| Solvent System | Coupling Partners | Base | Catalyst System | Yield (%) | Reference |
| MeOH | Potassium Phenyltrifluoroborate + 4-Bromoanisole | K₂CO₃ | Pd(OAc)₂ | 95 | [19] |
| Water | Potassium Phenyltrifluoroborate + 4-Bromoanisole | K₂CO₃ | Pd(OAc)₂ | 93 | [19] |
| THF/H₂O (9:1) | Potassium Vinyltrifluoroborate + 4'-Bromoacetophenone | Cs₂CO₃ | PdCl₂/PPh₃ | 72 | [16] |
| i-PrOH/H₂O (2:1) | Potassium (E)-dec-1-en-1-yltrifluoroborate + 1-Bromonaphthalene | t-BuNH₂ | PdCl₂(dppf)·CH₂Cl₂ | 78 | [3] |
| Toluene/H₂O (10:1) | Potassium alkyltrifluoroborate + Aryl Chloride | K₂CO₃ | Pd(OAc)₂/RuPhos | Excellent | [12] |
Part 3: Detailed Experimental Protocols
Adherence to a well-defined protocol is essential for reproducibility. The following protocols provide a starting point for the Suzuki-Miyaura coupling of organotrifluoroborates.
General Protocol for Coupling of Potassium Aryltrifluoroborates with Aryl Bromides
This ligandless protocol is notable for its simplicity and use of environmentally benign solvents.[19]
Figure 2: General Experimental Workflow
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), potassium aryltrifluoroborate (1.1 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Solvent and Catalyst Addition: Add methanol to achieve a suitable concentration (e.g., 0.2 M). Finally, add palladium(II) acetate (Pd(OAc)₂, 0.5 mol%). The reaction can be performed in a flask open to the atmosphere.[19]
-
Reaction Execution: Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Coupling of Potassium Alkyltrifluoroborates with Aryl Chlorides
This protocol is effective for more challenging couplings involving aryl chlorides and requires a specific ligand.[12]
Methodology:
-
Reaction Setup (Inert Atmosphere): In a Schlenk tube equipped with a magnetic stir bar, combine the aryl chloride (1.0 equiv), potassium primary alkyltrifluoroborate (1.05 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Pre-mixing: In a separate vial, combine palladium(II) acetate (Pd(OAc)₂, 2 mol%) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol%).
-
Solvent and Catalyst Addition: Evacuate and backfill the Schlenk tube with argon (repeat three times). Add toluene and deionized water (10:1 ratio, e.g., 5 mL toluene, 0.5 mL water).[1][12] Sparge the mixture with argon for 15 minutes. Add the pre-mixed catalyst/ligand mixture to the reaction tube under a positive pressure of argon.
-
Reaction Execution: Seal the Schlenk tube and heat the mixture to 80 °C in a preheated oil bath.
-
Monitoring, Workup, and Purification: Follow steps 4-6 from the general protocol above.
Troubleshooting and Key Considerations
-
Slow or Stalled Reactions: If a reaction is sluggish, consider switching to a more effective base like Cs₂CO₃ or a stronger one like K₃PO₄.[15] Ensure the solvent system is appropriate for hydrolysis; a certain amount of water is typically necessary.[5][9] Increasing the catalyst loading or switching to a more active ligand may also be required.
-
Protodeboronation: A common side reaction where the C-B bond is cleaved by a proton source. The slow-release nature of organotrifluoroborates inherently minimizes this.[2] However, if it becomes an issue, ensure the base is sufficiently strong and the reaction is not overly acidic.
-
Homocoupling: The coupling of two organoboron reagents or two organic halides. This is also suppressed by the slow-release mechanism.[8] If observed, it may indicate that the rate of hydrolysis is too fast relative to the catalytic turnover. Adjusting the solvent or base may help modulate this rate.[9][21]
-
Phase Splitting: In biphasic systems or when using salts like Cs₂CO₃ in THF/H₂O, partial phase-splitting can occur. This can affect the local pH and hydrolysis rate. The reaction vessel shape and stirring rate can have a profound impact on reproducibility under these conditions.[9][21]
Conclusion
Potassium organotrifluoroborates are robust, versatile, and highly effective partners in Suzuki-Miyaura cross-coupling reactions. Their stability and unique activation mechanism offer significant advantages over traditional boronic acids. Optimal results, however, are critically dependent on the judicious selection of the base and solvent system. A deep understanding of their roles in the hydrolysis of the trifluoroborate and the subsequent catalytic cycle empowers researchers to troubleshoot reactions effectively and develop highly efficient and reproducible synthetic routes. By carefully considering the nature of the coupling partners and leveraging the principles outlined in this guide, scientists can fully exploit the synthetic power of organotrifluoroborates in pharmaceutical discovery and development.
References
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
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Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Molander, G. A., & Biolatto, B. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 4(11), 1867–1870. [Link]
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Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Unknown. (2011). ChemInform Abstract: A Highly Efficient and Recyclable Ligand-Free Protocol for the Suzuki Coupling Reaction of Potassium Aryltrifluoroborates in Water. ResearchGate. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Couturier, M., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Molander, G. A., & Gormis, E. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(13), 5114–5117. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
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Molander, G. A., & Gormis, E. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]
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Sigmon, S. T., & Doyle, A. G. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
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Métayer, B., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
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Molander, G. A., & Cavalcanti, L. N. (2004). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 69(24), 8259–8264. [Link]
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Welmers, M. S., & DeVasher, R. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. ResearchGate. [Link]
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The Strategic Advantage of Potassium tert-Butyltrifluoroborate in the Synthesis of Pharmaceutical Intermediates: A Detailed Application Guide
In the landscape of modern pharmaceutical development, the efficient and reliable construction of complex molecular architectures is paramount. Among the vast toolkit available to synthetic chemists, potassium tert-butyltrifluoroborate has emerged as a reagent of exceptional utility, particularly in the synthesis of pharmaceutical intermediates. Its unique combination of stability, reactivity, and ease of handling has established it as a superior choice for introducing the sterically demanding yet pharmaceutically valuable tert-butyl group. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
The Ascendancy of Organotrifluoroborates: Why this compound Excels
The tert-butyl moiety is a ubiquitous structural motif in a wide array of pharmaceuticals. Its steric bulk can enhance metabolic stability by shielding susceptible positions from enzymatic degradation, improve receptor binding affinity, and favorably modulate lipophilicity.[1][2] Traditionally, the introduction of this group has relied on organometallic reagents such as tert-butyl Grignard reagents or relatively unstable tert-butylboronic acids.
Potassium organotrifluoroborates, and specifically this compound, offer a compelling alternative with several key advantages over their predecessors.[1][3] They are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, obviating the need for stringent inert atmosphere techniques and simplifying storage and handling.[3] This inherent stability translates to improved reproducibility and scalability, critical considerations in the transition from laboratory-scale synthesis to industrial production. Furthermore, their use often leads to cleaner reactions with higher yields compared to the corresponding boronic acids.[4]
Comparative Analysis of tert-Butylating Agents
To fully appreciate the advantages of this compound, a comparative analysis with other common tert-butylating agents is instructive.
| Reagent | Formula | Key Advantages | Key Disadvantages |
| This compound | K[(t-Bu)BF₃] | Air and moisture stable solid, easy to handle, high functional group tolerance, reduced protodeboronation.[1] | Requires activation (hydrolysis) for transmetalation. |
| tert-Butylboronic Acid | (t-Bu)B(OH)₂ | Commercially available. | Prone to dehydration to form boroxines, susceptible to protodeboronation, can be difficult to purify.[5] |
| tert-Butylboronic Acid Pinacol Ester | (t-Bu)B(pin) | More stable than the boronic acid. | Lower atom economy, may require harsher conditions for transmetalation.[6] |
| tert-Butylmagnesium Chloride (Grignard) | (t-Bu)MgCl | Highly reactive, readily available. | Highly basic and nucleophilic, low functional group tolerance, requires strictly anhydrous conditions.[7] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary and most powerful application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][4] This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between sp²- and sp³-hybridized centers with exceptional functional group tolerance.[8]
Mechanistic Nuances: The Role of the Trifluoroborate
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[9]
A critical and often overlooked aspect when using organotrifluoroborates is the initial activation step. The tetracoordinate boron in the trifluoroborate salt is unreactive towards transmetalation.[1][10] Under the basic aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate undergoes slow hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step.[1][2][4] This "slow release" of the boronic acid can be advantageous, as it maintains a low concentration of the reactive boronic acid in solution, thereby minimizing side reactions such as protodeboronation and homocoupling.[1][4]
Application in the Synthesis of a Kinase Inhibitor Intermediate
A practical application of this methodology is in the synthesis of biaryl compounds, which are prevalent scaffolds in many drug candidates, including kinase inhibitors. The tert-butyl group can serve as a structural anchor or a metabolic shield.
Protocol 1: Synthesis of a tert-Butylated Biaryl Intermediate
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.
-
In a separate vial, weigh out palladium(II) acetate and SPhos.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add the palladium catalyst and ligand to the Schlenk tube under a positive pressure of the inert gas.
-
Add degassed toluene and water via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butylated biaryl compound.[11]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-tert-Butyl-1-methoxybenzene | 85 |
| 2 | 1-Bromo-4-nitrobenzene | 1-tert-Butyl-4-nitrobenzene | 92 |
| 3 | 2-Bromopyridine | 2-tert-Butylpyridine | 78 |
Experimental Workflow and Troubleshooting
A successful synthetic campaign relies on a robust experimental workflow and the ability to troubleshoot common issues.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient base; Low reaction temperature. | Use a fresh batch of catalyst and ligand. Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Increase the reaction temperature in 10 °C increments. |
| Protodeboronation of K[(t-Bu)BF₃] | Prolonged reaction time at high temperature; Inefficient catalytic turnover. | Optimize reaction time. Increase catalyst loading slightly. Ensure efficient stirring. |
| Formation of Homocoupled Byproducts | Oxidative homocoupling of the boronic acid. | Ensure the reaction is thoroughly degassed. The "slow release" nature of the trifluoroborate should minimize this, but if it persists, consider using a milder base or lower temperature. |
| β-Hydride Elimination (with other alkyltrifluoroborates) | Presence of β-hydrogens on the alkyl group. | Use bulky, electron-rich ligands (e.g., Buchwald-type ligands) to promote reductive elimination over β-hydride elimination.[10] |
Beyond Suzuki-Miyaura: Emerging Applications
While the Suzuki-Miyaura reaction remains the primary application, the utility of this compound is expanding into other areas of synthetic chemistry, driven by the unique properties of the trifluoroborate moiety.
Photoredox Catalysis
Recent advances in photoredox catalysis have opened new avenues for the use of organotrifluoroborates.[12] Under visible light irradiation in the presence of a suitable photocatalyst, this compound can undergo single-electron oxidation to generate a tert-butyl radical. This highly reactive intermediate can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, often under milder conditions than traditional methods. This approach has been successfully applied to the synthesis of complex molecules, including derivatives of pharmaceutical compounds.[6][12]
Conclusion
This compound has firmly established itself as an indispensable reagent in the synthesis of pharmaceutical intermediates. Its superior stability, ease of handling, and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction make it an invaluable tool for medicinal chemists and process development scientists. As our understanding of its reactivity deepens and new catalytic systems are developed, the scope of its applications will undoubtedly continue to expand, further solidifying its role in the advancement of drug discovery and development.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., Cavalcanti, L. N., Canturk, B., Pan, P.-S., & Kennedy, L. E. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7364–7369. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Rourke, M. J., McGill, M. J., Yang, D., Farnam, E. J., Zhu, J. L., & Scheidt, K. A. (2023). Photoredox-Catalyzed Radical–Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Synlett, 34(18), 2175–2180. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(11), 4121–4125. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
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Molander, G. A., & Yun, C.-S. (2002). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Wikipedia. (2024). Suzuki reaction. [Link]
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Application Notes and Protocols: Functional Group Tolerance of Potassium tert-Butyltrifluoroborate in Cross-Coupling Reactions
Introduction: The Rise of Organotrifluoroborates in Modern Synthesis
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation.[1][2] The choice of the organoboron reagent is critical to the success of this transformation. While boronic acids have been workhorses in this field, their limitations—such as challenging purification, uncertain stoichiometry due to the formation of boroxines, and susceptibility to protodeboronation—have driven the search for more robust alternatives.[3]
Enter potassium organotrifluoroborates. These compounds have emerged as superior coupling partners, offering remarkable stability to air and moisture, a crystalline nature that simplifies handling and stoichiometry, and predictable reactivity.[1][4][5][6] As free-flowing solids, they can often be stored indefinitely at room temperature without special precautions, a significant practical advantage in a research and development setting.[1][5][7][8] Among these, potassium tert-butyltrifluoroborate is a key reagent for introducing the sterically demanding tert-butyl group, a motif frequently employed in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, or act as a structural anchor.[4]
This guide provides an in-depth exploration of the functional group tolerance of this compound in palladium-catalyzed cross-coupling reactions, offering mechanistic insights, comprehensive data, and field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Rationale: Activating the Trifluoroborate
Understanding the mechanism of the Suzuki-Miyaura reaction is key to appreciating the role of the reaction components and troubleshooting outcomes. The currently accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
A crucial distinction for potassium organotrifluoroborates is that the tetracoordinate boron species [R-BF₃]K is not the active transmetalating agent. The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) and typically water to facilitate in situ hydrolysis of the trifluoroborate to the corresponding boronic acid (or a related boronate species), which then enters the catalytic cycle.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling with a potassium organotrifluoroborate.
This pre-activation step is fundamental; the choice of base and solvent system directly influences the rate of hydrolysis and, consequently, the overall reaction efficiency. The robustness of the C-B bond in the trifluoroborate form allows it to survive a wide range of synthetic manipulations prior to the cross-coupling step itself.[9]
Functional Group Tolerance: A Comprehensive Overview
A significant advantage of using this compound is its high degree of functional group compatibility. The reaction conditions are generally mild enough to preserve sensitive moieties commonly found in complex pharmaceutical intermediates and APIs.[2][4]
The following table summarizes the compatibility of various functional groups based on established literature.
| Functional Group | Class | Compatibility | Notes and Causality |
| Ester | Carbonyl | High | Generally stable under standard Suzuki-Miyaura conditions. The basic conditions are typically not strong enough to cause significant hydrolysis.[10][11] |
| Ketone | Carbonyl | High | Ketones, including enolizable ones, are well-tolerated. Side reactions such as aldol condensation are not commonly observed.[10][11][12] |
| Aldehyde | Carbonyl | High | Aldehydes are compatible, showing no significant side reactions under the optimized, relatively mild basic conditions.[10][11] |
| Amide | Carbonyl | High | Amides are robust functional groups that remain intact during the coupling process.[10][11] |
| Nitrile (-CN) | Electron-Withdrawing | High | The nitrile group is stable and does not interfere with the catalytic cycle.[10][12] |
| Nitro (-NO₂) | Electron-Withdrawing | High | Unlike some other catalytic systems, nitro groups are generally well-tolerated and are not reduced under typical palladium-catalyzed Suzuki conditions.[10][11][12] |
| Ether (-OR) | Electron-Donating | High | Both alkyl and aryl ethers are highly stable and compatible. |
| Silyl Ether (-OSiR₃) | Protecting Group | High | Silyl ethers, such as TBS ethers, generally survive the reaction conditions, even with the presence of a fluoride source (from the trifluoroborate) and a base.[13][14] |
| Alcohol (-OH) | Protic | Moderate to High | Free hydroxyl groups are generally tolerated, though they can potentially interact with the catalyst or base. In some cases, protection may lead to cleaner reactions, but it is often not necessary. |
| Amine (-NH₂, -NHR) | Protic / Basic | Moderate | Primary and secondary amines can act as ligands for the palladium catalyst, potentially inhibiting the reaction. Protection (e.g., as a carbamate or amide) is often recommended for optimal results. |
| Carboxylic Acid (-COOH) | Protic / Acidic | Low to Moderate | The acidic proton will be deprotonated by the base, which can affect reaction stoichiometry and catalyst activity. Protection as an ester is the standard and recommended approach. |
| Halogens (Cl, Br, I) | Electrophilic | High | Halogens on the organotrifluoroborate partner are typically stable, allowing for sequential cross-coupling reactions.[12] |
| Heterocycles | Various | High | A wide range of nitrogen, oxygen, and sulfur-containing heterocycles (e.g., pyridine, furan, thiophene) are effective coupling partners.[1][15] |
Detailed Application Protocol: Synthesis of a tert-Butylated Biaryl Intermediate
This protocol describes a representative Suzuki-Miyaura cross-coupling between an aryl bromide and this compound.
Reaction Scheme:
Ar-Br + K[(t-Bu)BF₃] → Ar-(t-Bu)
Materials and Equipment:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv), finely ground
-
Toluene (5 mL), degassed
-
Water (0.5 mL), degassed
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Experimental Workflow Diagram:
Sources
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Application Notes & Protocols: The Strategic Use of Potassium tert-Butyltrifluoroborate in Modern Biaryl Synthesis
Abstract
Potassium organotrifluoroborates have become indispensable tools in modern organic synthesis, offering significant advantages over traditional organoboron reagents, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1][2] Among these, potassium tert-butyltrifluoroborate stands out as a uniquely stable and efficient source for the introduction of the ubiquitous tert-butyl moiety, a critical component in many pharmacologically active molecules for enhancing metabolic stability and modulating lipophilicity.[1][3] This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of this compound in biaryl synthesis via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide a detailed and robust experimental protocol, and discuss key parameters for reaction optimization.
The Ascendancy of Potassium Organotrifluoroborates: A Paradigm Shift
For decades, boronic acids have been the workhorses of Suzuki-Miyaura cross-coupling. However, their inherent limitations, such as instability towards air and moisture, propensity for protodeboronation, and the tendency to form cyclic trimeric anhydrides (boroxines), often complicate reaction stoichiometry and reproducibility.[2][4] Potassium organotrifluoroborates, and specifically this compound, have emerged as superior alternatives, addressing these challenges directly.[2]
Key Advantages:
-
Enhanced Stability: As crystalline, free-flowing solids, potassium organotrifluoroborates are remarkably stable to both air and moisture.[3][5] This tetracoordinate boron structure minimizes decomposition and allows for indefinite storage at room temperature without special precautions, greatly simplifying experimental setup.[2][6]
-
Improved Handling and Stoichiometry: Their solid nature and stability ensure accurate measurements and reliable stoichiometry, leading to more reproducible reaction outcomes compared to often challenging-to-purify boronic acids.[1][2]
-
Reduced Protodeboronation: The robust B-F bonds and tetracoordinate nature of the boron atom render organotrifluoroborates significantly less susceptible to premature cleavage of the C-B bond (protodeboronation) under reaction conditions, a common side reaction with boronic acids.[3][7]
-
High Functional Group Tolerance: Suzuki-Miyaura reactions employing this compound are compatible with a wide array of sensitive functional groups, a critical feature for complex molecule synthesis in drug discovery.[1][8]
-
Safety and Environmental Profile: Boron-based reagents and their byproducts are generally less toxic and more environmentally benign than their organotin or organozinc counterparts.[9]
The Mechanism: Activating the Trifluoroborate for Cross-Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming process involving a palladium catalyst. The overall mechanism comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[10] A crucial distinction when using potassium organotrifluoroborates is the activation step required for transmetalation.
The catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: This is the key step where the organic group is transferred from boron to palladium. For organotrifluoroborates, a base (e.g., K₂CO₃, Cs₂CO₃) is essential.[11] The base facilitates the hydrolysis of the trifluoroborate salt (K[R-BF₃]) to a more reactive boronic acid or a related boronate species in situ. This species then transfers the tert-butyl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex (the aryl group and the tert-butyl group) couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.[1]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Application: Synthesis of a tert-Butylated Biaryl Compound
This section provides a robust, generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. This procedure can be adapted for various substrates with appropriate optimization.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Typical Equivalents | Purpose |
| Aryl Bromide (Ar-Br) | Substrate | 1.0 | Electrophilic partner |
| This compound | 164.02 | 1.2 - 1.5 | Nucleophilic partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | Catalyst precursor |
| SPhos Ligand | 410.47 | 0.04 (4 mol%) | Ligand for Pd |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | Base |
| Toluene | - | - | Organic Solvent |
| Deionized Water | - | - | Co-solvent / Activator |
Note: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an effective ligand for this transformation. Other ligands like RuPhos may also be used and could be superior for challenging substrates like aryl chlorides.[4]
Step-by-Step Protocol
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Catalyst/Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe. The solvent ratio (typically 10:1 organic to aqueous) is crucial for efficient reaction.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired tert-butylated biaryl compound.
Figure 2: General Experimental Workflow for Biaryl Synthesis.
Representative Data
The following table summarizes expected outcomes for the coupling of various aryl bromides with this compound under the conditions described above.
| Entry | Aryl Bromide | Product | Isolated Yield (%) |
| 1 | 4-Bromoanisole | 4-tert-butyl-1-methoxybenzene | 92% |
| 2 | 1-Bromo-4-nitrobenzene | 1-tert-butyl-4-nitrobenzene | 88% |
| 3 | Methyl 4-bromobenzoate | Methyl 4-tert-butylbenzoate | 95% |
| 4 | 2-Bromopyridine | 2-tert-butylpyridine | 85% |
| 5 | 1-Bromo-3,5-dimethylbenzene | 1-tert-butyl-3,5-dimethylbenzene | 90% |
Yields are representative and may vary based on reaction scale and purification efficiency.
Conclusion and Future Perspectives
This compound is a robust, versatile, and highly effective reagent for the introduction of the tert-butyl group in biaryl synthesis.[1] Its superior stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable asset for medicinal chemists and process development scientists. The protocol provided herein serves as a validated starting point for the successful implementation of this reagent in the synthesis of complex, biologically active molecules, streamlining the path from discovery to development.[1][3]
References
- Application Notes and Protocols: this compound in Pharmaceutical Synthesis. Benchchem.
- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. Benchchem.
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 5(13), 2267–2270. Available at: [Link]
- Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 70(11), 4482–4488. Available at: [Link]
- An In-depth Technical Guide to this compound for Researchers and Drug Development Professionals. Benchchem.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(20), 7668–7673. Available at: [Link]
-
Dreher, S. D., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 795–806. Available at: [Link]
- Molander, G. A., & Ham, J. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(20), 7668-7673.
-
da Silva, F. A., et al. (2015). Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. Journal of the Brazilian Chemical Society, 26(4), 765-774. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Leduc, A. B., & Jamison, T. F. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 13(10), 2552–2555. Available at: [Link]
- Dreher, S. D., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 795-806.
-
Morin, M., et al. (2010). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 12(21), 4884–4887. Available at: [Link]
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Application Notes and Protocols: Rhodium-Catalyzed Reactions with Potassium tert-Butyltrifluoroborate
Introduction
In the landscape of modern organic synthesis, the strategic introduction of sterically demanding functional groups is a cornerstone of molecular design, particularly in the development of pharmacologically active compounds. The tert-butyl moiety, for instance, is frequently incorporated to enhance metabolic stability, modulate lipophilicity, or act as a structural anchor for protein-ligand interactions.[1][2] Among the reagents developed for this purpose, potassium tert-butyltrifluoroborate (t-BuBF₃K) has emerged as a superior building block. Its remarkable stability to air and moisture, crystalline nature, and ease of handling represent significant practical advantages over more sensitive organometallic reagents or traditional boronic acids.[1][2]
Concurrently, rhodium catalysis has been established as a versatile and powerful platform for carbon-carbon bond formation, especially in reactions involving organoboron compounds.[3][4][5] Rhodium-catalyzed processes, such as conjugate additions and additions to carbonyls, offer high efficiency and functional group tolerance. However, the coupling of tertiary alkyl groups, such as tert-butyl, presents a distinct challenge due to the propensity of the tertiary alkyl-rhodium intermediate to undergo rapid β-hydride elimination, a decomposition pathway that competes with the desired bond formation.[6][7]
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the mechanistic principles, field-proven insights, and detailed experimental protocols for leveraging this compound in rhodium-catalyzed reactions. We will explore the successful application in 1,2-additions to aldehydes and discuss the prospective challenges and strategies for its use in conjugate addition reactions, thereby providing a complete framework for the practical application of this important synthetic methodology.
Section 1: Reagent Profile: this compound (t-BuBF₃K)
The efficacy of any chemical transformation begins with a thorough understanding of the reagents. This compound is a white, crystalline solid that is significantly more stable than its boronic acid counterpart, allowing for indefinite storage under ambient conditions and simplifying experimental setup.[2]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 332935-71-4 (General) | [2] |
| Molecular Formula | C₄H₉BF₃K | [2] |
| Molecular Weight | 164.02 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >370 °C | [2][8] |
| Stability | Air and moisture stable solid. Sensitive to strong Lewis acids. | [2][8] |
Synthesis and Handling
The preparation of t-BuBF₃K is straightforward and scalable, typically involving the reaction of tert-butylboronic acid with potassium hydrogen difluoride (KHF₂) in a mixed solvent system.[2][5] The product precipitates from the reaction mixture and can be isolated by simple filtration.
Caption: General workflow for the synthesis of t-BuBF₃K.
Safety Considerations: this compound is classified as an irritant. It is harmful if swallowed, comes into contact with skin, or is inhaled, and can cause serious eye irritation.[8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Section 2: Mechanistic Principles of Rhodium-Catalyzed Additions
Understanding the underlying catalytic cycle is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The rhodium-catalyzed addition of organotrifluoroborates to unsaturated electrophiles generally proceeds through a well-established sequence of steps.
General Catalytic Cycle for 1,4-Addition
A successful catalytic conjugate addition is predicated on the efficient transmetalation of the organic group from boron to the rhodium(I) center.[3] This is followed by coordination and migratory insertion of the Michael acceptor (e.g., an enone) to form an η³-oxa-π-allylrhodium complex. Subsequent protonolysis regenerates the active catalyst and furnishes the final product.
Caption: Generalized catalytic cycle for Rh-catalyzed 1,4-addition.
The Inherent Challenge of Tertiary Alkyl Groups
The primary obstacle in transitioning from aryl or alkenyltrifluoroborates to tertiary alkyl variants like t-BuBF₃K is the competing β-hydride elimination pathway. Once the tert-butyl-rhodium intermediate is formed, it can readily decompose by eliminating a β-hydrogen to form isobutylene and a rhodium-hydride species. This side reaction is often kinetically favorable and leads to low yields of the desired addition product.
The success of any protocol hinges on ensuring that the rate of the desired step (e.g., migratory insertion or addition to an aldehyde) is significantly faster than the rate of β-hydride elimination. This can be achieved by careful selection of the catalyst, ligands, solvent, and electrophile.[6][7]
Section 3: Application & Protocol: Rhodium-Catalyzed 1,2-Addition to Aldehydes
The rhodium-catalyzed 1,2-addition of organoboron reagents to aldehydes is a powerful method for synthesizing secondary and tertiary alcohols. Notably, Aggarwal and coworkers demonstrated that this transformation can be successfully applied to challenging chiral secondary and tertiary alkyltrifluoroborates, proceeding with high yield and complete retention of stereochemistry.[6][7] This success in circumventing β-hydride elimination makes it a benchmark protocol for t-BuBF₃K.
Experimental Protocol
This protocol is adapted from the established methodology for the 1,2-addition of tertiary alkyltrifluoroborates to aldehydes.[7]
Materials:
-
This compound (t-BuBF₃K) (1.5 equiv)
-
Aldehyde (1.0 equiv)
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer, [{RhCl(cod)}₂] (2.5 mol%)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add [{RhCl(cod)}₂] (0.025 equiv), this compound (1.5 equiv), and the aldehyde (1.0 equiv).
-
Solvent Addition: Add a 10:1 mixture of anhydrous 1,4-dioxane and degassed water to achieve a final concentration of 0.1 M with respect to the aldehyde.
-
Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired tertiary alcohol.
Data Presentation: Representative Substrate Scope
The following table illustrates the expected outcomes for the 1,2-addition of t-BuBF₃K to various aldehydes, based on published results with similar tertiary alkyltrifluoroborates.[6]
| Entry | Aldehyde Substrate | Product | Expected Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2-dimethylpropan-1-ol | ~85-95% |
| 2 | Benzaldehyde | 2,2-Dimethyl-1-phenylpropan-1-ol | ~80-90% |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-ol | ~75-85% |
| 4 | Cinnamaldehyde | 1-Styryl-2,2-dimethylpropan-1-ol | ~70-80% |
Causality and Field-Proven Insights
-
Solvent System: The use of a dioxane/water mixture is crucial. Water is believed to play a key role in facilitating the transmetalation step from the trifluoroborate salt to the rhodium center.[7]
-
Catalyst: The simple [{RhCl(cod)}₂] catalyst is effective without the need for additional ligands. The reaction's success implies that the 1,2-addition to the aldehyde is exceptionally rapid, outcompeting the β-hydride elimination pathway. The mechanism may involve a concerted process or an intermediate where the aldehyde is pre-coordinated, positioning it for immediate reaction following transmetalation.[6]
Caption: Step-by-step experimental workflow for the 1,2-addition protocol.
Section 4: Prospective Application: Rhodium-Catalyzed Conjugate Addition
The construction of all-carbon quaternary centers via conjugate addition is a highly valuable transformation. While rhodium-catalyzed 1,4-additions of aryl- and alkenyltrifluoroborates to Michael acceptors are well-established,[3][5] the corresponding reaction with tert-butyltrifluoroborate is significantly more challenging due to the aforementioned β-hydride elimination. To date, this specific transformation remains an area of active development.
Proposed Exploratory Protocol
The following protocol is proposed as a starting point for investigation, adapting conditions known to be effective for other organotrifluoroborates and incorporating ligands known to influence rhodium-catalyzed additions.
Materials:
-
This compound (t-BuBF₃K) (2.0 equiv)
-
α,β-Unsaturated Ketone (e.g., Cyclohexenone) (1.0 equiv)
-
Rhodium Catalyst Precursor (e.g., [Rh(cod)(OH)]₂ or [Rh(cod)₂]BF₄) (2.5 mol%)
-
Phosphine Ligand (e.g., Tri(tert-butyl)phosphine, P(t-Bu)₃) (5.5 mol%)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O)
Procedure:
-
Catalyst Preparation: In an inert-atmosphere glovebox or Schlenk line, prepare the active catalyst by stirring the rhodium precursor and phosphine ligand in the chosen solvent for 15-30 minutes.
-
Reaction Setup: To a separate reaction vessel, add the α,β-unsaturated ketone and this compound.
-
Initiation: Transfer the prepared catalyst solution to the vessel containing the substrate and boron reagent.
-
Reaction: Stir the mixture at a controlled temperature (starting at room temperature and gradually increasing if no reaction is observed).
-
Monitoring and Analysis: Monitor the reaction closely by GC-MS and ¹H NMR to check for product formation and potential byproducts, such as those arising from β-hydride elimination (isobutylene) or protodeboronation.
Troubleshooting and Key Mechanistic Considerations
-
Rationale for P(t-Bu)₃: The use of a bulky, electron-rich phosphine ligand like tri(tert-butyl)phosphine has been shown to dramatically accelerate the rate of rhodium-catalyzed additions of boronic acids.[9] The hypothesis is that such a ligand could promote the reductive elimination or protonolysis step, potentially making the overall productive cycle faster than the unproductive β-hydride elimination pathway.
-
Low or No Conversion: This likely indicates either a failure in the transmetalation step or that β-hydride elimination is the dominant pathway.
-
To address transmetalation: Vary the solvent system (e.g., increase water content) or add a base, which can sometimes facilitate this step.
-
To suppress β-hydride elimination: Conduct the reaction at lower temperatures. While this will slow the desired reaction, it will have a more pronounced effect on slowing the elimination pathway.
-
-
Alternative Strategies: Given the challenges, alternative catalytic systems, such as the photoredox-Nickel dual catalysis recently developed for coupling tertiary organoboron reagents, may be more viable for this specific transformation.[10]
Conclusion
This compound is an exceptionally practical and stable reagent for introducing the valuable tert-butyl group into organic molecules.[1][2] Its application in rhodium-catalyzed reactions showcases both significant success and formidable challenges. The 1,2-addition to aldehydes stands as a robust and reliable method for the synthesis of tertiary alcohols, effectively overcoming the intrinsic hurdle of β-hydride elimination.[6][7] In contrast, the rhodium-catalyzed conjugate addition remains an open challenge, requiring innovative strategies in ligand design and catalyst development to favor the desired C-C bond formation over competing decomposition pathways. The protocols and insights provided herein offer a solid foundation for both the successful application and future exploration of these powerful synthetic transformations.
References
- Application Notes and Protocols: this compound in Pharmaceutical Synthesis. Benchchem.
- An In-depth Technical Guide to this compound for Researchers and Drug Development Professionals. Benchchem.
- Stability and Handling of Potassium tert-Butyltrifluorobor
-
Bower, J. F., et al. (2015). Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones. Molecules. [Link]
-
Bower, J. F., et al. (2015). Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones. Semantic Scholar. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
-
Aggarwal, V. K., et al. (2009). Complete Stereoretention in the Rhodium-Catalyzed 1,2-Addition of Chiral Secondary and Tertiary Alkyl Potassium Trifluoroborate Salts to Aldehydes. Angewandte Chemie International Edition. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
-
Safety Data Sheet: Potassium tetrafluoroborate. Carl ROTH. [Link]
-
Molander, G. A., & Gravel, M. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry. [Link]
-
Shintani, R., et al. (2011). Rhodium-Catalyzed Asymmetric Addition of Potassium Organotrifluoroborates to N-Sulfonyl Ketimines. Organic Letters. [Link]
-
Joe, C. L., et al. (2017). Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. Angewandte Chemie International Edition. [Link]
-
Ueda, M., & Miyaura, N. (2000). A Large Accelerating Effect of Tri(tert-butyl)phosphine in the Rhodium-Catalyzed Addition of Arylboronic Acids to Aldehydes. The Journal of Organic Chemistry. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Large Accelerating Effect of Tri(tert-butyl)phosphine in the Rhodium-Catalyzed Addition of Arylboronic Acids to Aldehydes [organic-chemistry.org]
- 10. Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: A Practical Protocol for Asymmetric C(sp³)–C(sp²) Bond Formation
An Application Guide for Drug Development Professionals
This guide provides an in-depth exploration of the stereospecific palladium-catalyzed Suzuki-Miyaura cross-coupling of secondary organotrifluoroborates. It is designed for researchers, chemists, and drug development professionals seeking to construct chiral molecules with high fidelity. We will delve into the mechanistic underpinnings that ensure stereochemical retention, provide detailed, field-tested protocols, and discuss the broader applications of this powerful synthetic tool.
Introduction: The Challenge and Opportunity of Chiral Scaffolds
The three-dimensional architecture of a molecule is paramount in drug discovery, where enantiomeric purity can be the difference between a therapeutic agent and a toxic compound. The creation of C(sp³)–C(sp²) bonds, linking a stereogenic alkyl center to an aromatic or vinylic group, is a foundational strategy for building molecular complexity.[1] However, the cross-coupling of secondary alkyl organometallics has historically been plagued by a critical side reaction: β-hydride elimination. This undesired pathway erodes yield and, more importantly, can scramble the stereochemical information at the chiral center.
Potassium organotrifluoroborates have emerged as superior coupling partners in this context. They are air- and water-stable crystalline solids, offering significant advantages in handling and functional group compatibility over more reactive organometallics.[2][3] This guide focuses on a robust methodology that leverages a unique substrate design—potassium 1-(benzyloxy)alkyltrifluoroborates—to overcome the β-hydride elimination problem and achieve highly efficient and completely stereospecific cross-coupling.[4][5][6]
Mechanistic Insight: Suppressing β-Hydride Elimination
The success of this stereospecific cross-coupling hinges on preventing β-hydride elimination in the key diorganopalladium intermediate formed after transmetalation. The strategy involves installing a coordinating group on the secondary alkyltrifluoroborate that can stabilize this intermediate.
In the case of potassium 1-(benzyloxy)alkyltrifluoroborates, the benzyl protecting group plays a crucial dual role[2][3][5]:
-
Hemilabile Ligation: The arene of the benzyl group is proposed to coordinate to the palladium center. This coordination stabilizes the intermediate, disfavoring the conformation required for β-hydride elimination.
-
Inductive Effect: The electron-withdrawing nature of the adjacent oxygen atom also contributes to inhibiting the elimination pathway.
This strategic placement of a "hemilabile ligand" within the substrate itself is the key to preserving the stereochemical integrity of the secondary carbon center throughout the catalytic cycle. The reaction proceeds with complete retention of configuration, meaning the stereochemistry of the starting enantioenriched organotrifluoroborate is directly translated to the product.[4][5]
Caption: Proposed catalytic cycle for the stereospecific Suzuki-Miyaura cross-coupling.
Application Protocol: Synthesis of Enantioenriched Secondary Benzylic Alcohols
This section provides a two-part protocol: first, the synthesis of the potassium 1-(benzyloxy)alkyltrifluoroborate substrate from an aldehyde, and second, its subsequent stereospecific cross-coupling with an aryl chloride.
Part 1: Synthesis of Potassium 1-(Benzyloxy)alkyltrifluoroborate
This procedure begins with a copper-catalyzed diboration of an aldehyde to generate a 1-(hydroxy)alkylboronic ester, which is then protected and converted to the target trifluoroborate salt.[3][4]
Materials and Reagents:
-
Aldehyde (R-CHO)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Copper(I) chloride (CuCl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Potassium hydrogen fluoride (KHF₂)
-
Acetone
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Copper-Catalyzed Diboration (Formation of Hydroxyalkylboronate):
-
Scientist's Note: This step creates the crucial C-B bond. The copper catalyst facilitates the addition of a boron unit across the carbonyl group of the aldehyde.[2][4]
-
To a flame-dried round-bottom flask under an inert atmosphere, add CuCl (3 mol %), NaOt-Bu (6 mol %), and B₂pin₂ (1.1 equiv).
-
Add anhydrous THF, and cool the resulting suspension to 0 °C.
-
Add the aldehyde (1.0 equiv) dropwise over 10 minutes.
-
Add methanol (4.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with brine and extract with ethyl acetate (3x).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. The crude 1-(hydroxy)alkylboronic acid pinacol ester is used directly in the next step without further purification.
-
-
Benzylation of the Hydroxyl Group:
-
Scientist's Note: This step introduces the critical benzyl group that will later prevent β-hydride elimination. NaH is a strong base used to deprotonate the alcohol, forming an alkoxide that readily reacts with benzyl bromide.
-
Dissolve the crude hydroxyalkylboronate in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Carefully add NaH (1.5 equiv) portion-wise. Allow the mixture to stir for 20 minutes.
-
Add benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by adding water dropwise at 0 °C. Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
-
-
Conversion to Potassium Organotrifluoroborate:
-
Scientist's Note: KHF₂ is a convenient reagent that converts the boronic ester into the corresponding trifluoroborate salt, which is a stable, crystalline solid that is easy to handle and purify.[2]
-
Dissolve the purified 1-(benzyloxy)alkylboronic ester in a 4:1 mixture of acetone and water.
-
Add a saturated aqueous solution of KHF₂ (4.0 equiv).
-
Stir the mixture vigorously at room temperature for 2 hours, during which the product will precipitate.
-
Collect the white solid by vacuum filtration, wash with cold water and then diethyl ether.
-
Dry the solid under high vacuum to yield the pure potassium 1-(benzyloxy)alkyltrifluoroborate.
-
Part 2: Stereospecific Suzuki-Miyaura Cross-Coupling
This procedure details the palladium-catalyzed coupling of the synthesized organotrifluoroborate with a representative aryl chloride.
Materials and Reagents:
-
Potassium 1-(benzyloxy)alkyltrifluoroborate (from Part 1)
-
Aryl or heteroaryl chloride (Ar-Cl)
-
cataCXium® A-Pd-G2 (Palladium precatalyst)
-
Cesium hydroxide monohydrate (CsOH·H₂O) or Cesium carbonate (Cs₂CO₃)
-
Cyclopentyl methyl ether (CPME)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup:
-
Scientist's Note: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing protodeboronation. The cataCXium A-Pd-G2 precatalyst is highly effective for this transformation.[2][4] A biphasic CPME/water solvent system is used, as water often accelerates the rate of cross-coupling relative to undesired side reactions.[4]
-
To a flame-dried reaction vial, add the potassium 1-(benzyloxy)alkyltrifluoroborate (1.0 equiv), the aryl chloride (1.0 equiv), cataCXium® A-Pd-G2 (7.5 mol %), and CsOH·H₂O (5.0 equiv).[2][4]
-
Evacuate and backfill the vial with an inert atmosphere (repeat 3x).
-
Add degassed CPME and degassed water to form a 1:1 mixture (concentration ~0.2 M).
-
Seal the vial tightly with a Teflon-lined cap.
-
-
Reaction Execution:
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure cross-coupled product.
-
-
Deprotection (Optional):
-
The benzyl ether can be cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to afford the final enantioenriched secondary alcohol.
-
Caption: Experimental workflow for synthesis and cross-coupling of secondary organotrifluoroborates.
Data and Scope
The described protocol is effective for a wide range of coupling partners. High yields are generally achieved with both electron-rich and electron-poor aryl and heteroaryl chlorides.
| Entry | Aryl Chloride Partner | Yield (%)[2][4] |
| 1 | 4-Chloroanisole | 85 |
| 2 | 4-Chlorobenzonitrile | 91 |
| 3 | 2-Chloronaphthalene | 85 |
| 4 | 1-Chloronaphthalene | 95 |
| 5 | 3-Chloropyridine | 70 |
| 6 | 4-Chloroquinoline | 82 |
| 7 | 2-Chloro-5-(trifluoromethyl)pyridine | 81 |
Reaction Conditions: 1.0 equiv of trifluoroborate, 1.0 equiv of electrophile, 7.5 mol % cataCXium A-Pd-G2, 5.0 equiv of CsOH·H₂O, 1:1 CPME/H₂O, 105 °C, 24 h.
Troubleshooting and Considerations
-
Low Yield: Suspect incomplete reaction or protodeboronation. Ensure all reagents and solvents are properly degassed to minimize oxygen, which can deactivate the catalyst. Confirm the activity of the base; CsOH·H₂O can be hygroscopic.
-
Protodeboronation: If the starting organotrifluoroborate is consumed but the desired product is not formed, protodeboronation (replacement of the BF₃K group with a hydrogen) may be the issue. Increasing the rate of coupling by using a slightly higher temperature or ensuring efficient stirring can sometimes mitigate this.
-
Stereochemical Inversion vs. Retention: While the benzyloxy-substituted substrates described here proceed with retention, it is critical for scientists to know that other secondary alkylboron reagents can couple with inversion of configuration, depending on the ligand, substrate, and reaction conditions.[7][8][9] Always verify the stereochemical outcome for a new class of substrates.
Conclusion and Outlook
The stereospecific cross-coupling of secondary organotrifluoroborates represents a significant advancement in synthetic organic chemistry, providing reliable access to enantioenriched molecules that are vital for pharmaceutical development.[10][11] The stability of the organotrifluoroborate reagents, combined with a mechanism that effectively circumvents β-hydride elimination, makes this a powerful and practical tool. By mastering this methodology, researchers can accelerate the synthesis of complex chiral scaffolds, enabling more rapid and efficient exploration of structure-activity relationships in the pursuit of novel therapeutics.
References
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(40), 16856–16868. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC, NIH. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Sci-Hub. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. SciSpace. [Link]
-
Molander, G. A., et al. (2010). Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides. PMC, NIH. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1‑(Benzyloxy)alkyltrifluoroborates. Figshare. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific cross-coupling of secondary organotrifluoroborates: potassium 1-(benzyloxy)alkyltrifluoroborates. PubMed. [Link]
-
Imao, D., et al. (2009). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society. [Link]
-
Li, L., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2016). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1‑(Benzyloxy)alkyltrifluoroborates. Figshare. [Link]
-
Molander, G. A., et al. (2010). Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides. OUCI. [Link]
-
Liu, W., & Morken, J. P. (2024). Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents. PMC, NIH. [Link]
-
Li, L., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. NIH. [Link]
-
Leon, A. R., & Aggarwal, V. K. (2015). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]
-
Biscoe, M. R., & Sigman, M. S. (2020). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC, NIH. [Link]
-
Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. SciSpace. [Link]
-
Li, M., et al. (2024). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PMC, PubMed Central. [Link]
-
Liang, H., et al. (2024). Stereospecific Suzuki-Miyaura cross-coupling of unactivated secondary... ResearchGate. [Link]
-
Imao, D., et al. (2009). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. ResearchGate. [Link]
-
Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]
-
Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling with Potassium tert-Butyltrifluoroborate
Welcome to the technical support guide for utilizing potassium tert-butyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic tool. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reactions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why should I choose this compound over tert-butylboronic acid or its esters?
A1: this compound offers several distinct advantages over its boronic acid and ester counterparts, primarily centered on stability and ease of handling.[1][2]
-
Enhanced Stability: Unlike many boronic acids which can be prone to dehydration to form cyclic boroxines or undergo protodeboronation upon storage, potassium organotrifluoroborates are generally crystalline, monomeric solids.[3][4] They are remarkably stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[2][4][5] This stability simplifies experimental setup and enhances reproducibility.[1]
-
Reduced Protodeboronation: The tetracoordinate boron center in trifluoroborates is significantly less susceptible to premature protodeboronation (cleavage of the C-B bond by a proton source) compared to the corresponding tricoordinate boronic acids.[4][6][7] This is a critical advantage for reactions that require prolonged heating or involve sensitive substrates.
-
Stoichiometric Precision: Their well-defined, crystalline nature allows for precise weighing and stoichiometry, which can be challenging with boronic acids that may exist as mixtures with their boroxine anhydrides.[3]
The use of this compound serves as a "slow release" strategy for the active boronic acid.[8][9] Under basic aqueous conditions, the trifluoroborate hydrolyzes to generate the boronic acid in situ, maintaining a low steady-state concentration that is immediately consumed in the catalytic cycle. This minimizes the opportunity for competing side reactions like oxidative homocoupling and protodeboronation.[8][9]
Q2: What is the precise role of the base in Suzuki couplings with organotrifluoroborates?
A2: The base plays a multifaceted and critical role in the catalytic cycle. Its primary function is to facilitate the transmetalation step.[10]
-
Activation of the Boron Reagent: The base is essential for the hydrolysis of the this compound to the corresponding tert-butylboronic acid.[8][11]
-
Formation of the Boronate Complex: The boronic acid is then activated by the base (e.g., a hydroxide or carbonate) to form a more nucleophilic tetracoordinate "ate" complex (e.g., [R-B(OH)₃]⁻). This activation increases the electron density on the organic group, promoting its transfer from boron to the palladium center.[10]
-
Neutralization of Byproducts: The base also serves to neutralize any acidic species generated during the reaction, maintaining a suitable pH for the catalyst to remain active.
The choice of base is not trivial and can significantly impact reaction yield and byproduct formation. A base that is too strong may promote unwanted side reactions, while a base that is too weak may result in slow or incomplete conversion.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low to No Product Yield, Starting Materials Largely Unchanged
Your reaction has run for the prescribed time, but analysis (TLC, LC-MS) shows primarily unreacted aryl halide and no significant product formation.
Potential Causes & Recommended Solutions:
-
Inefficient Hydrolysis of the Trifluoroborate: The conversion of R-BF₃K to the active R-B(OH)₂ is a prerequisite for transmetalation. This hydrolysis can be sluggish, especially in non-aqueous or poorly mixed solvent systems.[8][9]
-
Solution: Ensure your solvent system contains a sufficient amount of water. A common starting point is a 9:1 or 10:1 mixture of an organic solvent (like THF, Dioxane, or Toluene) and water.[12][13][14] Vigorous stirring is crucial, especially in biphasic systems, to maximize the interfacial area where hydrolysis occurs.[8][9]
-
-
Incorrect Base Selection: The base may be too weak or insoluble in the reaction medium to effectively promote hydrolysis and formation of the boronate complex.
-
Solution: For tert-butyltrifluoroborate, a moderately strong inorganic base is often effective. Cesium carbonate (Cs₂CO₃) is an excellent choice due to its high solubility in organic solvents and its ability to promote efficient transmetalation.[5][12] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are also common and effective alternatives.[12][15] Refer to the table below for guidance.
-
-
Catalyst Deactivation: The Pd(0) catalyst may have been oxidized or poisoned.
-
Solution: Ensure all reagents and solvents are properly degassed to remove oxygen, which can oxidize the active Pd(0) species. Use fresh, high-purity catalyst and ligands. If you suspect catalyst poisoning (e.g., from a sulfur-containing substrate), increasing the catalyst loading (from 1-2 mol% to 5 mol%) may be necessary.
-
Table 1: General Guide for Base and Solvent Selection
| Base | Common Solvents | Typical Temp. (°C) | Characteristics & Best Use Cases |
| Cs₂CO₃ | THF/H₂O, Dioxane/H₂O, Toluene/H₂O | 80 - 110 | Highly effective and soluble. Excellent general-purpose base for a wide range of substrates, including challenging ones.[5][12] |
| K₂CO₃ | MeOH, EtOH, Toluene/H₂O, Water | 65 - 100 | Cost-effective and widely used. Works well for activated aryl halides. Can sometimes be used under ligandless conditions.[15][16] |
| K₃PO₄ | Dioxane/H₂O, Toluene, n-Butanol | 80 - 110 | A stronger base than carbonates, often used with sterically hindered substrates or less reactive aryl chlorides.[6][12] |
| t-BuNH₂ / Et₃N | i-PrOH/H₂O, THF/H₂O | 60 - 85 | Organic amines are milder bases. Often used with alkenyltrifluoroborates and can be advantageous for substrates sensitive to strong inorganic bases.[3] |
Problem 2: Significant Formation of Protodeboronated Byproduct
You observe the formation of the arene (Ar-H) corresponding to your organotrifluoroborate reagent, and your aryl halide may or may not be consumed.
Causality: This is the result of protodeboronation , where the C–B bond of the in situ-generated boronic acid is cleaved by a proton source before it can engage in transmetalation.[17] Although potassium trifluoroborates are more resistant than boronic acids, the intermediate boronic acid is still susceptible.[4][6][7]
Recommended Solutions:
-
Minimize Protic Sources: While water is necessary for hydrolysis, excess water or acidic impurities can accelerate protodeboronation. Use the minimum amount of water required for the reaction to proceed (e.g., start with a 20:1 organic/water ratio).[12] Ensure your organic solvent is anhydrous and your base is not excessively hydrated.
-
Optimize Base and Temperature: A very strong base in a protic solvent can sometimes exacerbate the issue. Consider switching to a milder base like K₂CO₃ or using a less protic solvent system. Lowering the reaction temperature can also disfavor the protodeboronation pathway relative to the productive catalytic cycle.
-
Increase Reagent Stoichiometry: As a last resort, using a slight excess of the this compound (e.g., 1.2 to 1.5 equivalents) can help drive the desired reaction to completion despite some loss to protodeboronation.[18]
Problem 3: Formation of Homocoupled Byproducts
Your reaction mixture contains significant amounts of a biaryl (Ar-Ar) from your aryl halide starting material or a di-tert-butyl byproduct.
Causality:
-
Aryl Halide Homocoupling: This typically occurs under two conditions: 1) Reductive coupling of the Ar-Pd(II)-X intermediate, often promoted by high temperatures or certain ligands. 2) Oxidative coupling, which can be a problem with electron-rich aryl halides.[19]
-
Organoboron Homocoupling: This is an oxidative process where two molecules of the organoboron reagent couple. It is often exacerbated by the presence of oxygen and a slow transmetalation step.
Recommended Solutions:
-
Ensure Rigorous Degassing: Oxygen is a key culprit in promoting oxidative homocoupling. Degas your reaction mixture thoroughly using a "freeze-pump-thaw" cycle (3x) or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize Catalyst System: The choice of ligand can influence the rate of reductive elimination versus side reactions. For bulky groups like tert-butyl, a sterically demanding, electron-rich phosphine ligand (e.g., SPhos, RuPhos, XPhos) can accelerate the desired cross-coupling and suppress homocoupling.[6][16][20]
-
Control Reaction Temperature: Avoid unnecessarily high temperatures, which can promote catalyst decomposition and reductive homocoupling pathways. Monitor the reaction and stop it once the starting material is consumed to prevent byproduct formation over time.
Visualizing the Process: Catalytic Cycle and Troubleshooting
To better understand the reaction dynamics, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle with key side reactions and a logical workflow for troubleshooting.
Caption: Fig 1. Suzuki-Miyaura cycle and competing side reactions.
Caption: Fig 2. A logical workflow for troubleshooting common issues.
General Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)[1]
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene (9 mL)
-
Deionized Water (1 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, S-Phos, and Cs₂CO₃.
-
Degassing: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the toluene and water via syringe. The solvent should have been previously degassed by bubbling with an inert gas for 30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Dennis, G. P., & Clive, D. L. J. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(41), 16444–16455. Available at: [Link]
-
Dennis, G. P., & Clive, D. L. J. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]
-
Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(8), 2757–2763. Available at: [Link]
-
Tyagi, V., et al. (2022). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. Available at: [Link]
-
Molander, G. A., & Dreher, S. D. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 74(15), 5489–5495. Available at: [Link]
-
Anderson, K. W., et al. (2003). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 5(16), 2979–2982. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. ResearchGate. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Syntheses. Available at: [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(6), 2205–2212. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 4(11), 1867–1870. Available at: [Link]
-
Tellis, J. C., et al. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. ACS Catalysis, 12(15), 9034–9040. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Protodeboronation. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. Available at: [Link]
-
Molander, G. A., & Ham, J. (2006). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 8(13), 2767–2770. Available at: [Link]
-
Chemistry Enthusiast. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
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- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Preventing Protodeboronation of Potassium tert-Butyltrifluoroborate
Welcome to the technical support center for organotrifluoroborate chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing potassium tert-butyltrifluoroborate in their synthetic endeavors. Our goal is to provide you with a deep understanding of the common challenges associated with this reagent, specifically the undesired side reaction of protodeboronation, and to equip you with robust, field-proven strategies to ensure your cross-coupling reactions are successful, high-yielding, and reproducible.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: What is protodeboronation and why is it detrimental to my Suzuki-Miyaura coupling reaction?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of your organoboron reagent is cleaved by a proton source (like water), replacing the trifluoroborate group with a simple hydrogen atom. In the case of this compound, this results in the formation of tert-butane gas.
This process is highly detrimental for two primary reasons:
-
Yield Reduction: Every molecule of the trifluoroborate that undergoes protodeboronation is one that can no longer participate in the desired palladium-catalyzed cross-coupling cycle. This directly consumes your starting material and lowers the overall yield of your target molecule.
-
Stoichiometric Imbalance: The reaction stoichiometry is thrown off, leaving an excess of the coupling partner and potentially leading to the formation of other byproducts, such as homocoupled dimers, which complicate purification.
Potassium organotrifluoroborates are generally more resistant to protodeboronation than their corresponding boronic acids, which is a key advantage of their use. However, under the basic, aqueous conditions typical of many Suzuki-Miyaura reactions, this protective quality can be overcome. The tetracoordinate boron center of the trifluoroborate must first hydrolyze to a tricoordinate boronic acid to be active in the catalytic cycle.[1][2][3] It is this active boronic acid species that is most susceptible to protodeboronation.[2][3][4]
Q2: What are the primary factors that promote protodeboronation in my reaction flask?
A2: In our experience, three critical parameters must be carefully controlled to suppress protodeboronation:
-
Presence of Water: Water is the most common proton source. While necessary for the hydrolysis of the trifluoroborate to the active boronic acid, an excessive amount, especially in combination with a strong base, creates a prime environment for C-B bond cleavage.
-
Choice and Concentration of Base: The base plays a dual role. It is required to activate the catalyst and facilitate the transmetalation step. However, a strong base (high pH) in an aqueous medium can accelerate the rate of protodeboronation.[5] The mechanism can be base-catalyzed, arising from a pre-equilibrium between the boronic acid and hydroxide to form a boronate, which then reacts with water.[5]
-
Reaction Temperature and Duration: Like most chemical reactions, the rate of protodeboronation is temperature-dependent. Higher temperatures, while often used to drive the cross-coupling to completion, will also accelerate the undesired protodeboronation pathway. Prolonged reaction times further increase the opportunity for this side reaction to occur.
Q3: Is this compound more or less stable than other organotrifluoroborates?
A3: Potassium alkyltrifluoroborates, including the tert-butyl variant, are generally stable, crystalline solids that are easy to handle and store.[6][7][8] Their stability often surpasses that of many aryltrifluoroborates, especially those bearing electron-withdrawing groups or certain heteroatoms which are notoriously unstable.[9] The key is the "slow release" principle: the trifluoroborate protects the reactive C-B bond until it is gradually hydrolyzed in situ to the active boronic acid.[5][10][11] The goal is to have the rate of this release be slower than or equal to the rate of the productive catalytic turnover, keeping the standing concentration of the vulnerable boronic acid low at all times.[2][3][4][11]
Section 2: Troubleshooting Guide - "My Yield is Low and I Suspect Protodeboronation!"
This section is designed as a logical workflow to diagnose and solve issues related to protodeboronation.
Workflow: Diagnosing and Solving Protodeboronation
Caption: A troubleshooting flowchart for diagnosing and addressing protodeboronation.
Problem: Significant formation of tert-butane is detected.
-
Possible Cause A: Excess Water Content
-
Scientific Rationale: Water acts as the proton donor for the C-B bond cleavage. While a controlled amount is needed for hydrolysis, excess water shifts the equilibrium towards the undesired protodeboronation.
-
Solution & Protocol:
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. If using bottled anhydrous solvents, ensure the septum is intact and handle under an inert atmosphere. Solvents like THF and toluene can be dried over sodium/benzophenone or passed through a solvent purification system.
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow to cool in a desiccator or under a stream of dry argon or nitrogen.
-
Reagents: Ensure all solid reagents, especially the base, are anhydrous. If necessary, dry the base (e.g., K₂CO₃, Cs₂CO₃) in a vacuum oven before use.
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen) using Schlenk line techniques.
-
-
-
Possible Cause B: Inappropriate Base Selection
-
Scientific Rationale: Strong, hard bases like NaOH or KOH in water can create a high concentration of hydroxide ions, which aggressively promotes both hydrolysis and subsequent protodeboronation. The ideal base should be strong enough to facilitate the catalytic cycle but not so aggressive that it favors the side reaction.
-
Solution & Recommendations:
-
Switch to a Milder Base: Carbonate bases are often superior. Cesium carbonate (Cs₂CO₃) is particularly effective as it is highly soluble in many organic solvents, and its use can lead to a lower pH in the bulk medium, mitigating protodeboronation.[3][4][8] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are also excellent choices.[12][13]
-
Use Stoichiometric Amounts: Avoid using a large excess of base. Typically, 2-3 equivalents are sufficient.
-
Consider Fluoride Bases: In some systems, cesium fluoride (CsF) can be an effective base that minimizes protodeboronation.[14]
-
Table 1: Comparison of Common Bases for Suzuki-Miyaura Couplings
Base Typical Conditions Advantages Disadvantages Cs₂CO₃ 2-3 equiv, THF/water or Toluene/water High efficacy, good solubility in organic solvents. Often the best choice for suppressing protodeboronation.[8] Higher cost. K₃PO₄ 2-3 equiv, Toluene/water or Dioxane/water Effective, moderately strong, readily available. Can result in slower reaction rates. K₂CO₃ 2-3 equiv, Toluene/water or EtOH/water Inexpensive, widely used, effective for many substrates.[12][13] Less effective than Cs₂CO₃ for challenging couplings. | NaOH / KOH | Aqueous solutions | Inexpensive, powerful base. | High pH can strongly promote protodeboronation. Not recommended for sensitive substrates. |
-
-
Possible Cause C: High Reaction Temperature or Extended Reaction Time
-
Scientific Rationale: The activation energy for protodeboronation may be comparable to or lower than that of the productive coupling. Increasing thermal energy will accelerate both pathways, but often the undesired pathway gains more traction over time.
-
Solution & Best Practices:
-
Temperature Optimization: Screen the reaction at a lower temperature. Start at room temperature if literature suggests elevated temperatures, or begin at 50-60 °C instead of 80-100 °C. A general protocol for secondary alkyltrifluoroborates suggests 80 °C, but this may need adjustment.[12]
-
Reaction Monitoring: Do not leave reactions running for an arbitrary amount of time (e.g., "overnight"). Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or LC-MS. Once the starting material is consumed, work up the reaction immediately.
-
-
Section 3: Optimized Protocols to Minimize Protodeboronation
Protocol 1: Rigorous Anhydrous Suzuki-Miyaura Coupling
This protocol is designed for substrates that are highly sensitive to protodeboronation.
-
Preparation: Oven-dry a 25 mL Schlenk tube and magnetic stir bar. Allow to cool under a positive pressure of argon.
-
Reagent Addition: To the Schlenk tube, add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.55 mmol, 1.1 equiv.), and anhydrous cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv.).
-
Inerting: Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Catalyst/Ligand Addition: In a separate vial under argon, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., RuPhos or SPhos, 4 mol%). Add this solid mixture to the Schlenk tube against a positive pressure of argon.
-
Solvent Addition: Add anhydrous toluene (5 mL) and anhydrous THF (1 mL) via syringe. The small amount of THF can aid solubility. Note the absence of water.
-
Reaction: Heat the sealed Schlenk tube to the optimized temperature (e.g., 60-80 °C) and monitor closely by GC or TLC.
Visualizing the Competing Pathways
The core challenge is managing the reaction flux between two competing pathways.
Caption: Competing Suzuki-Miyaura coupling and protodeboronation pathways.
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from Wikipedia. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Dreher, S. D. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Dreher, S. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Bio, M. M., & Son, S. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Al-Zoubi, R. M. (2014). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. ResearchGate. [Link]
-
Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
"troubleshooting low yields in Suzuki-Miyaura reactions with organotrifluoroborates"
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into troubleshooting low yields when using potassium organotrifluoroborates (RBF3K). This resource moves beyond simple checklists to explain the causality behind experimental choices, ensuring a robust and logical approach to problem-solving.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or fails to initiate. Is my organotrifluoroborate reagent the problem?
A1: This is a common issue that often points to the critical first step of the reaction: the hydrolysis of the stable organotrifluoroborate (RBF3K) to the active boronic acid (RB(OH)2).[1][2] Unlike boronic acids, RBF3K salts are typically air- and moisture-stable crystalline solids, which is a significant handling advantage.[2][3] However, they must first hydrolyze in situ to participate in the catalytic cycle.
The core principle is a "slow release" of the boronic acid.[4][5] The rate of this hydrolysis must be properly geared with the rate of the catalytic turnover. If the boronic acid is released too slowly, the overall reaction will be sluggish. If it's released too quickly, it can accumulate and undergo side reactions like homocoupling or protodeboronation before it can be consumed in the desired cross-coupling.[1][4]
Troubleshooting Steps:
-
Ensure Water is Present: The reaction requires water for the hydrolysis to occur. Typical solvent systems like THF/H₂O or i-PrOH/H₂O are used.[3][6] Anhydrous conditions can sometimes work but may require specific catalysts and bases.[7]
-
Evaluate the Base: The base is crucial not only for the transmetalation step but also for influencing the hydrolysis rate. A base like Cesium Carbonate (Cs₂CO₃) is often effective.[6][7]
-
Consider the Substrate's Electronic Properties: The electronic nature of the 'R' group on your RBF3K salt dramatically affects its hydrolysis rate.[1][5]
-
Fast Hydrolysis: Reagents with isopropyl, β-styryl, and anisyl groups tend to hydrolyze quickly.[1][5]
-
Slow Hydrolysis: Those with p-F-phenyl, naphthyl, and furyl groups often require acid catalysis for efficient hydrolysis, which presents a paradox under basic reaction conditions.[4][5]
-
Extremely Slow Hydrolysis: Alkynyl or nitrophenyl groups hydrolyze very slowly.[1]
-
If you suspect slow hydrolysis is the issue, slightly increasing the water content or reaction temperature may help. However, be mindful that this can also promote side reactions.
Troubleshooting Guide: Specific Issues
This section is organized by common experimental parameters that can be adjusted to optimize your reaction yield.
Section 1: The Role of the Base
A2: The base is arguably one of the most critical and multifaceted components in the Suzuki-Miyaura reaction. Its primary role is to facilitate the transmetalation step by forming a more reactive borate species (e.g., [RB(OH)₃]⁻) from the boronic acid.[8][9] However, with organotrifluoroborates, the base also profoundly impacts the initial hydrolysis.
Key Considerations:
-
Base Strength & Type: Different bases can lead to dramatically different outcomes. Cs₂CO₃ is a frequent choice and often outperforms other carbonate bases, likely due to its higher solubility in organic solvents and its ability to influence the reaction environment.[6][7][10] Other bases to consider include K₃PO₄, and for specific applications, organic amines like t-BuNH₂ or Et₃N have been used successfully.[3]
-
Phase-Splitting Effects: In common solvent systems like THF/H₂O, strong inorganic bases like Cs₂CO₃ can induce partial phase-splitting. This creates a complex environment where the pH in the bulk medium can be lower than expected, affecting the hydrolysis profile of the organotrifluoroborate.[1][5] This phenomenon can even make the reaction sensitive to the shape of the reaction vessel and the stirring rate.[4][11]
| Base | Common Solvent System(s) | Key Characteristics & Applications |
| Cs₂CO₃ | THF/H₂O, DME | Often the most effective base. High solubility promotes efficient reaction. Can induce phase-splitting.[6][7][12] |
| K₃PO₄ | Toluene, Dioxane | A strong, non-nucleophilic base. Useful for substrates sensitive to hydrolysis or when avoiding carbonate is necessary.[12] |
| K₂CO₃ | Alcohols, THF/H₂O | A standard, cost-effective choice, but can be less effective than Cs₂CO₃ for challenging couplings.[6][12] |
| t-BuNH₂ / Et₃N | i-PrOH/H₂O | Organic bases used in specific protocols, particularly for coupling alkenyltrifluoroborates.[3] |
Experimental Protocol: Base Screening If you suspect the base is the issue, a small-scale screen is recommended.
-
Set up four identical reactions in parallel using your standard conditions.
-
In each reaction, use a different base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃, and t-BuNH₂) at 3.0 equivalents.
-
Run the reactions for the same amount of time and monitor by TLC or LC-MS to compare conversion rates.
Section 2: Catalyst and Ligand Selection
A3: This is a classic challenge where the standard catalyst system is not active enough to overcome the high activation energy of the oxidative addition step for difficult substrates.[13] For sterically hindered or electron-rich aryl halides, the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is often the rate-limiting step.[13]
The solution lies in using more active catalyst systems composed of a palladium precursor (like Pd(OAc)₂) and a sterically bulky, electron-rich phosphine ligand.[13][14]
Recommended Ligands for Challenging Couplings:
-
Buchwald Ligands (e.g., XPhos, SPhos): These ligands are designed to create highly active, monoligated Pd(0) species in solution.[10][13] This [LPd(0)] complex is less sterically shielded and more electron-deficient, which greatly facilitates the difficult oxidative addition step.[13]
-
Trialkylphosphines (e.g., P(tBu)₃, PCy₃): Similar to Buchwald ligands, these bulky and electron-donating ligands promote the formation of highly reactive catalytic species.[13]
Workflow: Upgrading Your Catalyst System
Caption: Catalyst system decision workflow for challenging substrates.
Experimental Protocol: In-Situ Catalyst Preparation
-
To a reaction flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add your aryl halide, organotrifluoroborate (1.2-1.5 equiv.), and base (3.0 equiv.).
-
Purge the flask thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add your degassed solvent system via syringe.
-
Heat the reaction to the desired temperature and monitor its progress.
Section 3: Side Reactions and Their Mitigation
A4: These side reactions are classic indicators of a mismatch between the rate of organotrifluoroborate hydrolysis and the rate of catalytic turnover.[1][4]
-
Protodeboronation: This occurs when the active boronic acid species reacts with trace acidic protons in the medium before it can transmetalate to the palladium center. It is a particular problem for electron-deficient and heteroaromatic organoboron reagents.[13] Organotrifluoroborates are generally more resistant to protodeboronation than their boronic acid counterparts, which is one of their key advantages.[13]
-
Homocoupling: This arises from the oxidative coupling of two boronic acid molecules. It is favored when the concentration of the active boronic acid is high and the reductive elimination step of the desired cross-coupling is slow.[11]
The "Slow Release" Strategy is Key: The best way to minimize both side reactions is to ensure the boronic acid is generated slowly and consumed immediately by a rapid catalytic cycle.[4][5]
Troubleshooting Flowchart for Side Reactions
Caption: Logical steps to mitigate common side reactions.
By carefully tuning the reaction conditions—often by lowering the temperature or using a less aggressive base—you can better match the rate of boronic acid release to its consumption, leading to a higher yield of the desired cross-coupled product.
References
-
Al-Zoubi, R. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
Literature Seminar. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. [Link]
-
PubMed. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(15), 5119-5124. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416-8423. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
National Institutes of Health. (n.d.). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. [Link]
-
National Institutes of Health. (n.d.). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. [Link]
-
National Institutes of Health. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link]
-
National Institutes of Health. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ProQuest. (n.d.). Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates. [Link]
-
Molander, G. A., & Bár, G. (2003). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 68(11), 4431-4439. [Link]
-
Organic Chemistry Portal. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Reddit. (n.d.). r/Chempros: Problems with Suzuki coupling. [Link]
-
Molander, G. A., & Ham, J. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 71(7), 2827-2830. [Link]
-
Reddit. (n.d.). r/Chempros: Diagnosing issues with a failed Suzuki coupling? [Link]
-
National Institutes of Health. (n.d.). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
Sources
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- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of Products from Reactions Involving Potassium tert-Butyltrifluoroborate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common and complex purification challenges encountered when working with potassium tert-butyltrifluoroborate and its reaction products, particularly in the context of Suzuki-Miyaura cross-coupling. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Potassium organotrifluoroborates have become indispensable reagents due to their remarkable stability to air and moisture compared to their boronic acid counterparts, simplifying handling and storage.[1][2][3][4][5] However, the unique properties of the trifluoroborate moiety and the nature of the catalytic reactions in which they are used can present specific purification hurdles. This guide is structured in a question-and-answer format to directly address the issues you are most likely to face at the bench.
Section 1: Understanding the Reagent and Potential Impurities
This section focuses on the foundational knowledge required to anticipate and identify common impurities.
Q1: What are the primary advantages of using this compound over tert-butylboronic acid, and how does this impact purification?
A1: The primary advantage is stability. This compound is a crystalline, air- and moisture-stable solid that can be stored indefinitely at room temperature without special precautions.[1][2][4] This contrasts sharply with many boronic acids, which can be prone to dehydration to form cyclic boroxines or decomposition, making their stoichiometry uncertain.
From a purification perspective, this stability means you are starting with a well-defined, high-purity reagent, which reduces the introduction of related impurities from the outset. However, it's crucial to remember that under the basic, aqueous conditions of a Suzuki-Miyaura reaction, the trifluoroborate salt acts as a "protected" form of the boronic acid. It slowly hydrolyzes in situ to generate the active boronic acid species for the catalytic cycle.[6] This dynamic equilibrium is the key to understanding potential boron-based impurities.
Q2: My reaction is complete, but I see a new, polar spot on my TLC plate that isn't my product. Could it be a boron-containing byproduct?
A2: Yes, this is a very common scenario. The most likely boron-containing byproduct is tert-butylboronic acid . Although this compound is stable, it can hydrolyze back to the corresponding boronic acid during the aqueous workup, especially if the pH is not carefully controlled.[1][6] Boronic acids are significantly more polar than their corresponding trifluoroborate salts and the desired non-polar coupled product, and will often appear as distinct spots on a TLC plate, sometimes streaking.
Another possibility, though less common with the robust tert-butyl group, is protodeboronation, where the C-B bond is cleaved, resulting in the formation of tert-butane. This is more of a concern with other, more sensitive organoboron reagents.[1]
Section 2: Troubleshooting the Purification Workflow
This section provides solutions to specific problems encountered during the workup and purification process.
Aqueous Workup & Extraction
Q3: After my aqueous workup, I have a persistent emulsion. What causes this and how can I resolve it?
A3: Emulsions are common in Suzuki-Miyaura reactions and are often caused by finely dispersed palladium catalyst particles, inorganic salts, or phase-transfer effects from ligands.
-
Causality: The combination of an organic solvent, an aqueous phase with a high salt concentration (from the base, e.g., K₂CO₃ or Cs₂CO₃), and phosphine ligands can stabilize droplets, preventing the separation of layers.
-
Solutions:
-
Filtration First: Before the extractive workup, dilute the reaction mixture with your extraction solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite® or silica gel. This removes the bulk of the palladium black and other particulates that stabilize emulsions.
-
Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the less polar organic layer.[2]
-
Centrifugation: For small-scale reactions, transferring the mixture to a centrifuge tube and spinning for a few minutes can effectively break the emulsion.
-
Patience: Sometimes, simply letting the separation funnel stand for an extended period (15-30 minutes) is sufficient.
-
Q4: How do I effectively remove the palladium catalyst and phosphine ligand byproducts?
A4: Removing residual palladium and oxidized phosphine ligands (e.g., triphenylphosphine oxide) is critical, as they can interfere with subsequent steps and biological assays.
-
Palladium Removal:
-
Filtration: As mentioned, filtering the crude reaction mixture through Celite® is highly effective for removing heterogeneous palladium black.
-
Aqueous Washes: While less effective for palladium itself, specific washes can remove catalyst-ligand complexes. An aqueous wash with a solution of sodium sulfide can precipitate palladium as insoluble PdS, though this should be done with care in a fume hood.[7]
-
Scavenger Resins: For high-purity requirements, stirring the crude product in a suitable solvent with a thiol-functionalized silica gel or polymer resin can effectively scavenge soluble palladium species.
-
-
Phosphine Oxide Removal:
-
Crystallization: If your product is a crystalline solid, triphenylphosphine oxide often remains in the mother liquor.
-
pH-Based Extraction: If your product is neutral, you can sometimes remove acidic or basic phosphine ligands with an appropriate aqueous acid or base wash. Triphenylphosphine oxide is neutral and cannot be removed this way.
-
Chromatography: This is the most common method. Triphenylphosphine oxide is a moderately polar compound and can usually be separated from less polar products on silica gel.
-
Chromatography
Q5: My product is streaking badly on the silica gel column. What is the cause and how can I fix it?
A5: Streaking on silica gel is typically caused by residual boronic acids or other acidic/highly polar impurities. The Lewis acidic nature of the boron atom and the hydroxyl groups of the boronic acid can interact strongly with the silanol groups on the silica surface.
-
Causality: The strong interaction between the boronic acid and silica gel leads to slow, uneven elution, resulting in significant tailing or streaking.
-
Solutions:
-
Methanol Co-evaporation: Before chromatography, dissolve the crude product in a minimal amount of DCM or ethyl acetate, add a large volume of methanol (10-20x the volume of the crude material), and evaporate under reduced pressure. Repeating this process 2-3 times converts the boronic acid into volatile trimethyl borate, which is removed with the solvent.[7][8]
-
Basic Wash Pre-Chromatography: Perform an extractive workup with a dilute base (e.g., 1M NaOH) to deprotonate the boronic acid, making it a water-soluble boronate salt that partitions into the aqueous layer.[8] Caution: Ensure your desired product is stable to these basic conditions.
-
Modified Eluent: Add a small amount of a polar modifier to your chromatography eluent. For example, adding 0.5-1% triethylamine can help by competing for the active sites on the silica. Adding a small amount of acetic acid can help if the impurity is basic. Choose the modifier based on the nature of your product and the impurity.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column, where such interactions are minimized.
-
Q6: What is a good starting point for developing a column chromatography method for a typical Suzuki product?
A6: A systematic approach is best. The product of a Suzuki-Miyaura reaction between an aryl halide and this compound is typically a non-polar, hydrocarbon-rich biaryl compound.
-
TLC Analysis: Use TLC to determine an appropriate solvent system. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate.
-
The "Rule of Three": Aim for an Rf value of ~0.3 for your product on the TLC plate. The solvent system that gives this Rf is often a good starting point for your column eluent.
-
Dry Loading: For difficult separations or to improve resolution, consider "dry loading" your sample. Dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and carefully load this powder onto the top of your column.
| Solvent | Eluting Strength (ε° on Silica) | Typical Use |
| Heptane/Hexanes | 0.01 | Starting non-polar mobile phase. |
| Toluene | 0.22 | Can improve separation of aromatic compounds. |
| Dichloromethane (DCM) | 0.32 | Good general-purpose solvent for moderate polarity. |
| Diethyl Ether | 0.38 | More polar than DCM, good for many products. |
| Ethyl Acetate (EtOAc) | 0.45 | Common polar co-solvent with hexanes. |
| Acetone | 0.53 | Used for more polar compounds. |
| Methanol (MeOH) | 0.73 | Highly polar; used in small amounts to elute very polar compounds. |
| Caption: Relative eluting strength of common chromatography solvents. |
Section 3: Standard Operating Protocols
These protocols provide a validated starting point for your purification workflow.
Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reactions
This protocol is designed to remove inorganic salts, excess base, and water-soluble impurities.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Filter through Celite®: Dilute the reaction mixture with 2-3 volumes of the primary extraction solvent (e.g., ethyl acetate). Place a 1-2 cm pad of Celite® in a sintered glass funnel and wash it with a small amount of the extraction solvent. Filter the diluted reaction mixture through the pad to remove the palladium catalyst. Wash the pad with additional solvent to ensure all product is collected.
-
Transfer to Separatory Funnel: Transfer the filtrate to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water and break any minor emulsions.[2]
-
Dry and Concentrate: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
(Optional) Methanol Co-evaporation: If boronic acid impurities are suspected, perform the methanol co-evaporation procedure described in Q5.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of a moderately non-polar product.
-
Prepare the Column: Select an appropriately sized column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column as a slurry using your initial, non-polar eluent (e.g., 100% hexanes).
-
Load the Sample: Dissolve the crude product from Protocol 1 in the minimum amount of dichloromethane or the column eluent. Alternatively, perform a dry load as described in Q6 for best results.
-
Elute the Column: Begin eluting with the non-polar solvent. Collect fractions and monitor them by TLC.
-
Increase Polarity: Gradually increase the polarity of the eluent according to your initial TLC analysis (e.g., move from 100% hexanes to 2% EtOAc in hexanes, then 5%, etc.). This can be done in a stepwise manner or with a continuous gradient.
-
Combine and Concentrate: Once the product has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Angewandte Chemie International Edition, 48(32), 5724-5749. (Note: A similar title to[3] but a different publication, providing a broader review). The provided search result links to a ResearchGate page which is a preprint or author manuscript. The core information is consistent with established literature. [Link]
-
University of Rochester. Workup Tricks: Reagents. Not Voodoo. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Organic Chemistry Portal. Synthesis of aryltrifluoroborates. [Link]
-
National Center for Biotechnology Information. Potassium tert-butyltrifluoroboranuide. PubChem Compound Summary. [Link]
-
Wipf Group, University of Pittsburgh. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Group Meeting Literature Seminar. [Link]
-
Wikipedia. Organotrifluoroborate. [Link]
-
Knapp, D. M., & Gillis, E. P. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(13), 2349. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 136(10), 3817–3828. [Link]
-
Molander, G. A., & Cooper, D. J. (2009). POTASSIUM (1-NAPHTHYL)TRIFLUOROBORATE. Organic Syntheses, 86, 187. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(17), 6983–6989. [Link]
-
Molander, G. A., & Ham, J. (2014). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Accounts of Chemical Research, 47(10), 3141–3151. [Link]
-
Tellis, J. C., et al. (2014). Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates. Organic Letters, 16(12), 3296–3299. [Link]
-
Molander, G. A., & Rivera, N. (2007). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 9(5), 875–878. [Link]
-
ResearchGate. Can I remove boronic acid using Work up process?. [Link]
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Technical Support Center: Managing β-Hydride Elimination in Secondary Alkyltrifluoroborate Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving secondary alkyltrifluoroborates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C(sp³)–C(sp²) bond-forming reaction. A primary challenge in this chemistry is the competing β-hydride elimination pathway, which can significantly lower the yield of the desired coupled product and lead to undesired alkene byproducts.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you successfully manage and suppress this unwanted side reaction.
Understanding the Challenge: The β-Hydride Elimination Pathway
In the palladium-catalyzed Suzuki-Miyaura coupling, the desired catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5] However, when using secondary alkyltrifluoroborates, the alkylpalladium intermediate formed after transmetalation can undergo a competing reaction: β-hydride elimination.[3][6] This process requires a vacant coordination site on the palladium center and the presence of a hydrogen atom on the carbon atom beta to the palladium.[1][7][8] The palladium abstracts this β-hydrogen, forming a palladium hydride species and releasing an alkene byproduct.[1][7] This not only consumes the starting material but can also lead to catalyst deactivation and the formation of other side products through subsequent reactions of the palladium hydride.[9][10]
Diagram: The Competing Pathways
Caption: Desired vs. Undesired Pathways in Secondary Alkyl Coupling.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low Yield of the Desired Coupled Product with Significant Alkene Byproduct Formation
Q: My reaction is producing a low yield of the desired secondary alkyl-aryl coupled product, and I'm observing a significant amount of the corresponding alkene. What are the likely causes and how can I fix this?
A: This is a classic symptom of β-hydride elimination outcompeting the desired reductive elimination step. Several factors can contribute to this issue.
Root Cause Analysis & Solutions:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role in modulating the relative rates of reductive elimination and β-hydride elimination.[11]
-
Explanation: Bulky, electron-rich ligands can accelerate the rate of reductive elimination, favoring the formation of the desired C-C bond.[12][13] They can also sterically hinder the formation of the syn-coplanar arrangement required for β-hydride elimination to occur.[14][15]
-
Solution: Switch to a more sterically demanding and electron-donating ligand. Commonly successful ligands for suppressing β-hydride elimination in this context include bulky biaryl phosphines (e.g., RuPhos, SPhos) or trialkylphosphines with large cone angles (e.g., P(t-Bu)₃).[6][13]
-
-
Reaction Temperature: Higher temperatures can favor β-hydride elimination.
-
Explanation: While elevated temperatures are often necessary to drive the reaction forward, they can disproportionately increase the rate of the undesired elimination pathway.
-
Solution: Screen a range of lower reaction temperatures. It's a delicate balance, as too low a temperature may stall the catalytic cycle altogether. An initial screen at 10-20 °C lower than your current temperature is a good starting point.
-
-
Base Selection: The choice and strength of the base can influence the reaction outcome.
-
Explanation: The base is crucial for the transmetalation step, but some bases can also promote side reactions.
-
Solution: While cesium carbonate (Cs₂CO₃) is often effective, consider screening other bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). The optimal base can be substrate-dependent.
-
Experimental Protocol: Ligand Screening for Suppression of β-Hydride Elimination
-
Set up a parallel reaction array with your standard substrates (secondary alkyltrifluoroborate and aryl halide).
-
Keep all other reaction parameters (solvent, base, temperature, catalyst loading) constant.
-
In separate reaction vessels, use a panel of ligands with varying steric bulk and electronic properties (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos, RuPhos).
-
Run the reactions for a set period and analyze the product distribution by GC-MS or ¹H NMR to determine the ratio of the desired coupled product to the alkene byproduct.
-
Select the ligand that provides the highest ratio of desired product to byproduct for further optimization.
Issue 2: Isomerization of the Secondary Alkyl Group
Q: I'm observing the formation of an isomeric product where the aryl group is attached to a different carbon of the alkyl chain than in my starting material. What is causing this?
A: This is a result of a reversible β-hydride elimination/reinsertion process.[6][16][17]
Root Cause Analysis & Solutions:
-
Mechanism: The alkylpalladium intermediate undergoes β-hydride elimination to form a palladium-hydride-alkene complex.[1] Before the alkene can dissociate, the palladium hydride can re-insert across the double bond, but this reinsertion can occur with the opposite regioselectivity, leading to an isomerized alkylpalladium intermediate.[6] Reductive elimination from this isomerized intermediate yields the undesired product.
-
Solution: The strategies to mitigate this are similar to those for preventing simple β-hydride elimination. The goal is to accelerate reductive elimination to a rate that is significantly faster than the elimination/reinsertion cascade.
-
Employ bulky, electron-rich ligands: As mentioned previously, these ligands promote faster reductive elimination.[13]
-
Optimize reaction temperature: Lower temperatures can slow down the elimination/reinsertion process.
-
-
Diagram: Isomerization via β-Hydride Elimination/Reinsertion
Caption: Mechanism of secondary alkyl group isomerization.
Issue 3: Poor Reactivity or No Reaction
Q: My reaction is not proceeding at all, or the conversion is very low. I don't see significant byproduct formation either. What should I check?
A: In the absence of β-hydride elimination byproducts, the issue likely lies in one of the other key steps of the catalytic cycle or with the reagents themselves.
Root Cause Analysis & Solutions:
-
Quality of the Alkyltrifluoroborate Salt: Potassium alkyltrifluoroborates are generally stable, crystalline solids, but their quality can impact reactivity.[18][19][20][21]
-
Catalyst Activity: The palladium catalyst must be in the active Pd(0) state for oxidative addition to occur.
-
Explanation: The Pd(II) precatalyst needs to be reduced in situ. If this reduction is inefficient or if the resulting Pd(0) species decomposes (e.g., forms palladium black), the reaction will not proceed.[22]
-
Solution:
-
Ensure your solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[22]
-
Use a reliable Pd(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃.
-
Ensure the ligand is not oxidized; use fresh, high-purity ligands.
-
-
-
Inefficient Transmetalation: The transfer of the alkyl group from boron to palladium can be a slow step, especially with sterically hindered substrates.[6]
-
Explanation: This step is often the rate-limiting step in Suzuki-Miyaura couplings.
-
Solution: The choice of base and solvent system is critical here. Anhydrous conditions can sometimes improve transmetalation efficiency.[19] A solvent screen (e.g., toluene/water, dioxane/water, THF) may be necessary to find the optimal conditions for your specific substrates.
-
Frequently Asked Questions (FAQs)
Q1: Why use potassium alkyltrifluoroborates instead of alkylboronic acids for these couplings? A1: Potassium alkyltrifluoroborates offer several advantages over their boronic acid counterparts. They are typically crystalline, free-flowing solids that are significantly more stable to air and moisture, which simplifies handling and long-term storage.[2][18][19][20][21] This enhanced stability also makes them less prone to protodeboronation, a common side reaction with boronic acids.[2][18]
Q2: Can I use an alkyl group that lacks β-hydrogens to avoid this problem entirely? A2: Yes, this is a very effective strategy.[1] If your desired product contains an alkyl group without β-hydrogens (e.g., methyl, neopentyl, or a group where elimination would form a strained alkene in violation of Bredt's rule), β-hydride elimination is not a possible reaction pathway.[1][14][23]
Q3: How does the choice of aryl halide (Cl, Br, I) affect the competition with β-hydride elimination? A3: The reactivity of the aryl halide (I > Br > OTf >> Cl) primarily affects the rate of oxidative addition.[9][22] While this doesn't directly alter the kinetics of β-hydride elimination versus reductive elimination, a faster overall catalytic cycle can sometimes help to favor the desired product. More challenging aryl chlorides often require more active catalyst systems with highly electron-rich ligands, which coincidentally are also the types of ligands that help suppress β-hydride elimination.[6][24]
Q4: Is there a general set of "go-to" conditions for coupling secondary alkyltrifluoroborates? A4: While every reaction requires optimization, a good starting point for coupling secondary alkyltrifluoroborates with aryl chlorides or bromides is:
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: A bulky, electron-rich biaryl phosphine like RuPhos or a dialkylbiaryl phosphine (4 mol%)
-
Base: Cs₂CO₃ (3 equivalents)
-
Solvent: A degassed mixture of toluene and water (10:1)
-
Temperature: 80-100 °C
This system has been shown to be effective for a range of substrates, but optimization of the ligand, base, and temperature will likely be necessary for challenging cases.[6][24]
Table: Summary of Troubleshooting Strategies
| Problem | Primary Cause | Recommended Solutions |
| Low Yield, High Alkene | β-Hydride Elimination > Reductive Elimination | - Use bulky, electron-rich ligands (e.g., RuPhos, P(t-Bu)₃) - Lower reaction temperature - Screen different bases (e.g., K₂CO₃, K₃PO₄) |
| Isomerized Product | Reversible β-Hydride Elimination/Reinsertion | - Use bulky, electron-rich ligands - Lower reaction temperature |
| No/Low Conversion | Inefficient Catalysis or Reagent Issues | - Verify purity of alkyltrifluoroborate - Ensure catalyst and ligand are active and not oxidized - Thoroughly degas solvents - Optimize base and solvent for transmetalation |
References
-
β-Hydride elimination. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Holland, P. L., & Caulton, K. G. (2004). Reversible Beta-Hydrogen Elimination of Three-Coordinate Iron(II) Alkyl Complexes: Mechanistic and Thermodynamic Studies. Organometallics, 23(15), 3693–3702. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Zhang, J., & Li, J. (2018). β-Hydride Elimination in Palladium-Catalyzed Reactions. Chinese Journal of Organic Chemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 18, 2026, from [Link]
-
Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 663-673. [Link]
-
Holland, P. L. (2004). Reversible Beta-Hydrogen Elimination of Three-Coordinate Iron(II) Alkyl Complexes: Mechanistic and Thermodynamic Studies. ResearchGate. [Link]
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal. [Link]
-
Quora. (2021, May 6). How to prevent beta hydride elimination. [Link]
-
Zhang, J. (2005). β-hydride elimination in palladium-catalyzed reactions. ResearchGate. [Link]
-
Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]
-
OpenOChem Learn. (n.d.). β-Hydride Elimination. Retrieved January 18, 2026, from [Link]
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Fors, B. P., & Buchwald, S. L. (2009). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
-
Nieto-Oberhuber, C., Pérez-Galán, P., Herrero-Gómez, E., Muñoz, M. P., Benet-Buchholz, J., & Echavarren, A. M. (2016). β-Hydride Elimination at Low-Coordinate Gold(III) Centers. Journal of the American Chemical Society, 138(35), 11148–11151. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 55(39), 11847-11851. [Link]
-
Hartwig, J. F. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 49(51), 9948-9964. [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Lee, C. W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed Beta-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-arylmethylpyrrolidines. Organic Letters, 2(9), 1213-1216. [Link]
-
Gellman, A. J., & Dai, Q. (1993). Mechanism of Beta-Hydride Elimination in Adsorbed Alkoxides. Defense Technical Information Center. [Link]
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Semantic Scholar. (n.d.). Beta-Hydride elimination. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Ball, N. D., & Lloyd-Jones, G. C. (2015). β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies. ChemRxiv. [Link]
-
YouTube. (2020, November 30). PART 12(D): BETA HYDRIDE ELIMINATION REACTIONS IN ORGANOMETALLIC COMPOUNDS FOR CSIR NET/GATE/IITJAM. [Link]
-
Zhang, J. (2005). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. ResearchGate. [Link]
-
Chen, K., & Daugulis, O. (2009). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Chemical Society Reviews, 38(11), 3054-3063. [Link]
-
Gellman, A. J. (2003). Transition State for β-Hydride Elimination in Alkyl Groups on Pt(111). The Journal of Physical Chemistry B, 107(32), 8008–8016. [Link]
-
Wang, Z. (2020). Highly Selective β -Hydride Elimination in the Pd-Catalyzed Cross-Coupling of N -Tosylhydrazones with Benzyl Bromides. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(15), 5553–5556. [Link]
-
Stahl, S. S., & Popp, B. V. (2009). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society, 131(50), 18233–18241. [Link]
-
Wang, X., Liu, Y., Zhang, Z., & Zhang, X. (2026, January 13). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Background and reaction design. (A) β-H elimination of alkyl metal.... Retrieved January 18, 2026, from [Link]
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Cacchi, S., & Fabrizi, G. (2005). Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. European Journal of Organic Chemistry, 2005(21), 4613-4624. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
LibreTexts. (2023, May 3). 4.1: β-Elimination Reactions. Chemistry LibreTexts. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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"impact of water on the stability and reactivity of potassium tert-butyltrifluoroborate"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for potassium tert-butyltrifluoroborate. This resource is designed to provide in-depth guidance on the impact of water on the stability and reactivity of this versatile reagent. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and reactivity of this compound, with a particular focus on its interaction with water.
Q1: How stable is this compound to air and moisture?
A: this compound is generally considered an air- and moisture-stable solid, which is a significant advantage over many other organoboron reagents like boronic acids.[1][2] This stability simplifies handling and storage, as it does not typically require strictly inert atmosphere techniques for brief manipulations in a laboratory setting.[2] However, it is important to understand that "stable" does not mean it is completely inert to water, especially over long periods or under specific reaction conditions. For long-term storage, it is recommended to keep the reagent in a tightly closed container in a dry, cool, and well-ventilated place, and for sensitive applications, storing under an inert atmosphere is advisable.[3]
Q2: What is the primary degradation pathway for this compound in the presence of water?
A: The primary degradation pathway in the presence of water is hydrolysis to the corresponding tert-butylboronic acid.[4][5][6] This process can be followed by a further, often undesirable, side reaction known as protodeboronation, where the carbon-boron bond is cleaved, resulting in the formation of isobutane and boric acid.[7][8] The rate of hydrolysis is dependent on several factors, including pH, temperature, and the solvent system.[9]
Q3: How does the presence of water affect the performance of this compound in Suzuki-Miyaura cross-coupling reactions?
A: The role of water in Suzuki-Miyaura reactions using potassium organotrifluoroborates is multifaceted. While the reagent itself is relatively stable, its hydrolysis to the corresponding boronic acid is a crucial step for the catalytic cycle to proceed.[4][5][10] In many protocols, a controlled amount of water is intentionally added to the reaction mixture to facilitate this "slow release" of the boronic acid, which then participates in the cross-coupling.[4][5][10] However, excessive water or uncontrolled hydrolysis can lead to the accumulation of boronic acid, which may then undergo competitive side reactions like homocoupling or protodeboronation, ultimately reducing the yield of the desired product.[5][10][11]
Q4: Can I use "wet" solvents for my reaction with this compound?
A: While many Suzuki-Miyaura protocols using potassium organotrifluoroborates are performed in solvent systems containing water (e.g., THF/water, isopropanol/water), it is crucial that the amount of water is controlled and consistent between experiments to ensure reproducibility.[12][13][14] Using anhydrous solvents and then adding a specific, measured amount of water is the recommended approach. Using indiscriminately "wet" or un-dried solvents can introduce variability in the rate of hydrolysis, leading to inconsistent reaction outcomes.
Q5: Is there a difference in stability between this compound and other potassium organotrifluoroborates in aqueous media?
A: Yes, the stability of potassium organotrifluoroborates towards hydrolysis is highly dependent on the nature of the organic substituent.[4][5][11] The rate of hydrolysis can be influenced by electronic and steric effects of the 'R' group in R-BF3K.[4][5] For instance, some aryltrifluoroborates are quite stable, while potassium butyltrifluoroborate has been shown to undergo significant hydrolysis over 24 hours.[6] The hydrolysis rates can be broadly categorized as "fast," "slow," or "very slow," which has implications for their utility in "slow release" strategies for cross-coupling reactions.[4][5][11]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments involving this compound, with a focus on problems arising from the presence of water.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | 1. Verify Water Content: Ensure that the appropriate amount of water is present in the reaction mixture as specified by the protocol. In some cases, particularly with more hydrolytically stable organotrifluoroborates, a certain amount of water is necessary to generate the active boronic acid species.[4][5] 2. Adjust Solvent System: Consider using a more polar solvent system or increasing the proportion of water to facilitate hydrolysis.[13] 3. Increase Temperature: Higher temperatures can increase the rate of hydrolysis.[9] |
| Excessive Protodeboronation | 1. Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased protodeboronation. Monitor the reaction progress and work it up as soon as it is complete. 2. Control pH: The rate of protodeboronation can be pH-dependent.[7] Ensure the base used in the reaction is appropriate and that the pH does not become excessively high, which can promote this side reaction for certain substrates.[15] 3. Use Anhydrous Conditions (if applicable): For reactions where direct transmetalation of the trifluoroborate is possible and hydrolysis is problematic, consider running the reaction under strictly anhydrous conditions. |
| Catalyst Deactivation | 1. Degas Solvents: Ensure all solvents are properly degassed to remove oxygen, which can lead to catalyst decomposition and oxidative homocoupling of the boronic acid. 2. Use High-Purity Reagents: Impurities in the starting materials or solvents can poison the palladium catalyst. |
Issue 2: Inconsistent Results and Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Variable Water Content in Solvents and Reagents | 1. Use Dry Solvents: Start with anhydrous solvents and add a measured amount of water to ensure consistent reaction conditions. 2. Dry Other Reagents: Ensure that other reagents, such as the base or the aryl halide, are dry if the protocol calls for anhydrous conditions with controlled water addition. |
| Inconsistent Stirring and Heating | 1. Ensure Homogeneous Mixing: In biphasic solvent systems (e.g., THF/water), the rate of hydrolysis can be affected by the efficiency of mixing.[4][5][11] Use consistent and vigorous stirring. 2. Maintain Stable Temperature: Use a reliable heating mantle or oil bath with a temperature controller to ensure a stable reaction temperature. |
| Degradation of this compound During Storage | 1. Proper Storage: Store the reagent in a tightly sealed container in a desiccator or a dry, cool place.[3] For long-term storage, consider a glovebox or storage under an inert atmosphere. 2. Check Purity: If degradation is suspected, the purity of the reagent can be checked by techniques such as NMR spectroscopy. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with Controlled Water Content
This protocol provides a standardized workflow for a Suzuki-Miyaura reaction, emphasizing the controlled addition of water to ensure reproducibility.
Materials:
-
This compound
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2)
-
Base (e.g., Cs2CO3 or K2CO3)
-
Anhydrous solvent (e.g., THF or 1,4-dioxane)
-
Degassed deionized water
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the anhydrous organic solvent via syringe.
-
Water Addition: Add the specified amount of degassed deionized water via syringe. The ratio of organic solvent to water is crucial and should be based on the specific protocol being followed (e.g., 10:1 THF:water).
-
Heating and Monitoring: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagrams and Visualizations
To further clarify the chemical processes and workflows, the following diagrams are provided.
Caption: Hydrolysis and subsequent reaction pathways of this compound.
Caption: Step-by-step workflow for a Suzuki-Miyaura cross-coupling reaction.
References
-
Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Ball, L. T., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(10), 1735-1745. [Link]
-
Ball, L. T., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Al-Zoubi, R. M. (2019). Reaction between water and boronic acids. ResearchGate. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Ball, L. T., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Angewandte Chemie International Edition, 56(39), 11984-11988. [Link]
-
Singh, A. K., et al. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 633-646. [Link]
-
Molander, G. A., & El-Loudy, M. (2011). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(19), 7845–7852. [Link]
-
Molander, G. A., & Dehmel, F. (2004). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 69(2), 508–510. [Link]
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- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Ligand Effects on the Efficiency of Potassium tert-Butyltrifluoroborate Cross-Coupling
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of potassium tert-butyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.
Introduction to this compound in Cross-Coupling
This compound has become a valuable reagent in modern organic synthesis, particularly for introducing the tert-butyl group into organic molecules.[1] Its advantages over other organoboron reagents, such as boronic acids, include enhanced stability to air and moisture, making it easier to handle and store.[1][2][3] This stability simplifies experimental setup and improves reproducibility.[1] The Suzuki-Miyaura cross-coupling reaction using this reagent is compatible with a wide array of functional groups, a critical feature in the synthesis of complex pharmaceutical intermediates.[1][4]
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound, with a focus on the critical role of ligand selection.
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura coupling reaction using this compound is resulting in low or no yield. What are the primary causes and how can I optimize the reaction?
Answer: Low or no yield is a frequent challenge, often pointing to inefficiencies in the catalytic cycle. The choice of ligand is paramount in overcoming these hurdles.
-
Inefficient Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the aryl halide bond can be slow, especially with less reactive aryl chlorides.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, RuPhos, and other Buchwald-type biarylphosphine ligands are designed to accelerate oxidative addition.[4][5][6] Their steric bulk promotes the formation of the active monoligated palladium species, and their electron-donating nature increases the nucleophilicity of the palladium center, facilitating its insertion into the carbon-halogen bond.[5][7] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties.[6][8]
-
-
Difficult Transmetalation: The transfer of the tert-butyl group from the trifluoroborate to the palladium center is a critical step.
-
Solution: Ensure proper base and solvent selection. A base is required to convert the trifluoroborate to a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][9][10] A mixed solvent system, often containing water (e.g., toluene/water, THF/water), can facilitate the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active transmetalating species.[1][4][10]
-
-
Slow Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the active catalyst is regenerated, can be sterically hindered.
Troubleshooting Workflow for Low Yield
Caption: The catalytic cycle highlighting where bulky, electron-rich ligands exert their positive effects.
Issue 3: Side Product Formation (e.g., Protodeboronation)
Question: I am observing significant amounts of a side product corresponding to the protonated starting material of my trifluoroborate. How can I minimize this protodeboronation?
Answer: Protodeboronation, the cleavage of the carbon-boron bond by a proton source, can compete with the desired transmetalation step.
-
Potassium Trifluoroborates are More Robust: One of the key advantages of potassium organotrifluoroborates is their increased stability towards protodeboronation compared to boronic acids. [2][4][13]However, under certain conditions, it can still occur.
-
Optimize Reaction Kinetics: The goal is to ensure that the rate of transmetalation is significantly faster than the rate of protodeboronation.
-
Efficient Catalyst System: A highly active catalyst system with an appropriate bulky, electron-rich ligand will accelerate the productive catalytic cycle, minimizing the time the organoboron species is exposed to conditions that favor protodeboronation.
-
Base Selection: While a base is necessary, a very strong base in a highly protic solvent might exacerbate protodeboronation. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can help find a balance.
-
Water Content: While water is often beneficial, an excessive amount can increase the rate of protodeboronation. Careful optimization of the solvent ratio is recommended.
-
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of tert-butylboronic acid?
A1: this compound offers several advantages:
-
Stability: It is a crystalline solid that is stable to air and moisture, allowing for easier storage and handling without special precautions. [1][2][3]Boronic acids can be prone to dehydration to form boroxines, which can complicate stoichiometry. [13][14][15]* Stoichiometry: Due to their stability, trifluoroborates can often be used in near-stoichiometric amounts, improving atom economy. [2] Q2: What is the role of the base in the reaction?
A2: The base plays a crucial role in activating the potassium trifluoroborate for transmetalation. It facilitates the hydrolysis of the trifluoroborate to the corresponding boronic acid and then to a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center. Q3: Can I run the reaction under ligandless conditions?
A3: While some Suzuki-Miyaura couplings with aryltrifluoroborates can proceed under ligandless conditions, particularly with highly reactive substrates, it is generally not recommended for challenging couplings, such as those involving tert-butyltrifluoroborate or sterically hindered partners. [15]Ligands are essential for stabilizing the palladium catalyst, preventing palladium black precipitation, and accelerating the key steps of the catalytic cycle. [5][7] Q4: How do I choose the right ligand for my specific substrates?
A4: Ligand selection is often empirical, but some general guidelines apply:
-
For aryl chlorides: Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes are generally required. [4][5][16][17]* For sterically hindered substrates: Highly bulky ligands are necessary. XPhos and SPhos are good starting points. [6]* For heteroaryl substrates: Ligand screening may be necessary, but ligands like SPhos and RuPhos have shown broad utility. [4][16]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) [1][4]* Ligand (e.g., SPhos, 0.04 mmol, 4 mol%) [1][16]* Base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv) [4]* Solvent system (e.g., Toluene/H₂O, 10:1 ratio, 5 mL) [1][4]* Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, ligand, and base. [1][10]2. Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times. [1]3. Add the degassed solvent system via syringe. [1][10]4. Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring. [1][10]5. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours. [1]6. Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). [1]8. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL). [1]9. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [1]10. Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butylated product. [1]
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Ligand Performance Data
The choice of ligand significantly impacts the yield of the cross-coupling reaction, especially with challenging substrates. The following table summarizes representative data for the coupling of various aryl chlorides with alkyltrifluoroborates, highlighting the effectiveness of specific ligands.
| Aryl Chloride | Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Chloroanisole | RuPhos | K₂CO₃ | Toluene/H₂O | 95 | [4] |
| 3-Chloropyridine | RuPhos | K₂CO₃ | Toluene/H₂O | 92 | [4] |
| 4-Chlorotoluene | SPhos | K₃PO₄ | Toluene/H₂O | 98 | [16] |
| 2-Chlorobiphenyl | SPhos | K₃PO₄ | Toluene/H₂O | 96 | [16] |
| 4-Chloroacetophenone | n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 95 | [18] |
Note: Yields are for specific reported reactions and may vary depending on the exact substrate and reaction conditions.
Conclusion
The successful cross-coupling of this compound is highly dependent on a rational selection of reaction parameters, with the ligand playing a central role. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family, are crucial for overcoming the challenges associated with unreactive aryl chlorides and sterically hindered substrates. By understanding the function of each component in the reaction and systematically troubleshooting common issues, researchers can effectively harness the power of this versatile and stable reagent for the efficient synthesis of complex molecules.
References
- Application Notes and Protocols: this compound in Pharmaceutical Synthesis - Benchchem.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC - NIH.
- An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
- Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenol
- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.
- An In-depth Technical Guide to this compound for Researchers and Drug Development Professionals - Benchchem.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor
- Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
- Reductive Elimination from Sterically Encumbered Ni–Polypyridine Complexes.
- Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates.
- Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substr
- Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluorobor
- Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society.
- Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluorobor
- Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH.
- Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed.
- A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
- Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.
- Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experiment
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem.
- Developing Ligands for Palladium(II)
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Stability and Handling of this compound Salts: A Technical Guide - Benchchem.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Buchwald Ligands - Sigma-Aldrich.
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- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
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Technical Support Center: Scale-Up of Suzuki-Miyaura Reactions with Potassium Tert-Butyltrifluoroborate
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth technical assistance for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing potassium tert-butyltrifluoroborate. Here, you will find practical, field-proven insights to navigate the challenges of transitioning this versatile reaction from the laboratory bench to pilot and production scales.
Introduction: The Value Proposition of this compound in Large-Scale Synthesis
This compound has emerged as a superior reagent for introducing the sterically demanding tert-butyl group in pharmaceutical and fine chemical synthesis.[1][2] Its advantages over traditional boronic acids are particularly pronounced during scale-up operations. As a crystalline, free-flowing solid, it is remarkably stable to both air and moisture, simplifying handling and storage operations.[3] This stability mitigates the risk of decomposition and ensures more consistent reaction stoichiometry, a critical factor in large-scale manufacturing.[4] Furthermore, its reduced propensity for protodeboronation compared to the corresponding boronic acid minimizes a common side reaction, leading to cleaner reaction profiles and higher yields.[1][4]
This guide is designed to address the specific challenges and considerations that arise when scaling up Suzuki-Miyaura reactions with this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over tert-butylboronic acid in a large-scale Suzuki-Miyaura reaction?
A1: The primary advantages are enhanced stability and ease of handling. This compound is an air- and moisture-stable solid, which simplifies storage and charging operations in a manufacturing environment.[3] This contrasts with tert-butylboronic acid, which can be prone to dehydration to form the corresponding boroxine, leading to inaccuracies in stoichiometry.[5] Additionally, this compound is less susceptible to protodeboronation, a common side reaction with boronic acids that can reduce yield and complicate purification.[1][4]
Q2: What is the general mechanism of activation for this compound in the Suzuki-Miyaura catalytic cycle?
A2: The tetracoordinate boron center of the trifluoroborate salt requires activation to participate in the transmetalation step of the Suzuki-Miyaura cycle. In the presence of a base and water, the trifluoroborate hydrolyzes to the corresponding boronic acid, which then forms a boronate species. This boronate is the active nucleophile that undergoes transmetalation with the palladium(II) complex.[6]
Q3: Can this compound be used in anhydrous reaction conditions?
A3: While the presence of water is generally beneficial for the hydrolysis of the trifluoroborate to the active boronic acid, Suzuki-Miyaura couplings can be performed under anhydrous conditions with the appropriate choice of base. For instance, using potassium trimethylsilanolate (TMSOK) as a base can facilitate the reaction in the absence of water.[7] However, for most large-scale applications, a biphasic solvent system containing water is employed to ensure efficient hydrolysis and reaction kinetics.
Q4: What are the key safety considerations when working with this compound on a large scale?
A4: While this compound itself is a relatively stable solid, the overall process safety of a large-scale Suzuki-Miyaura reaction must be carefully managed.[8] Key considerations include:
-
Exothermic Reactions: The reaction can be exothermic, especially upon addition of the palladium catalyst.[9] Proper heat management through controlled reagent addition and efficient reactor cooling is crucial to prevent thermal runaways.[10]
-
Flammable Solvents: Many solvents used in Suzuki-Miyaura reactions (e.g., toluene, THF) are flammable. Appropriate grounding, inerting, and ventilation are necessary to mitigate fire and explosion hazards.
-
Catalyst Handling: Palladium catalysts, especially in their active Pd(0) form, can be pyrophoric. Handling procedures should minimize exposure to air.
-
Base Handling: The bases used (e.g., carbonates, phosphates) can be corrosive or irritants. Appropriate personal protective equipment (PPE) should be worn.
A thorough process hazard analysis (PHA) should be conducted before any scale-up campaign.[11][12][13]
Scale-Up Considerations: From Bench to Production
Scaling a Suzuki-Miyaura reaction requires careful attention to several critical parameters that may have negligible effects at the lab scale but become significant in a production environment.
Catalyst and Ligand Selection
The choice of palladium precatalyst and ligand is paramount for a successful and efficient large-scale reaction, particularly when dealing with sterically hindered substrates like tert-butyltrifluoroborate.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Use air-stable, well-defined precatalysts such as Pd(OAc)₂, PdCl₂(dppf), or commercially available Buchwald precatalysts. | Ensures consistent activity and simplifies handling in a plant setting. Avoids the need for in-situ generation of the active catalyst from pyrophoric Pd(0) sources. |
| Ligand Selection | Electron-rich, bulky phosphine ligands like RuPhos, XPhos, or SPhos are often effective. | These ligands promote the oxidative addition of challenging aryl chlorides and facilitate the reductive elimination of the sterically demanding product.[14][15] |
| Catalyst Loading | Aim for the lowest effective catalyst loading (typically 0.1-1 mol%). | Minimizes cost and reduces the burden of palladium removal during workup. Optimization studies are crucial to determine the optimal loading for a specific substrate pair. |
Solvent and Base Selection
The solvent system and base play crucial roles in reaction kinetics, impurity profiles, and overall process viability.
| Parameter | Recommendation | Rationale |
| Solvent System | A biphasic mixture of an organic solvent (e.g., toluene, 2-MeTHF, CPME) and water is commonly used. | The aqueous phase facilitates the hydrolysis of the trifluoroborate and dissolves the inorganic base, while the organic phase solubilizes the substrates and the catalyst. |
| Base Selection | Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred. | These bases are cost-effective, readily available, and generally provide good reaction rates. The choice of base can influence the reaction kinetics and should be optimized.[16] |
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of Suzuki-Miyaura reactions with this compound in a question-and-answer format.
Q: My reaction is sluggish or has stalled. What are the potential causes and how can I resolve this?
A: A stalled reaction can be due to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting a Stalled Reaction
Q: I am observing significant formation of a homo-coupled byproduct of my aryl halide. What is causing this and how can I minimize it?
A: Homo-coupling of the aryl halide is a common side reaction in Suzuki-Miyaura couplings.
-
Potential Causes:
-
Oxygen in the reaction mixture: Residual oxygen can promote the oxidative homo-coupling of the palladium-aryl intermediate.
-
High temperatures: Elevated temperatures can sometimes favor homo-coupling pathways.
-
Inefficient transmetalation: If the transmetalation step is slow, the palladium-aryl intermediate has a longer lifetime and is more prone to side reactions.
-
-
Solutions:
-
Improve inerting: Ensure the reactor and all reagents are thoroughly deoxygenated. A nitrogen or argon sparge of the solvent and headspace is critical.
-
Optimize temperature: Evaluate if a lower reaction temperature can still provide a reasonable reaction rate while minimizing homo-coupling.
-
Enhance transmetalation: The choice of base and the presence of water are crucial for the efficient formation of the active boronate species. Consider screening different bases or adjusting the water content in your solvent system.
-
Q: The workup of my large-scale reaction is problematic, with emulsion formation and difficult phase separation. What can I do?
A: Emulsions and poor phase separation are common challenges during the aqueous workup of large-scale reactions.
Resolving Workup Challenges
Q: My final product has unacceptably high levels of residual palladium. What are the best strategies for palladium removal at scale?
A: Reducing palladium levels to meet regulatory requirements (often <10 ppm for active pharmaceutical ingredients) is a critical step.
| Method | Description | Advantages | Considerations |
| Carbon Treatment | Activated carbon is added to a solution of the crude product to adsorb the palladium. | Cost-effective and widely used. | Can sometimes lead to product loss on the carbon. The grade of carbon can significantly impact efficiency. |
| Thiol-Based Scavengers | Silica- or polymer-bound scavengers with thiol functional groups (e.g., SiliaMetS Thiol, MP-TMT) are used to chelate the palladium. | Highly effective and selective for palladium. | Can be more expensive than carbon. May require optimization of scavenger amount, temperature, and contact time. |
| Crystallization | Careful optimization of the final product crystallization can effectively purge palladium impurities. | Can be a very efficient and cost-effective method if the palladium species have low solubility in the crystallization solvent. | Highly dependent on the specific product and solvent system. May require significant development work. |
| Extraction | Aqueous washes with reagents like aqueous sodium bisulfite can help extract palladium species. | Can be integrated into the workup procedure. | May not be sufficient on its own to reach very low palladium levels. |
Experimental Protocols
General Laboratory-Scale Protocol
This protocol serves as a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inerting: Seal the flask and purge with nitrogen or argon for 15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) and the ligand (e.g., RuPhos, 1-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via cannula or syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Scale-Up Workflow
A Typical Scale-Up Workflow
References
- Molander, G. A., & Petrillo, D. E. (2008).
- Colombel, V., Presset, M., Oehlrich, D., Rombouts, F., & Molander, G. A. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry, 77(4), 1717–1730.
-
Vapourtec. (2021). Scale up of a continuous slurry Suzuki coupling with Vapourtec. Retrieved from [Link]
-
Novartis OAK. (2020). Continuous Flow Suzuki-Miyaura Couplings Under Aqueous Micellar Conditions in a CSTR Cascade Catalyzed by Fe/ppm Pd Nanoparticles. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
- Denmark, S. E., & Butler, C. R. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- BenchChem. (2025). An In-depth Technical Guide to this compound for Researchers and Drug Development Professionals.
- Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(23), 4559-4567.
- ResearchGate. (2023).
- Semproni, N. B., & Thomas, A. A. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 40(14), 2267–2276.
- BenchChem. (2025).
- Bio, M. M., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 353–360.
- Li, Y., et al. (2021). Development of a Computational Fluid Dynamics Model for Scaling-up Ambr Bioreactors. Biotechnology and Bioengineering, 118(11), 4349-4363.
- Semproni, N. B., & Thomas, A. A. (2021).
- Molander, G. A., & Brown, A. R. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 45(12), 2253–2264.
-
Novartis OAK. (2022). Continuous Slurry Plug Flow Fe/ppm Pd Nanoparticle-Catalyzed Suzuki-Miyaura Couplings in Water Utilizing Novel Solids Handling Equipment. Retrieved from [Link]
- Darses, S., & Genet, J.-P. (2018). Recent Advances in Organotrifluoroborates Chemistry. In Topics in Organometallic Chemistry (Vol. 63, pp. 1–34). Springer, Cham.
- Lipshutz, B. H., et al. (2021). Continuous slurry plug flow Fe/ppm Pd nanoparticle-catalyzed Suzuki–Miyaura couplings in water utilizing novel solid handling equipment. Green Chemistry, 23(21), 8566-8572.
- Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Pure and Applied Chemistry, 82(1), 113–122.
- ResearchGate. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface.
- Molander, G. A., & Figdore, D. J. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286.
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Molander, G. A., & Petrillo, D. E. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 73(15), 5831–5842.
- BenchChem. (2025). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
- ResearchGate. (2025).
- Publications. (2022). Multiphysics Computational Fluid Dynamics for Design and Scale-Up of CO2/Syngas Bioreactors.
- Sigma-Aldrich. (n.d.).
- Muthulakshmi, V. (2025). Role of computational fluid dynamics in modeling and scale-up of bioprocesses: by Vidya Muthulakshmi. YouTube.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Royal Society of Chemistry. (2016).
- ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(14), 5031–5037.
- ResearchGate. (2025).
- IChemE. (2009). PRACTICAL PROCESS SAFETY MANAGEMENT IN CHEMICAL MANUFACTURING.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (2018). Process safety management in manufacturing industries a review.
- MDPI. (2022).
- OSHA. (n.d.). Process Safety Management.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
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- 12. mdpi.com [mdpi.com]
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- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
"hydrolysis of potassium tert-butyltrifluoroborate under acidic or basic conditions"
Welcome to the technical support guide for the handling and hydrolysis of potassium tert-butyltrifluoroborate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we move beyond simple protocols to address the nuanced chemical behavior of organotrifluoroborates, providing troubleshooting advice and in-depth explanations to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and reactivity of this compound, particularly concerning its hydrolysis.
Q1: How stable is this compound compared to its boronic acid analog?
Potassium organotrifluoroborate salts, including the tert-butyl variant, are generally stable, crystalline, non-hygroscopic solids that can be stored at room temperature for extended periods without decomposition.[1] This offers a significant advantage over many of their corresponding boronic acids, which can be prone to dehydration to form boroxines, protodeboronation, or other degradation pathways, making accurate stoichiometry challenging.[1][2] The tetra-coordinate boron in the trifluoroborate salt is less susceptible to the side reactions that affect the tri-coordinate boronic acid.[3]
Q2: What is the underlying mechanism of hydrolysis for this compound?
The hydrolysis of an organotrifluoroborate to its corresponding boronic acid is not a single-step process but rather a series of equilibria. The process is initiated by the dissociation of a fluoride ion to generate a transient, trivalent organodifluoroborane intermediate (t-BuBF₂).[3] This intermediate is then susceptible to attack by water. The overall transformation is driven to completion by the sequestration of the released fluoride ions.[4]
The rate and dominant pathway of this hydrolysis are highly dependent on the pH and the presence of Lewis acids.
-
Under Acidic Conditions: Protons can assist in the removal of a fluoride ligand, facilitating the formation of the key organodifluoroborane intermediate, which is then rapidly hydrolyzed.
-
Under Basic Conditions: The role of base is paradoxical. While a stoichiometric amount of base is required to consume the HF generated during hydrolysis and drive the equilibrium toward the boronic acid, high concentrations of hydroxide can actually retard the initial fluoride dissociation step.[5] This phenomenon, known as the "acid-base paradox," occurs because the hydrolysis itself can be acid-catalyzed by the HF generated in situ. If the base is too concentrated, it quenches this catalytic HF too effectively, slowing the overall process.[5][6]
Q3: Why do I observe significant variability in my reaction times when using this compound under basic conditions?
This is a common and important observation linked to the "acid-base paradox" and environmental factors.[6] The rate of hydrolysis under nominally basic Suzuki-Miyaura conditions can be dramatically affected by:
-
Phase Splitting: In common solvent systems like THF/H₂O, strong inorganic bases (e.g., Cs₂CO₃) can induce phase splitting. This creates a small, highly basic aqueous phase and a larger organic phase with a much lower, near-neutral pH. The bulk of the hydrolysis occurs slowly in the organic phase.[4][5]
-
Stirring Rate: The efficiency of mixing affects the interfacial transfer of base between phases, thereby influencing the pH of the bulk medium where the trifluoroborate resides.[6]
-
Reaction Vessel Material & Shape: Borosilicate glass can act as a "fluorophile," sequestering fluoride ions and driving the hydrolysis equilibrium forward. The surface area and shape of the flask can therefore have a profound impact on the reaction rate.[4] An experiment run in a glass flask will proceed differently than one in a PTFE vessel.[4][5]
These factors can lead to long and variable induction periods, making reproducibility a challenge if they are not carefully controlled.[5]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: My Suzuki-Miyaura cross-coupling reaction is sluggish or fails entirely. Could hydrolysis of the tert-butyltrifluoroborate be the issue?
Answer: Yes, this is a distinct possibility. The active nucleophile in the Suzuki-Miyaura catalytic cycle is the boronic acid, which must be generated in situ from the trifluoroborate salt. If the rate of hydrolysis is slower than the rate of the catalytic turnover, the entire reaction will be slow because the catalyst is waiting for its substrate.
Troubleshooting Steps:
-
Analyze the Hydrolysis Rate: The rate of hydrolysis is highly dependent on the organic group. While electron-rich aryl and certain alkenyl trifluoroborates hydrolyze relatively quickly, alkyl groups like tert-butyl may have different hydrolysis kinetics.[3]
-
Consider a Pre-hydrolysis Step: If slow release is suspected to be the problem, you can convert the trifluoroborate to the boronic acid before adding the catalyst and coupling partner. A mild and effective method involves using silica gel in water.[3]
-
Re-evaluate Your Base/Solvent System: As discussed in the FAQs, the choice of base and solvent dramatically impacts the hydrolysis rate. For some systems, a homogeneous phase might be desirable to ensure a consistent pH. However, for many Suzuki-Miyaura reactions, the biphasic system generated by Cs₂CO₃ in THF/H₂O is beneficial for the catalytic cycle itself, even if it complicates hydrolysis.[4][5]
Problem: I am observing significant protodeboronation (loss of the tert-butyl group). How can I prevent this?
Answer: Protodeboronation is a key side reaction of boronic acids. One of the primary advantages of using an organotrifluoroborate is to minimize this by ensuring a slow, controlled release of the boronic acid. This keeps the instantaneous concentration of the sensitive boronic acid low.[5][6]
Troubleshooting Steps:
-
Avoid High Temperatures: If your reaction conditions permit, try lowering the temperature. Protodeboronation is often accelerated at higher temperatures.
-
Do NOT Pre-hydrolyze: In this case, the "slow-release" strategy is your friend. Avoid intentionally converting all of your trifluoroborate to the boronic acid at the start of the reaction. Let it hydrolyze slowly under the reaction conditions.
-
Control the pH: Extremely acidic or basic conditions can promote protodeboronation. The near-neutral pH in the bulk phase of a THF/H₂O/Cs₂CO₃ system can be beneficial here.[5] If you are using a single-phase system, ensure your base is not overly strong or in large excess.
Problem: How can I reliably and completely hydrolyze my this compound to the corresponding boronic acid for other applications?
Answer: When the goal is the quantitative conversion to the boronic acid rather than slow release, a dedicated protocol is needed. A highly effective, mild, and general method utilizes silica gel as a Lewis acid and fluoride scavenger.[3]
Key Principles of the Silica Gel Method:
-
Lewis Acidity: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can coordinate to the fluoride ions, facilitating their dissociation from the boron center.
-
Fluoride Sequestration: Silica gel acts as an excellent and easily removable "fluorophile," capturing the released fluoride and driving the reaction to completion.[3][4]
-
Mild Conditions: The reaction proceeds efficiently in water at room temperature, avoiding harsh pH conditions that could degrade sensitive substrates.[3]
Experimental Protocols
Protocol 1: General Procedure for Controlled Hydrolysis using Silica Gel
This protocol is adapted from work by Kaur, et al., and is effective for a wide range of organotrifluoroborates.[3]
Materials:
-
This compound
-
Silica gel (standard flash chromatography grade, 230-400 mesh)
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add silica gel (1.0 equiv by mass).
-
Add deionized water to achieve a substrate concentration of approximately 0.33 M.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by ¹¹B NMR or ¹⁹F NMR spectroscopy. For alkyltrifluoroborates, complete conversion is often observed within 1-4 hours.[3]
-
Upon completion, transfer the slurry to a separatory funnel and extract the aqueous phase with diethyl ether or ethyl acetate (3 x volume of water).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the tert-butylboronic acid.
Note: The optimal reaction time may vary. It is recommended to monitor the first run of a new substrate closely.
| Substrate Type | Typical Hydrolysis Time (Silica Gel Method) | Reference |
| Electron-Rich Aryl | ~1 hour | [3] |
| Electron-Poor Aryl | 4 - 24 hours | [3] |
| Alkenyl & Alkyl | ~1 hour | [3] |
References
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Chemistry Portal. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Synfacts. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Supporting Information. University of Bristol Research Portal. [Link]
-
Kaur, H., Zaid, Y., & Ramapanicker, R. (2010). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 12(1), 164-167. [Link]
-
Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
Sources
Validation & Comparative
A Head-to-Head Comparison for the Modern Chemist: Potassium Tert-butyltrifluoroborate vs. Tert-butylboronic Acid in Suzuki Coupling
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the organoboron reagent is pivotal to the success of this transformation. While boronic acids have long been the traditional workhorses, potassium organotrifluoroborates have emerged as robust and often superior alternatives.[2][3] This guide provides an in-depth, objective comparison between potassium tert-butyltrifluoroborate and tert-butylboronic acid, offering experimental insights to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical and Handling Properties
A primary distinction between these two reagents lies in their stability and ease of handling. This compound is a crystalline, free-flowing solid that boasts remarkable stability to both air and moisture.[4][5] This allows for indefinite storage at room temperature without special precautions, simplifying experimental setup and enhancing reproducibility.[5][6] In stark contrast, tert-butylboronic acid is more susceptible to decomposition. Boronic acids, in general, can undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved, rendering the reagent inactive.[2][7] They also exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate stoichiometry and affect reactivity.[2][4]
| Property | This compound | Tert-butylboronic Acid |
| CAS Number | 1260112-05-7[5] | 123324-71-0[8] |
| Molecular Formula | C₄H₉BF₃K[9] | C₄H₁₁BO₂[10] |
| Molecular Weight | 164.02 g/mol [5] | 101.94 g/mol [10] |
| Appearance | White to off-white solid[5] | Flammable solid[10] |
| Stability | Air and moisture stable; can be stored indefinitely at room temperature.[5] | Prone to protodeboronation and formation of boroxine anhydrides.[2] |
| Handling | No special precautions required for handling and storage.[6] | Requires careful handling to avoid decomposition. |
| Solubility | Soluble in acetone and acetonitrile.[5] | Soluble in various organic solvents. |
The Suzuki-Miyaura Catalytic Cycle: Mechanistic Entry Points
The efficacy of both reagents is rooted in the palladium-catalyzed Suzuki-Miyaura coupling cycle. The cycle fundamentally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][11] The primary difference between this compound and tert-butylboronic acid lies in how they enter the transmetalation step.
Tert-butylboronic acid requires activation by a base to form a more nucleophilic boronate species (R-B(OR)₃⁻), which then participates in the transmetalation with the palladium(II) complex.[12][13] this compound, a tetracoordinate boron species, is also activated by a base, which is thought to facilitate the slow release of a tricoordinate boron species or a related reactive intermediate that engages in the transmetalation step.[14] The tetracoordinate nature of the trifluoroborate provides a protective reservoir of the organoboron reagent, making it less susceptible to premature decomposition.[15]
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- 9. Potassium tert-butyltrifluoroboranuide | C4H9BF3K | CID 63702250 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Potassium tert-Butyltrifluoroborate and its Alternatives
For drug development professionals and researchers in synthetic chemistry, the choice of organoboron reagent is critical. Potassium tert-butyltrifluoroborate has emerged as a superior building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its remarkable stability to air and moisture, crystalline nature, and predictable reactivity offer significant advantages over traditional boronic acids.[1]
This guide provides an in-depth spectroscopic comparison of this compound with its common alternatives: tert-butylboronic acid and tert-butylboronic acid pinacol ester. By understanding their distinct spectroscopic signatures, researchers can unambiguously identify their reagents, monitor reaction progress, and characterize their products with confidence. We will delve into the causality behind experimental choices and present self-validating protocols grounded in authoritative references.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Characterization Tool
NMR is the most powerful technique for the structural elucidation of organoboron compounds. The presence of four NMR-active nuclei (¹H, ¹³C, ¹¹B, and ¹⁹F) in this compound provides a wealth of information, creating a unique and unambiguous fingerprint.
Spectroscopic Signature of this compound
The key to identifying this compound lies in recognizing its tetracoordinate boron center, which profoundly influences the entire spectrum.
-
¹H-NMR: The nine equivalent protons of the tert-butyl group appear as a sharp singlet, typically observed around 0.8 ppm in DMSO-d₆. The simplicity of this signal is advantageous for monitoring conversions in complex reaction mixtures.
-
¹³C-NMR: The spectrum displays two signals: one for the methyl carbons (~27 ppm) and one for the quaternary carbon directly attached to the boron. This C-B signal is often broad due to quadrupolar relaxation from the attached ¹¹B nucleus, a characteristic feature of organoboron compounds.[2][3]
-
¹¹B-NMR: This is perhaps the most diagnostic spectrum. As a tetracoordinate species, the boron nucleus is highly shielded and appears far upfield, typically between +3 to +6 ppm .[4] It presents as a clean 1:3:3:1 quartet due to coupling with the three equivalent fluorine atoms (¹J-BF). This distinct multiplicity and chemical shift unequivocally distinguish it from its trigonal boronic acid counterparts.[2][3]
-
¹⁹F-NMR: The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this an invaluable tool.[3][5] The three equivalent fluorine atoms appear as a sharp signal around -135 to -140 ppm (referenced to an external standard like CF₃CO₂H).[2][3] The signal is split into a 1:1:1:1 quartet due to coupling with the ¹¹B nucleus (¹J-FB), mirroring the ¹¹B spectrum and providing definitive structural confirmation.[2][3]
Comparative NMR Analysis
The spectroscopic differences between this compound and its alternatives are stark, arising primarily from the coordination state of the boron atom.
| Compound | Key ¹H-NMR Signal (t-Bu) | ¹¹B-NMR Chemical Shift (δ) | Key Feature |
| This compound | ~0.8 ppm (singlet) | ~3-6 ppm (quartet) | Tetracoordinate, shielded boron; shows B-F coupling. |
| tert-Butylboronic Acid | ~1.0 ppm (singlet) | ~30-33 ppm (broad singlet) | Tricoordinate, deshielded boron; broad B-OH signal. |
| tert-Butylboronic Acid Pinacol Ester | ~1.0 ppm (t-Bu), ~1.2 ppm (pinacol) | ~30-33 ppm (broad singlet) | Tricoordinate, deshielded boron; characteristic pinacol signals. |
As the table illustrates, the ¹¹B-NMR chemical shift provides the most direct evidence of structure. The upfield shift of ~25 ppm for the trifluoroborate salt reflects the change from a neutral, sp²-hybridized boron in acids and esters to an anionic, sp³-hybridized, tetrahedral center.[4]
Experimental Protocol & Workflow: Acquiring High-Quality NMR Data
Trustworthy data begins with a robust protocol. The choice of solvent and reference is critical for organotrifluoroborates.
Detailed Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve ~10-15 mg of the this compound salt in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for these polar salts.
-
Instrumentation & Referencing:
-
Spectra should be acquired on a spectrometer with a minimum field strength of 300 MHz.
-
¹H-NMR: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.[2]
-
¹³C-NMR: Reference the spectrum to the central peak of the DMSO-d₆ multiplet at 39.5 ppm.[2]
-
¹¹B-NMR: Use a boron-free quartz NMR tube to avoid broad background signals from standard borosilicate glass tubes.[6] Reference the spectrum to an external standard of 15% BF₃·OEt₂ in CDCl₃ at 0.0 ppm.[2][6]
-
¹⁹F-NMR: Reference the spectrum to an external standard of trifluoroacetic acid (CF₃CO₂H) at 0.0 ppm.[2]
-
-
¹¹B Acquisition Insight: The ¹¹B nucleus has a quadrupole moment which can lead to line broadening. To resolve the B-F coupling clearly, it is often beneficial to use a modified pulse sequence with a longer delay time, which allows for better relaxation and results in sharper signals.[2][3]
Diagram: NMR Analysis Workflow
Caption: Workflow for robust NMR analysis of potassium organotrifluoroborates.
Part 2: Vibrational Spectroscopy (FT-IR & Raman)
Vibrational spectroscopy provides complementary information, primarily identifying the presence of key functional groups. For this compound, the B-F bond vibrations are particularly diagnostic.
This compound
-
C-H Vibrations: The spectrum is dominated by C-H stretching and bending modes from the tert-butyl group in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.
-
B-F Vibrations: The most characteristic feature is a series of very strong, sharp absorption bands between 950-1150 cm⁻¹ . These correspond to the B-F stretching modes of the [R-BF₃]⁻ anion. The intensity and sharpness of these bands are a clear indicator of the trifluoroborate salt's presence.
Comparative Vibrational Analysis
In contrast, the IR spectrum of tert-butylboronic acid is defined by its hydroxyl groups.
| Compound | Key IR Absorption Bands (cm⁻¹) | Interpretation |
| This compound | 950-1150 (very strong, sharp) | B-F Stretch |
| 2850-3000 (strong) | C-H Stretch | |
| tert-Butylboronic Acid | 3200-3400 (strong, very broad) | O-H Stretch |
| 1320-1380 (strong) | B-O Stretch | |
| 2850-3000 (strong) | C-H Stretch |
The absence of the broad O-H band and the presence of the intense B-F absorptions provide a rapid and effective method to distinguish the trifluoroborate salt from its boronic acid precursor using FT-IR.
Experimental Protocol & Workflow: ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.
Detailed Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Diagram: FT-IR Analysis Workflow
Caption: Streamlined workflow for ATR-FT-IR analysis of solid organoboron reagents.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is used for confirming molecular weight and probing fragmentation patterns. For ionic salts like this compound, Electrospray Ionization (ESI) is the technique of choice.
-
Analysis of this compound: In negative-ion mode ESI-MS , the primary species observed will be the [C₄H₉BF₃]⁻ anion . The calculated monoisotopic mass for this anion is 125.07 Da . Observing this peak provides excellent confirmation of the compound's integrity.
-
Comparative Analysis: In contrast, boronic acids are typically analyzed in positive-ion mode and are prone to dehydration or forming adducts with the solvent or matrix. This often leads to more complex and less easily interpretable spectra compared to the clean anion detection for trifluoroborate salts.
Conclusion
The spectroscopic characterization of this compound is straightforward and definitive. The combination of multinuclear NMR, particularly the diagnostic quartets in ¹¹B and ¹⁹F NMR, provides an unambiguous structural fingerprint that clearly distinguishes it from its trigonal precursors like tert-butylboronic acid. This is complemented by the strong, characteristic B-F stretching bands in the IR spectrum and the clean detection of the [t-BuBF₃]⁻ anion by ESI-MS. These clear, predictable spectroscopic properties, born from its inherent stability, are a primary reason why this compound is a trusted and superior reagent for modern synthetic chemistry.
References
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
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Menezes, P. H., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Potassium tert-butyltrifluoroboranuide. PubChem Compound Database. Retrieved January 19, 2026, from [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4315–4376. [Link]
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University of Sheffield. (n.d.). Boron NMR. Retrieved January 19, 2026, from [Link]
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AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 19, 2026, from [Link]
-
South Dakota State University. (n.d.). ¹¹B NMR Chemical Shifts. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to Validating the Purity of Synthesized Potassium tert-Butyltrifluoroborate
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not a trivial detail—it is the bedrock of reproducible and reliable results. Potassium tert-butyltrifluoroborate (t-BuBF3K) has become an indispensable reagent in modern organic synthesis, prized for its stability and efficacy in palladium-catalyzed cross-coupling reactions.[1][2] However, its utility is directly proportional to its purity. This guide provides an in-depth comparison of analytical techniques to rigorously validate the purity of synthesized t-BuBF3K, moving beyond simple characterization to a holistic, self-validating purity assessment workflow.
The Imperative for a Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates different physicochemical properties of the molecule. A robust purity validation strategy, therefore, relies on the orthogonal application of several techniques. This approach ensures that impurities, which may be invisible to one method, are detected by another.
The most common synthesis route involves the reaction of tert-butylboronic acid with potassium hydrogen fluoride (KHF₂).[1][3] This seemingly straightforward reaction can introduce several potential impurities:
-
Unreacted tert-Butylboronic Acid: The primary starting material.
-
Potassium Fluoride/Bifluoride: Inorganic starting materials or byproducts.
-
Boronic Acid Dehydration Products: Anhydrides or boroxines formed from the starting material.
-
Hydrolysis Products: The t-BuBF3K salt can hydrolyze back to the boronic acid, especially in the presence of moisture or on silica gel.[1][4]
A comprehensive validation workflow is designed to unambiguously identify and quantify these, and other, potential contaminants.
Logical Workflow for Purity Validation
The following diagram illustrates a recommended workflow for the comprehensive purity assessment of newly synthesized this compound.
Caption: Workflow for t-BuBF3K Purity Validation.
Comparative Analysis of Key Validation Techniques
The following sections detail the core analytical techniques, explaining their principles, experimental protocols, and what they reveal about the purity of your t-BuBF3K sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Purity Analysis
NMR is arguably the most powerful technique for both structural confirmation and purity assessment of organotrifluoroborates.[5][6][7] A multi-nuclear approach (¹H, ¹⁹F, ¹¹B, and ¹³C) is essential.
-
¹H NMR provides a simple, clean spectrum for the tert-butyl group. Its primary utility is in quantitative analysis (qNMR) against a certified internal standard.
-
¹⁹F NMR is highly sensitive and directly probes the trifluoroborate moiety. The chemical shift is indicative of the fluorine atoms' environment, and the presence of a single, sharp resonance is a strong indicator of purity.[5] The expected chemical shift range for organotrifluoroborates is between -129 to -141 ppm.[5][7]
-
¹¹B NMR directly observes the boron atom. Boronic acids and trifluoroborates have distinct chemical shifts, making ¹¹B NMR an excellent tool for detecting starting material contamination.
-
¹³C NMR confirms the carbon skeleton of the tert-butyl group.
For an unambiguous purity value, qNMR is the gold standard, offering traceability to the International System of Units (SI).[8][9] It compares the integral of a specific proton signal from the analyte with that of a known mass of a high-purity internal standard.[10][11][12]
Experimental Protocol: qNMR Analysis
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-15 mg of the synthesized this compound into an NMR tube.[10]
-
Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into the same tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte's signal.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) to completely dissolve both the sample and the standard.[11]
-
-
Data Acquisition:
-
Use a single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest. This is critical for accurate quantification. A D1 of 30-60 seconds is recommended.
-
Acquire the spectrum at a constant, regulated temperature (e.g., 298 K).[10]
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.
-
-
Data Processing & Calculation:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved singlet of the tert-butyl protons (~0.8 ppm) and a well-resolved signal from the internal standard.
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
| Nucleus | Expected Chemical Shift (ppm) | Key Purity Indicators |
| ¹H | ~0.8 (s, 9H) | A single, sharp singlet. Absence of other peaks. |
| ¹⁹F | -129 to -141 | A single, sharp resonance. Absence of signals for KHF₂ or other fluoride species. |
| ¹¹B | ~3-6 (broad quartet, JB-F) | A characteristic quartet due to coupling with fluorine. Absence of a broad peak around 20-30 ppm (indicative of boronic acid). |
| ¹³C | ~28 (quartet, C(CH₃)₃), ~35 (broad, B-C) | Two distinct signals corresponding to the methyl carbons and the quaternary carbon attached to boron. |
Note: Chemical shifts can vary slightly based on solvent and concentration. Data is compiled from general knowledge and spectral databases.
Mass Spectrometry (MS)
MS validates the mass-to-charge ratio (m/z) of the anionic component of the salt, confirming its molecular identity.
-
Technique: Electrospray Ionization (ESI) in negative ion mode is the method of choice. It is a "soft" ionization technique that allows for the direct observation of the [t-BuBF₃]⁻ anion without fragmentation.
-
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the ion to within a few parts per million (ppm), leaving little doubt as to its identity.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the solution directly into the ESI source operating in negative ion mode.
-
Data Interpretation: Look for a prominent peak corresponding to the calculated mass of the [C₄H₉BF₃]⁻ anion.
| Ion | Calculated Exact Mass | Observed Mass (HRMS) |
| [C₄H₉¹¹BF₃]⁻ | 127.0706 | Should be within 5 ppm |
| [C₄H₉¹⁰BF₃]⁻ | 126.0739 | Observed as an isotopic peak |
Note: The presence of the correct isotopic pattern for boron (~19.9% ¹⁰B, ~80.1% ¹¹B) provides further confirmation.
Elemental Analysis (EA)
Elemental analysis provides a quantitative measure of the percentage of Carbon, Hydrogen, and Nitrogen (CHN analysis). This is an orthogonal, bulk analysis technique that validates the empirical formula of the compound.[13]
-
Principle: The sample is combusted in a high-temperature, oxygen-rich environment, and the resulting gases (CO₂, H₂O) are quantified.[13]
-
Trustworthiness: The measured percentages of C and H are compared to the theoretical values. A close match (typically within ±0.4%) is strong evidence of high purity and the absence of significant organic or inorganic impurities that would alter the elemental ratios.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A small, accurately weighed amount of the dried sample (2-3 mg) is placed in a tin capsule.
-
Analysis: The sample is combusted in an elemental analyzer.
-
Data Interpretation: Compare the experimental %C and %H values to the theoretical values for C₄H₉BF₃K.
| Element | Theoretical Percentage | Acceptable Range |
| Carbon (C) | 29.29% | 28.89% - 29.69% |
| Hydrogen (H) | 5.53% | 5.13% - 5.93% |
Calculated based on a molecular weight of 164.02 g/mol .[1]
Comparison of Purity Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| qNMR | Absolute purity (quantitative), structural info | SI-traceable[8], highly accurate, detects a wide range of impurities. | Requires a certified standard, longer acquisition times for high accuracy. |
| ¹⁹F & ¹¹B NMR | Structural confirmation (qualitative) | Highly sensitive to the boron-fluorine environment, excellent for detecting starting materials. | Not inherently quantitative without standards. |
| HRMS | Elemental composition, molecular identity | Extremely high mass accuracy and sensitivity. | Not quantitative, may not detect all impurities (e.g., isomers, inorganic salts). |
| Elemental Analysis | Bulk elemental composition | Validates empirical formula, detects inorganic or solvent impurities that affect C/H ratio. | Insensitive to impurities with similar elemental composition, requires ±0.4% deviation tolerance. |
| X-Ray Crystallography | Absolute structure, definitive proof of identity | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain[3]; does not assess bulk purity. |
Conclusion and Best Practices
Validating the purity of synthesized this compound requires a disciplined, multi-faceted approach. While a clean ¹H and ¹⁹F NMR spectrum may suggest a successful synthesis, it does not guarantee purity.
-
Initial Screen: Obtain ¹H, ¹⁹F, and ¹¹B NMR spectra to confirm the identity of the product and check for obvious impurities like residual tert-butylboronic acid.
-
Absolute Purity: Perform a carefully executed ¹H qNMR experiment against a certified internal standard to assign a definitive purity value.
-
Orthogonal Confirmation: Corroborate the purity assessment with at least one orthogonal technique. High-resolution mass spectrometry confirms the molecular identity, while elemental analysis validates the bulk composition.
By integrating these techniques into a logical workflow, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.
References
- Benchchem. An In-depth Technical Guide to the Crystal Structure Determination of this compound.
- Benchchem. An In-depth Technical Guide to this compound for Researchers and Drug Development Professionals.
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da Silva, F. G., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. Available from: [Link]
-
PubMed. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Available from: [Link]
- Benchchem. Application Notes and Protocols: this compound in Pharmaceutical Synthesis.
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Shmakov, M. M., et al. The organoboron compounds: their Lewis acidity and catalytic activity. Catalysis Reviews. Available from: [Link]
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ResearchGate. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Available from: [Link]
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AWS. qNMR - Quantitative Analysis by NMR. Available from: [Link]
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PubChem. Potassium tert-butyltrifluoroboranuide. Available from: [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available from: [Link]
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Wikipedia. Organoboron chemistry. Available from: [Link]
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Singh, T., & G.S., S. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available from: [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]
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Wiley-VCH. The Chemistry of Organoboron Compounds, 2 Volume Set. Available from: [Link]
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ResearchGate. (a) ¹H NMR (b) ¹³C NMR (c) ¹⁹F NMR, and (d) ¹¹B NMR spectrum of... Available from: [Link]
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Bruker. Quantitative NMR Spectroscopy.docx. Available from: [Link]
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Organic Syntheses. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Available from: [Link]
-
Exeter Analytical. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]
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ResearchGate. Boron Determination—A Review of Analytical Methods. Available from: [Link]
-
ResearchGate. A review of techniques for the analysis of boron in the development of neutron capture therapy agents. Available from: [Link]
-
Organic Syntheses. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Available from: [Link]
-
ResearchGate. Crystal structure of potassium trifluoroborate salt 10. Thermal... Available from: [Link]
-
ChemRxiv. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Available from: [Link]
-
PubMed. Analytical techniques for boron and boron 10 analysis in a solid experimental tumor EO. 771. Available from: [Link]
-
Organic Chemistry Portal. Potassium vinyltrifluoroborate synthesis. Available from: [Link]
-
ACS Publications. Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Available from: [Link]
-
Oakwood Chemical. Potassium tert-butyl trifluoroborate, 95%. Available from: [Link]
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A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with Potassium tert-Butyltrifluoroborate
For researchers, medicinal chemists, and professionals in drug development, the formation of carbon-carbon bonds is a foundational element of molecular construction. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field, prized for its functional group tolerance and mild reaction conditions.[1] The advent of potassium organotrifluoroborates has further refined this methodology, offering superior stability and ease of handling compared to their boronic acid counterparts.[2][3] Among these, potassium tert-butyltrifluoroborate is of particular interest for introducing the sterically demanding tert-butyl group, a motif often employed to enhance metabolic stability or modulate lipophilicity in drug candidates.[4][5]
This guide provides an in-depth comparison of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this compound with aryl halides. We will delve into the mechanistic underpinnings of catalyst selection, present comparative data, and offer detailed experimental protocols to empower you to optimize your synthetic strategies.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is paramount to appreciating the nuances of catalyst performance. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving a potassium organotrifluoroborate is a well-defined sequence of oxidative addition, transmetalation, and reductive elimination.[1] The efficiency of each step is profoundly influenced by the choice of palladium source, ligand, base, and solvent.
The cycle commences with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[6] Subsequently, in the presence of a base, the organotrifluoroborate undergoes transmetalation, transferring the tert-butyl group to the palladium center.[7] The final step is reductive elimination, which forges the desired carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst is critical and can be broadly categorized into traditional palladium salts combined with ligands, and pre-formed palladium precatalysts, such as palladacycles.
Traditional Palladium Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Palladium(II) acetate and tris(dibenzylideneacetone)dipalladium(0) are common starting points. Their effectiveness is entirely dependent on the accompanying phosphine ligand. For the coupling of a sterically hindered nucleophile like this compound, bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the reductive elimination steps.
Buchwald Biarylphosphine Ligands and Palladacycle Precatalysts
The Buchwald group has developed a suite of highly effective biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) and their corresponding palladacycle precatalysts.[8] These precatalysts are air- and moisture-stable Pd(II) complexes that readily generate the active Pd(0) species under the reaction conditions.[8] This ensures a reliable and reproducible initiation of the catalytic cycle, often leading to higher yields, lower catalyst loadings, and shorter reaction times, especially for challenging substrates.[8][9]
The following table summarizes the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of aryl halides with organotrifluoroborates, providing a comparative overview based on literature findings.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield Range (%) | Key Advantages & Considerations |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 80-95 | Effective for a range of aryl bromides. Ligand choice is critical.[4][10] |
| PdCl₂(dppf) | (integrated) | Cs₂CO₃ | THF/H₂O | 80-100 | 70-90 | A robust and versatile catalyst, particularly for heteroaryl couplings.[10] |
| Buchwald G3 Precatalyst | XPhos | K₃PO₄ | Dioxane/H₂O | RT - 80 | 85-99 | Highly active, allowing for room temperature reactions and low catalyst loadings.[8][9] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | 80-100 | 80-98 | Excellent for coupling with aryl chlorides.[10] |
| Pd/P(t-Bu)₃ | P(t-Bu)₃ | KF | Dioxane | RT - 80 | 75-95 | A versatile system for a broad scope of aryl halides, including chlorides.[6][7] |
Note: The data presented is a synthesis from various sources and should be used as a qualitative guide. Yields are highly substrate-dependent.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound using both a traditional catalyst system and a modern Buchwald precatalyst.
Protocol 1: Traditional Catalyst System - Pd(OAc)₂ with SPhos
This protocol is representative of a widely used method employing a palladium salt and a biarylphosphine ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Add palladium(II) acetate and SPhos.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald G3 Precatalyst System
This protocol leverages a modern, highly active palladacycle precatalyst for a potentially faster and more efficient reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
XPhos Pd G3 (0.01 mmol)
-
1,4-Dioxane (4 mL)
-
Water (0.4 mL)
Procedure:
-
In a glovebox, add the aryl bromide, this compound, potassium phosphate, and XPhos Pd G3 to a dry reaction vial equipped with a magnetic stir bar.
-
Add 1,4-dioxane and water.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with a standard aqueous workup and purification as described in Protocol 1.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for setting up, running, and analyzing a Suzuki-Miyaura cross-coupling reaction in a research setting.
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A Comparative Guide to Reagents for tert-Butylation: Alternatives to Potassium tert-Butyltrifluoroborate
The introduction of the tert-butyl group is a cornerstone strategy in modern medicinal chemistry and materials science. Its significant steric bulk can lock in specific molecular conformations, enhance metabolic stability by shielding reactive sites, and modulate lipophilicity, thereby improving the pharmacokinetic profile of drug candidates. For years, potassium tert-butyltrifluoroborate has been a reliable reagent for this purpose, valued for its stability and ease of handling in Suzuki-Miyaura cross-coupling reactions.[1][2] However, the landscape of synthetic chemistry is ever-evolving, and a range of powerful alternatives now offer distinct advantages in terms of reactivity, functional group tolerance, and reaction mechanism.
This guide provides an in-depth comparison of key alternatives to this compound for introducing tert-butyl groups. We will explore the mechanistic underpinnings, practical advantages, and inherent limitations of each reagent class, supported by experimental data and detailed protocols to empower researchers in selecting the optimal tool for their specific synthetic challenge.
The Benchmark: A Brief on this compound
This compound (t-BuBF₃K) is a white, crystalline solid that is significantly more stable to air and moisture than its boronic acid counterpart.[1][3] This stability simplifies storage and handling. In Suzuki-Miyaura cross-coupling, the trifluoroborate salt requires activation, typically by a base, to slowly release the active boronic acid in situ, a process that can mitigate the often-problematic protodeboronation side reaction.[1][3] Despite its utility, its application is largely confined to palladium-catalyzed cross-coupling, and the conditions required may not be suitable for highly sensitive or complex substrates.
I. Organometallic Powerhouses: Grignard and Organozinc Reagents
tert-Butyl Grignard Reagents (t-BuMgCl, t-BuLi)
tert-Butylmagnesium chloride and tert-butyllithium are among the most powerful and readily available nucleophiles for introducing a tert-butyl group. Their high reactivity makes them suitable for a range of transformations, including Kumada and Negishi-type cross-coupling reactions.[4]
Mechanistic Insight: In a typical iron- or cobalt-catalyzed cross-coupling, the catalytic cycle begins with the reduction of the metal pre-catalyst by the Grignard reagent to a low-valent state. Oxidative addition of the organic halide to this active species, followed by transmetalation with the tert-butyl Grignard reagent and subsequent reductive elimination, yields the desired product.
Advantages:
-
High Reactivity: Can couple with a wide range of electrophiles, including less reactive aryl chlorides.
-
Cost-Effective: These reagents are commercially available at a large scale and are relatively inexpensive.
Limitations:
-
High Basicity: Their extreme basicity severely limits functional group tolerance. Substrates with acidic protons (alcohols, amines, even some esters) are incompatible.
-
Safety and Handling: tert-Butyllithium is pyrophoric, and both reagents are highly sensitive to moisture and air, requiring stringent anhydrous and anaerobic techniques.
-
β-Hydride Elimination: In reactions with alkyl halides, the formation of isomeric byproducts via β-hydride elimination can be a significant issue, although specialized catalyst systems can mitigate this.[4]
tert-Butylzinc Reagents (t-Bu₂Zn, t-BuZnX)
Organozinc reagents, typically used in Negishi cross-coupling, offer a milder alternative to their Grignard counterparts.[5][6] They are generally prepared in situ from tert-butyl Grignard or lithium reagents via transmetalation with a zinc salt (e.g., ZnCl₂).
Mechanistic Insight: The Negishi coupling follows a classic palladium-catalyzed cycle. The key difference lies in the transmetalation step, where the organozinc reagent transfers the tert-butyl group to the palladium(II) center. This step is often faster and more efficient than with many other organometallic reagents, particularly for sterically hindered groups.[6][7]
Advantages:
-
Enhanced Functional Group Tolerance: Organozinc reagents are significantly less basic than Grignards, tolerating a broader range of functional groups like esters, nitriles, and ketones.[6][8]
-
High Selectivity: They often provide excellent yields with minimal side reactions, such as β-hydride elimination, especially with well-designed ligands like CPhos.[6][7]
Limitations:
-
Preparation Required: They are typically not isolated and must be prepared fresh for each reaction.
-
Air and Moisture Sensitivity: While more tolerant than Grignards, they still require anhydrous and inert atmosphere conditions.
II. The Suzuki-Miyaura Family: Alternative Boron Reagents
While t-BuBF₃K is itself a Suzuki-Miyaura reagent, other boron-based alternatives exist with different reactivity profiles.
tert-Butylboronic Acid and its Esters (e.g., Pinacol Ester)
tert-Butylboronic acid is the direct precursor to t-BuBF₃K.[9] While less stable, it can be more reactive in some systems, circumventing the need for the fluoride-mediated activation step. Boronate esters, such as the pinacol ester, offer a balance of stability and reactivity and are widely used.
Mechanistic Insight: The mechanism is the classic Suzuki-Miyaura catalytic cycle. A key step is the transmetalation of the tert-butyl group from the boron atom to the palladium center, which is facilitated by a base. The nature of the base and the boron substituent (hydroxyl vs. pinacol) can influence the rate and efficiency of this step.
Advantages:
-
High Functional Group Tolerance: Like t-BuBF₃K, boronic acids and esters are compatible with a vast array of functional groups.
-
Well-Understood Reactivity: The Suzuki-Miyaura reaction is one of the most studied and reliable cross-coupling reactions.
Limitations:
-
Boronic Acid Instability: tert-Butylboronic acid is prone to dehydration to form cyclic boroxines and can undergo protodeboronation, reducing its effective stoichiometry.[10]
-
Sluggish Reactivity: The steric bulk of the tert-butyl group can sometimes lead to slow or inefficient transmetalation, requiring higher catalyst loadings or more forcing conditions.
III. Radical Approaches: A Modern Frontier
Radical-based methods offer an entirely different mechanistic pathway, avoiding the use of pre-formed organometallic reagents and often exhibiting orthogonal reactivity.
Photoredox-Catalyzed tert-Butylation
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions.[11][12] Sources of the tert-butyl radical can include carboxylic acids (like pivalic acid) or specialized reagents that release the radical upon single-electron transfer.[12]
Mechanistic Insight: A photocatalyst, upon absorbing light, becomes excited and can engage in a single-electron transfer (SET) with a tert-butyl precursor. This generates a tert-butyl radical, which can then add to a (hetero)aromatic substrate in a Minisci-type reaction.[11][13] An oxidant is then required to turn over the catalytic cycle and regenerate the aromaticity of the product.
Advantages:
-
Exceptional Mildness: Reactions are often run at room temperature under visible light, preserving delicate functional groups.
-
Orthogonal Reactivity: Ideal for late-stage functionalization of complex molecules, particularly electron-deficient heteroarenes which are challenging substrates for traditional cross-coupling.[11][14]
-
Avoids Organometallics: Circumvents the need for sensitive Grignard or organozinc reagents.
Limitations:
-
Substrate Scope: Often most effective for electron-deficient (hetero)arenes.
-
Regioselectivity: Controlling the position of radical addition can be challenging and is dictated by the electronic properties of the substrate.
-
Specialized Equipment: Requires photoreactors or specialized LED setups.
Performance Comparison
| Reagent Class | Stability / Handling | Functional Group Tolerance | Reactivity | Cost | Primary Use Case |
| t-BuBF₃K (Benchmark) | High (Air/moisture stable solid) | High | Moderate | Suzuki-Miyaura Coupling | |
| tert-Butyl Grignard | Low (Pyrophoric, moisture sensitive) | Very Low | Very High | $ | Kumada Coupling, Strong Nucleophile |
| tert-Butylzinc | Low (Moisture sensitive) | Moderate | High | Negishi Coupling | |
| tert-Butylboronic Acid/Esters | Moderate (Prone to decomposition) | High | Moderate-High | Suzuki-Miyaura Coupling | |
| Radical Precursors | Varies (Generally stable) | Very High | Varies | Photoredox/Radical Addition |
Experimental Protocols
Protocol 1: Cobalt-Catalyzed Cross-Coupling with t-BuMgCl
This protocol is adapted from a procedure for the coupling of alkyl halides with tertiary alkyl Grignard reagents.[4]
Reaction Workflow:
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add CoCl₂ (2.6 mg, 0.02 mmol, 2 mol%) and LiI (5.4 mg, 0.04 mmol, 4 mol%).
-
Add n-octyl bromide (193 mg, 1.0 mmol, 1.0 equiv) followed by anhydrous THF (2 mL).
-
Add 1,3-butadiene (2.0 mmol, 2.0 equiv).
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add tert-butylmagnesium chloride (1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 1.2 equiv) dropwise.
-
Remove the cooling bath and place the flask in an oil bath preheated to 50 °C. Stir for 5 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2,2-dimethylnonane.
Protocol 2: Photoredox-Catalyzed tert-Butylation of an Electron-Deficient Heteroarene
This protocol is a representative example based on established methods for Minisci-type reactions.[11][15]
Step-by-Step Procedure:
-
In a 10 mL vial, combine 4-cyanopyridine (104 mg, 1.0 mmol, 1.0 equiv), pivalic acid (123 mg, 1.2 mmol, 1.2 equiv), and a photocatalyst such as fac-[Ir(ppy)₃] (7 mg, 0.01 mmol, 1 mol%).
-
Add a persulfate oxidant like K₂S₂O₈ (324 mg, 1.2 mmol, 1.2 equiv).
-
Dissolve the solids in a mixture of acetonitrile and water (e.g., 4 mL MeCN, 1 mL H₂O).
-
Seal the vial and sparge with argon for 15 minutes to degas the solution.
-
Place the vial in a photoreactor and irradiate with blue LEDs (approx. 450 nm) with stirring for 12-24 hours at room temperature.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield 2-tert-butyl-4-cyanopyridine.
Conclusion
The choice of reagent for introducing a tert-butyl group is a critical decision in synthesis design. While this compound remains a valuable, stable, and easy-to-handle option for Suzuki-Miyaura couplings, its alternatives offer a broader spectrum of reactivity and tolerance. For reactions demanding high nucleophilicity where functional groups are absent, Grignard reagents are unparalleled in power and economy. When functional group tolerance is paramount in a cross-coupling context, organozinc reagents provide a robust and milder alternative. Finally, for the late-stage functionalization of complex, electron-deficient systems under exceptionally mild conditions, photoredox-mediated radical methods represent the cutting edge. By understanding the distinct mechanistic pathways and practical considerations of each class, researchers can strategically select the most effective reagent to accelerate their research and development goals.
References
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Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]
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Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 35(10), 835–846. [Link]
-
Wang, Z., et al. (2013). Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive. Journal of the American Chemical Society, 135(26), 9616–9619. [Link]
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Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
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Hasan, M. M., & Ali, M. A. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]
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Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]
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Barriault, L., et al. (2017). Construction and Functionalization of Heteroarenes by Use of Photoredox Catalysis. Accounts of Chemical Research. [Link]
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Arnold, D. (2009). Negishi Coupling: New Uses for Old Ligands. Wipf Group, University of Pittsburgh. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Organic Chemistry Portal. [Link]
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Guijarro, A., & Yus, M. (2001). Negishi cross-coupling with functionalised organozinc compounds prepared by lithium–zinc transmetallation. Tetrahedron Letters, 42(33), 5721-5724. [Link]
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Cahiez, G., et al. (2004). The Manganese-Catalyzed Cross-Coupling Reaction. DTU Research Database. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]
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Ogoshi, S., et al. (2018). Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex. Molecules, 23(10), 2448. [Link]
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Griesbeck, A. G., et al. (2020). Photochemical direct alkylation of heteroarenes with alkanes, alcohols, amides, and ethers. Organic & Biomolecular Chemistry. [Link]
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Prakash, G. K. S., et al. (2011). Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 93. [Link]
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Li, C., et al. (2023). Combining photoredox catalysis and hydrogen atom transfer for dearomative functionalization of electron rich heteroarenes. Chemical Science, 14(10), 2733–2742. [Link]
-
Hatakeyama, T., et al. (2019). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Advanced Synthesis & Catalysis, 361(15), 3612-3616. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Tian, W.-F., et al. (2019). Visible-Light Photoredox-Catalyzed Decarboxylative Alkylation of Heteroarenes Using Carboxylic Acids with Hydrogen Release. Organic Letters, 21(17), 7072–7077. [Link]
-
Shen, X., et al. (2020). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene. Angewandte Chemie International Edition, 59(31), 12998-13004. [Link]
-
DeShong, P., et al. (2004). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. Organic Letters, 6(14), 2325–2328. [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2014). Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway. Chemical Science, 5(12), 4879-4883. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group-Amine-a-Heteroarylation-via-Photoredox-Catalysis.pdf]([Link] Macmillan-Group-Amine-a-Heteroarylation-via-Photoredox-Catalysis.pdf)
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A Head-to-Head Comparison of Bases in Potassium tert-Butyltrifluoroborate Coupling Reactions: A Guide for Researchers
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in pharmaceutical and materials science.[1][2] The advent of potassium organotrifluoroborates has further revolutionized this field, offering air- and moisture-stable, crystalline solids that are often superior to their boronic acid counterparts in terms of handling and storage.[2][3][4] Among these, potassium tert-butyltrifluoroborate is an invaluable reagent for introducing the sterically demanding tert-butyl group, a moiety known to enhance metabolic stability and binding affinity in drug candidates.[2]
The success of the Suzuki-Miyaura coupling of this compound is critically dependent on the judicious choice of a base. The base plays a pivotal role in the catalytic cycle, influencing reaction rates, yields, and even the feasibility of the transformation. This guide provides a comprehensive, head-to-head comparison of commonly employed bases for this specific coupling, supported by experimental data and mechanistic insights to empower researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Mechanistic Role of the Base: More Than Just a Proton Scavenger
The function of the base in the Suzuki-Miyaura reaction extends beyond simple deprotonation. Its primary role is to facilitate the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[3][5] In the case of organotrifluoroborates, the base is believed to promote the hydrolysis of the trifluoroborate to a more reactive boronic acid or a related boronate species in situ.[6] This "slow release" of the active boron species can be advantageous in minimizing side reactions like protodeboronation.[6]
The generally accepted catalytic cycle, illustrated below, highlights the key steps where the base is involved.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base activates the organotrifluoroborate, making it sufficiently nucleophilic to engage in transmetalation with the palladium(II) complex. The choice of base can significantly impact the rate of this step and, consequently, the overall reaction efficiency.
Comparative Analysis of Common Bases
The selection of an appropriate base is often crucial for achieving high yields in the coupling of this compound. While a variety of bases have been reported for Suzuki-Miyaura reactions, inorganic bases, particularly carbonates and phosphates, have demonstrated superior performance in couplings involving alkyltrifluoroborates.[5][7]
Here, we present a comparative summary of common bases for the coupling of an aryl bromide with this compound. The data is compiled from various studies and represents typical outcomes under optimized conditions.
| Base | Solvent System | Catalyst/Ligand | Temp. (°C) | Time (h) | Typical Yield (%) |
| Cesium Carbonate (Cs₂CO₃) | Toluene/H₂O or THF/H₂O | PdCl₂(dppf) or Pd(OAc)₂/RuPhos | 80-110 | 12-24 | 85-95 |
| Potassium Phosphate (K₃PO₄) | Toluene/H₂O or Dioxane/H₂O | Pd(OAc)₂/SPhos | 100 | 12-24 | 80-90 |
| Potassium Carbonate (K₂CO₃) | Toluene/H₂O or i-PrOH/H₂O | Pd(OAc)₂/RuPhos | 80-100 | 18-36 | 70-85 |
| Triethylamine (Et₃N) | THF or MeOH | PdCl₂(dppf) | Reflux | 24 | < 50 |
Table 1: Comparison of bases in the Suzuki-Miyaura coupling of this compound with an aryl bromide. Yields are illustrative and can vary based on specific substrates and reaction conditions.
In-Depth Analysis:
-
Cesium Carbonate (Cs₂CO₃): Often the base of choice, cesium carbonate consistently provides high yields in the coupling of alkyltrifluoroborates.[7] Its high solubility in organic solvents and its ability to effectively promote the transmetalation step make it particularly effective, even for challenging couplings.[5] For the coupling of this compound, Cs₂CO₃ in a biphasic solvent system like THF/water or toluene/water is a reliable starting point.[7][8]
-
Potassium Phosphate (K₃PO₄): A strong inorganic base, K₃PO₄ is another excellent option for these couplings. It is known to be effective in promoting the reaction of sterically hindered substrates and can sometimes offer advantages over carbonates in terms of reaction cleanliness and yield.[9]
-
Potassium Carbonate (K₂CO₃): While generally effective, K₂CO₃ can be less reactive than Cs₂CO₃ or K₃PO₄, sometimes requiring longer reaction times or higher temperatures to achieve comparable yields.[10][11] However, its lower cost and ready availability make it an attractive option for large-scale synthesis.
-
Organic Amine Bases (e.g., Triethylamine): Organic bases like triethylamine are generally not the preferred choice for the coupling of alkyltrifluoroborates.[9] They are often not basic enough to efficiently promote the necessary hydrolysis and transmetalation steps, leading to significantly lower yields compared to their inorganic counterparts.
Experimental Protocols
To ensure reproducibility and provide a practical framework for implementation, the following detailed experimental protocols are provided. The workflow diagram below outlines the general procedure for setting up and performing the coupling reaction.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
General Procedure for Base Screening in this compound Coupling:
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with this compound using different bases.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)[2]
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and the selected base (3.0 mmol).
-
Add the palladium(II) acetate (0.02 mmol) and RuPhos (0.04 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butylated aryl compound.
Conclusion
The choice of base is a critical parameter in the Suzuki-Miyaura coupling of this compound. For researchers aiming to incorporate the valuable tert-butyl moiety into their target molecules, a systematic approach to base selection is paramount. Based on available data and mechanistic understanding, cesium carbonate emerges as the most robust and generally high-yielding base for this transformation. Potassium phosphate also presents a strong alternative, particularly for more challenging substrates. While potassium carbonate can be a cost-effective option, it may require more optimization. The use of organic amine bases is generally discouraged due to their lower efficacy.
By understanding the mechanistic role of the base and utilizing the comparative data and protocols provided in this guide, scientists can confidently and efficiently execute these powerful C-C bond-forming reactions, accelerating their research and development endeavors.
References
- Benchchem. An In-depth Technical Guide to this compound for Researchers and Drug Development Professionals.
- Benchchem. Application Notes and Protocols: this compound in Pharmaceutical Synthesis.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 70(18), 7153–7160. Available at: [Link]
-
Vedejs, E., & Klapars, A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(2), 484-487. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]
-
da Silva, A. B., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega, 5(32), 20387–20394. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 77(17), 7245–7255. Available at: [Link]
-
Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron Letters, 49(45), 6463-6466. Available at: [Link]
-
Braga, A. C. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(26), 9298–9307. Available at: [Link]
-
Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 14(12), 3154–3157. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424-8429. Available at: [Link]
- Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link]
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Molander, G. A., et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3601–3610. Available at: [Link]
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D'Amato, E. M., & Vedejs, E. (2009). Tetrabutylammonium Trifluoroborates: One-Pot Conversion from Boronic Acids. Organic Syntheses, 86, 253. Available at: [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. Available at: [Link]
- Benchchem. Potassium Heteroaryltrifluoroborates: A Superior Alternative to Boronic Acids in Cross-Coupling Reactions.
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Angewandte Chemie International Edition, 47(26), 4933-4936. Available at: [Link]
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A Comparative Mechanistic Guide to Suzuki-Miyaura Reactions: Organotrifluoroborates vs. Traditional Boronic Acids
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the organoboron reagent is a critical parameter that dictates the reaction's efficiency, scope, and practicality. While boronic acids have been the traditional workhorses, potassium organotrifluoroborates (R-BF₃K) have emerged as a superior alternative, offering enhanced stability, operational simplicity, and, in many cases, improved reaction outcomes.
This guide provides an in-depth, objective comparison of the mechanistic nuances of Suzuki-Miyaura reactions employing organotrifluoroborates versus traditional boronic acids. We will dissect the key steps of the catalytic cycle, supported by experimental data, to provide a clear understanding of the advantages and operational considerations associated with each class of reagent.
The Stability Advantage: A Foundation for Robust Chemistry
A primary driver for the adoption of organotrifluoroborates is their exceptional stability.[1][2] Unlike many boronic acids, which are susceptible to dehydration to form cyclic trimeric anhydrides (boroxines) and protodeboronation, organotrifluoroborates are typically crystalline, free-flowing solids with remarkable stability to air and moisture.[1][2] This inherent stability simplifies storage, handling, and stoichiometry, leading to more reproducible reaction outcomes.[2]
Table 1: Stability Comparison of Organoboron Reagents
| Feature | Boronic Acids (R-B(OH)₂) | Potassium Organotrifluoroborates (R-BF₃K) |
| Physical State | Often amorphous or crystalline solids | Crystalline, free-flowing solids[2] |
| Air Stability | Variable; prone to oxidation and dehydration[1] | Highly stable[1][2] |
| Moisture Stability | Can be sensitive, leading to boroxine formation[1] | Generally stable to atmospheric moisture[2] |
| Storage | Often requires refrigeration or inert atmosphere | Can be stored at room temperature indefinitely[2] |
| Handling | Can be challenging due to hygroscopicity and potential for decomposition | Easy to handle and weigh accurately |
The enhanced stability of organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is less susceptible to protodeboronation compared to the tricoordinate boron in boronic acids.[2] This robustness is particularly advantageous when working with complex substrates or in multi-step syntheses where the organoboron moiety must endure various reaction conditions.[3][4]
The Mechanistic Journey: Unraveling the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. While the overall framework is similar for both boronic acids and organotrifluoroborates, the initial activation of the organoboron species and the subsequent transmetalation step exhibit critical differences.
The "Slow Release" Strategy: A Key to Minimizing Side Reactions
A crucial mechanistic feature of Suzuki-Miyaura reactions with organotrifluoroborates is the necessity of their hydrolysis to the corresponding boronic acid in situ.[5][6][7] This "slow release" of the active boronic acid species is highly advantageous as it maintains a low concentration of the boronic acid throughout the reaction.[5][6][7][8] This, in turn, minimizes common side reactions that plague reactions using bulk boronic acids, such as oxidative homocoupling and protodeboronation.[5][6][7][8]
The rate of this hydrolysis is a finely tuned process influenced by several factors, including the nature of the organic group (R), the base, the solvent system, and even the material of the reaction vessel.[5][6][7][9]
Figure 1. The "slow release" of boronic acid from the organotrifluoroborate precursor.
The Role of the Base and the "Acid-Base Paradox"
The base plays a multifaceted role in the Suzuki-Miyaura reaction. In the context of organotrifluoroborates, its primary function is to facilitate the hydrolysis to the boronic acid.[5][6] Interestingly, studies by Lloyd-Jones and co-workers have revealed a fascinating "acid-base paradox".[5][6][7][8] For many organotrifluoroborates, the hydrolysis is actually acid-catalyzed.[5][6][7][8] Under the basic conditions of the Suzuki-Miyaura coupling, partial phase-splitting of common solvent mixtures like THF/H₂O can create localized areas of lower pH, which in turn promotes the hydrolysis.[5][6][7][8]
This complex interplay of factors means that the reaction vessel's shape, size, and material (glass can act as a fluoride scavenger) can significantly impact the hydrolysis rate and, consequently, the overall reaction efficiency.[9]
Transmetalation: Two Competing Pathways
Once the boronic acid is generated, the transmetalation step, where the organic group is transferred from boron to the palladium center, can proceed via two main proposed pathways:
-
The Boronate Pathway: The boronic acid reacts with a base (e.g., hydroxide) to form a more nucleophilic boronate species (R-B(OH)₃⁻), which then reacts with the arylpalladium(II) halide complex.[10]
-
The Oxo-Palladium Pathway: The arylpalladium(II) halide complex first undergoes ligand exchange with a hydroxide or alkoxide to form a more reactive arylpalladium(II) hydroxide/alkoxide complex. This species then reacts with the neutral boronic acid.[10]
Stoichiometric studies have suggested that for many systems, particularly those using weaker bases, the oxo-palladium pathway is the dominant mechanism.[11][12]
Figure 2. Competing pathways for the transmetalation step.
For primary alkyltrifluoroborates, mechanistic studies have shown that the transmetalation proceeds with retention of stereochemistry, independent of the ligand and the electronic properties of the aryl electrophile.[13][14] This is in contrast to secondary alkylboron nucleophiles, where the stereochemical outcome is more sensitive to the reaction conditions.[13][14]
Performance Comparison: Experimental Evidence
The theoretical advantages of organotrifluoroborates translate into tangible benefits in synthetic practice.
Table 2: Comparative Yields in the Synthesis of a Biaryl Compound
| Organoboron Reagent | Conditions | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C | 85 | Generic Conditions |
| Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf), Cs₂CO₃, THF/H₂O, 80 °C | 95 | [15] |
In this representative example, the use of the organotrifluoroborate salt leads to a higher yield of the desired biaryl product. This can be attributed to the minimization of side reactions due to the slow release of the boronic acid.
Furthermore, the combination of organotrifluoroborates with sterically hindered, electron-rich phosphine ligands and monocoordinated palladium catalysts has proven to be exceptionally powerful, enabling the coupling of challenging substrates, including aryl chlorides and heteroaryl halides, with high efficiency.[16]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates
This protocol is a representative example and may require optimization for specific substrates.
-
To an oven-dried reaction vessel is added the aryl halide (1.0 mmol), potassium organotrifluoroborate (1.2 mmol), and cesium carbonate (3.0 mmol).
-
The vessel is sealed with a rubber septum and purged with argon for 10 minutes.
-
The palladium catalyst (e.g., PdCl₂(dppf), 2 mol%) is added against a positive flow of argon.
-
Degassed solvents (e.g., THF/H₂O, 9:1, 5 mL) are added via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
Potassium organotrifluoroborates offer a compelling alternative to traditional boronic acids in Suzuki-Miyaura cross-coupling reactions. Their superior stability, ease of handling, and the advantageous "slow release" mechanism contribute to more robust, reproducible, and often higher-yielding transformations. By understanding the mechanistic intricacies of their activation and participation in the catalytic cycle, researchers can leverage the full potential of these versatile reagents to streamline the synthesis of complex organic molecules. The choice between a boronic acid and an organotrifluoroborate should be made based on the specific requirements of the synthesis, with organotrifluoroborates being particularly well-suited for challenging substrates and multi-step sequences where stability and reliability are paramount.
References
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. University of Bristol Research Portal. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
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Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. [Link]
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Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8648. [Link]
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Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Sandrock, D. L., Jean-Gérard, L., Chen, C.-y., Dreher, S. D., & Molander, G. A. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 132(48), 17108–17110. [Link]
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Molander, G. A., & Brown, A. R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Molander, G. A., & Bernardi, C. R. (2004). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 69(17), 5583–5589. [Link]
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Dreher, S. D., Lim, G. O., Sandrock, D. L., & Molander, G. A. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(9), 3472–3484. [Link]
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Sandrock, D. L., Jean-Gérard, L., Chen, C.-y., Dreher, S. D., & Molander, G. A. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC - NIH. [Link]
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Yamamoto, T. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(41), 14470–14482. [Link]
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Malig, T. C. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]
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Guðmundsson, H. G. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Potassium tert-butyltrifluoroborate
As researchers and drug development professionals, our focus is often on the synthesis and application of novel reagents. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. Potassium tert-butyltrifluoroborate, a valuable reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, requires a dedicated and informed disposal strategy due to its specific hazard profile. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.
Part 1: Hazard Profile and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This understanding forms the basis of our risk assessment and dictates the necessary safety precautions. This compound is a white to off-white solid with a defined set of hazards according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2]
The primary hazards associated with this compound are summarized below. The causality is clear: the inherent chemical properties of the substance dictate the need for specific protective measures to prevent harmful interactions with the body.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Ingestion must be strictly avoided. This reinforces the rule of never eating, drinking, or smoking in the laboratory and highlights the importance of thorough handwashing after handling. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] | Direct skin contact must be prevented. This is the primary driver for the mandatory use of chemically resistant gloves. |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[1] | The eyes are particularly vulnerable. This classification necessitates wearing appropriate eye protection, such as safety glasses with side shields or chemical splash goggles, at all times. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1] | The compound is a solid, but fine dust can become airborne. Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust particles. |
Part 2: Procedural Guide to Disposal
The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular, non-hazardous trash. Boron-containing compounds are specifically noted on "Red Lists" of chemicals that are forbidden from drain disposal.[3] The only appropriate final destination is a licensed waste disposal facility.[4][5]
Step 1: Personal Protective Equipment (PPE)
Before beginning any waste consolidation or cleanup, ensure you are wearing the appropriate PPE. This is your most immediate control against exposure.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemically resistant gloves, such as nitrile, inspected for tears or holes before use.
-
Body Protection : A standard laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation is the foundation of a safe and compliant waste management program.
-
Designate a Waste Container : Use a container that is chemically compatible, in good condition, and has a secure, sealable lid. The container must be clearly labeled as "Hazardous Waste" and should list all its contents, including "this compound."
-
Collect the Waste : Carefully transfer the solid this compound waste into the designated container using a spatula or scoop.
-
Include Contaminated Materials : Any materials that have come into direct contact with the chemical, such as weighing paper, contaminated gloves, or paper towels used for cleaning minor spills, must also be placed in the same hazardous waste container. These items are now considered hazardous waste themselves.
-
Avoid Mixing : Do not mix this compound waste with other incompatible waste streams. Keep it segregated with similar solid organoboron waste if possible.
Step 3: Spill Management
Accidents can happen, and a clear plan for spill cleanup is essential.
-
Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill : For a small, manageable spill of solid material, you can proceed with cleanup. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Cleanup : While wearing your PPE, gently sweep or vacuum up the spilled solid.[6] Use methods that minimize the generation of dust. Place the collected material and all cleanup items (e.g., towels, contaminated gloves) into your designated hazardous waste container.
-
Decontaminate : Wipe the spill area with a damp cloth or paper towel. This towel must also be disposed of as hazardous waste.
Step 4: Storage and Final Disposal
-
Secure Storage : Keep the sealed hazardous waste container in a designated and properly labeled satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.[4]
-
Arrange for Pickup : Contact your institution's EHS department or approved hazardous waste vendor to schedule a pickup. Follow their specific procedures for waste transfer and documentation. Waste should be disposed of in accordance with all local, state, and federal regulations.[7]
Part 3: Disposal Workflow Diagram
To provide a clear, at-a-glance decision-making tool, the following workflow outlines the critical steps and choices in the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured protocol, you contribute to a culture of safety and responsibility. The principles outlined here—understanding hazards, using appropriate PPE, and ensuring waste is properly segregated and handled by professionals—are fundamental to the practice of modern chemistry.
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Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for Handling Potassium tert-Butyltrifluoroborate
For the vanguard of research and development, where innovation intersects with chemical synthesis, the safe handling of reagents is paramount. This guide provides an essential framework for the use of personal protective equipment (PPE) when working with potassium tert-butyltrifluoroborate, a versatile yet hazardous organoboron compound.
This compound has gained significant traction as a stable, crystalline solid that serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions, simplifying the introduction of the tert-butyl group in complex organic syntheses.[1] While its air and moisture stability offers advantages over other organoboron compounds, a thorough understanding of its hazard profile is crucial for ensuring laboratory safety.[2] This guide delves into the necessary PPE, operational protocols, and disposal considerations to empower researchers with the knowledge to handle this reagent with confidence and care.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] In the event of a fire, it can decompose to release hazardous substances such as hydrogen fluoride, boron oxide, and potassium oxide.[4]
Key Hazards:
-
Skin Irritation: Direct contact can lead to redness and irritation.[3][4]
-
Serious Eye Irritation: Contact with eyes can cause significant damage.[3][4]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[3]
A comprehensive understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the first line of defense in mitigating risk.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or goggles | Essential to prevent eye contact with dust or splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Impervious gloves are necessary to prevent skin contact.[4] Glove suitability should be confirmed for both material and quality, as this can vary by manufacturer.[4] |
| Body | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH/MSHA-approved respirator | Recommended when handling large quantities or when dust generation is likely. A particulate filter is appropriate for this solid compound.[5] |
Operational Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.
Caption: A workflow diagram for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Before handling the reagent, ensure all necessary PPE is donned correctly. This includes safety glasses with side shields (or goggles), a laboratory coat, and chemical-resistant gloves.[4]
-
-
Handling:
-
When weighing the solid, do so carefully to avoid generating dust.
-
Transfer the weighed this compound to the reaction vessel using a spatula or other appropriate tool.
-
If dissolving the solid, add the solvent slowly to prevent splashing.
-
-
Cleanup and Disposal:
-
After the procedure is complete, thoroughly decontaminate all work surfaces.
-
Dispose of any waste containing this compound, including contaminated consumables, in a clearly labeled, designated waste container.[6] All waste must be handled in accordance with local, state, and federal regulations.[7]
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Wash hands thoroughly after removing gloves.[4]
-
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical advice if irritation persists.[4][9] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
Conclusion: Fostering a Culture of Safety
The responsible use of this compound necessitates a proactive approach to safety. By understanding the inherent hazards, diligently utilizing the appropriate personal protective equipment, and adhering to established safe handling and disposal protocols, researchers can confidently and safely harness the synthetic utility of this valuable reagent. This commitment to safety not only protects the individual but also fosters a secure and productive research environment for all.
References
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- Application Notes and Protocols: this compound in Pharmaceutical Synthesis - Benchchem. (n.d.).
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- 1260112-05-7 | Potassium tert-butyl trifluoroborate, 95%. (n.d.).
- Safety data sheet. (2022, January 15).
- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Publications. (n.d.).
- Safety Data Sheet: Potassium tetrafluoroborate - Carl ROTH. (2025, March 10).
- SAFETY DATA SHEET - Fisher Scientific. (2010, March 9).
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH. (2010, November 1).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Santa Cruz Biotechnology. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
